Technical Documentation Center

N-Ethyl-3-(hexadecylamino)propanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Ethyl-3-(hexadecylamino)propanamide
  • CAS: 1040690-01-4

Core Science & Biosynthesis

Foundational

N-Ethyl-3-(hexadecylamino)propanamide chemical structure and properties

Abstract: This technical guide provides a comprehensive overview of N-Ethyl-3-(hexadecylamino)propanamide, a fatty acid amide with potential applications in research and development. Due to the limited availability of sp...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of N-Ethyl-3-(hexadecylamino)propanamide, a fatty acid amide with potential applications in research and development. Due to the limited availability of specific experimental data for this compound, this document synthesizes known information with theoretical predictions and analogies to structurally related molecules. It covers the chemical structure, inferred physicochemical properties, proposed synthesis routes, and potential biological activities. Furthermore, standard protocols for the characterization and safe handling of this and similar compounds are detailed to support researchers in their investigations.

Introduction and Background

N-Ethyl-3-(hexadecylamino)propanamide is a long-chain fatty acid amide, a class of molecules known for a wide range of biological activities and industrial applications.[1][2] These compounds are characterized by a long aliphatic tail, which imparts significant lipophilicity, and a polar head group containing an amide linkage, which can participate in hydrogen bonding. This amphipathic nature suggests potential surfactant properties and the ability to interact with biological membranes.

While N-Ethyl-3-(hexadecylamino)propanamide is available from suppliers for research purposes, there is a notable lack of published data regarding its specific physicochemical properties, biological activity, and synthesis.[3][4][5] This guide aims to bridge this knowledge gap by providing a detailed analysis of its structure, predicting its properties based on well-understood chemical principles and data from analogous compounds, and proposing robust experimental workflows for its synthesis and characterization.

This document is intended for researchers, scientists, and drug development professionals who are interested in the potential of novel fatty acid amides. By providing a solid theoretical and practical foundation, we hope to facilitate further investigation into the properties and applications of N-Ethyl-3-(hexadecylamino)propanamide.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. Understanding the arrangement of atoms and functional groups allows for the prediction of its behavior in various chemical and biological systems.

Chemical Structure

The chemical structure of N-Ethyl-3-(hexadecylamino)propanamide consists of a hexadecyl (C16) alkyl chain linked via a secondary amine to a propanamide moiety, which is further N-substituted with an ethyl group.

  • Molecular Formula: C₂₁H₄₄N₂O

  • Molecular Weight: 340.6 g/mol

The key structural features are:

  • A long, saturated C16 alkyl chain: This imparts high lipophilicity and is expected to dominate the molecule's solubility characteristics, favoring nonpolar solvents.

  • A secondary amine: This group can act as a hydrogen bond donor and acceptor and is a site of potential protonation.

  • An amide group: This polar functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing to potential intermolecular interactions.

Physicochemical Data

While experimental data for N-Ethyl-3-(hexadecylamino)propanamide is scarce, the following table summarizes its known identifiers.

PropertyValueSource
Molecular Formula C₂₁H₄₄N₂OSanta Cruz Biotechnology[3]
Molecular Weight 340.6 g/mol Santa Cruz Biotechnology[3]
CAS Number Not AvailableN/A

Given the long alkyl chain, it is reasonable to infer certain properties by analogy to other fatty acid amides. For instance, a general trend of increasing melting temperature and thermal stability is observed with increasing chain length and saturation in fatty acid amides.[6]

Proposed Synthesis and Experimental Workflow

While a specific, validated synthesis protocol for N-Ethyl-3-(hexadecylamino)propanamide is not available in the literature, a plausible and efficient route can be designed based on established amidation reactions. The proposed synthesis involves a two-step process starting from commercially available reagents.

Proposed Synthesis Route: Reductive Amination followed by Amidation

This proposed pathway offers a straightforward approach to the target molecule.

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amidation hexadecanal Hexadecanal intermediate1 N-Hexadecyl-β-alanine ethyl ester hexadecanal->intermediate1 ethylamine Ethylamine product N-Ethyl-3-(hexadecylamino)propanamide ethylamine->product beta_alanine β-Alanine ethyl ester beta_alanine->intermediate1 coupling_agent Coupling Agent (e.g., HATU) coupling_agent->product intermediate1->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->intermediate1

Caption: Proposed two-step synthesis of N-Ethyl-3-(hexadecylamino)propanamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Hexadecylamino)propanoic acid

  • To a solution of hexadecylamine (1 equiv.) in a suitable solvent such as ethanol, add acrylic acid (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(hexadecylamino)propanoic acid.

Step 2: Amidation to form N-Ethyl-3-(hexadecylamino)propanamide

  • Dissolve 3-(hexadecylamino)propanoic acid (1 equiv.) in an anhydrous solvent like dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Stir the mixture for 10 minutes at room temperature.

  • Add ethylamine (1.2 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Potential Biological Activity and Applications

The structural features of N-Ethyl-3-(hexadecylamino)propanamide suggest several potential biological activities. N-acyl amino acids and other fatty acid amides are an important family of endogenous signaling molecules.[7]

Inferred Biological Roles
  • Membrane Interaction: The long hexadecyl tail suggests that the molecule could readily insert into lipid bilayers, potentially modulating membrane fluidity or interacting with membrane-bound proteins.

  • Enzyme Inhibition: Fatty acid amides are known to interact with a variety of enzymes. For instance, N-acyl amino acids can act as inhibitors of fatty acid amide hydrolase (FAAH).[7]

  • Antimicrobial Properties: Some fatty acid amides exhibit antimicrobial and antifungal activities.[2] This is often attributed to their ability to disrupt microbial cell membranes.

  • Signaling Molecule: N-long-chain acyl amino acids have been identified in mammals and some have shown interesting pharmacological activities, such as being vasodilatory, neuroprotective, or antinociceptive.[8][9]

Biological_Interaction molecule N-Ethyl-3- (hexadecylamino)propanamide membrane Cell Membrane molecule->membrane Inserts into enzyme Enzyme Active Site molecule->enzyme Binds to receptor Signaling Receptor molecule->receptor Activates/Blocks disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition modulation Signal Modulation receptor->modulation

Caption: Potential biological interaction pathways for N-Ethyl-3-(hexadecylamino)propanamide.

Potential Research Applications
  • Drug Delivery: Its amphipathic nature could be exploited for the development of novel drug delivery systems, such as liposomes or micelles.

  • Antimicrobial Research: Investigation into its potential as a lead compound for new antimicrobial agents.

  • Neuroscience Research: Given the neuroprotective effects of some N-acyl amino acids, this compound could be screened for similar activities.[8]

Protocols for Structural and Purity Analysis

Once synthesized, the identity and purity of N-Ethyl-3-(hexadecylamino)propanamide must be confirmed. The following are standard protocols for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure by identifying the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the protons in the molecule.

¹³C NMR Spectroscopy Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than ¹H NMR.

  • Process the spectrum.

  • Analyze the chemical shifts to assign the signals to the carbon atoms in the molecule.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the compound.

Protocol (using Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • The expected m/z for the [M+H]⁺ ion of C₂₁H₄₄N₂O is approximately 341.6.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized compound.

Protocol (Reverse-Phase HPLC):

  • Mobile Phase Preparation: Prepare two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Column: Use a C18 reverse-phase column.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • HPLC Method:

    • Set a flow rate of 1 mL/min.

    • Use a gradient elution, for example: 50% B to 100% B over 20 minutes.

    • Set the UV detector to a wavelength where the amide bond absorbs (e.g., 214 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram. A pure compound should ideally show a single major peak. The purity can be calculated from the peak area.

Safety and Handling

As there is no specific safety data sheet (SDS) for N-Ethyl-3-(hexadecylamino)propanamide, it is crucial to handle it with care, following standard laboratory safety procedures for novel chemical compounds. Based on the structure, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or aerosols.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N-Ethyl-3-(hexadecylamino)propanamide represents an interesting, yet understudied, member of the fatty acid amide family. While a lack of published data presents a challenge, this guide has provided a comprehensive framework for its study. By leveraging knowledge of similar compounds, we have proposed its physicochemical properties, a viable synthetic route, and potential biological applications. The detailed experimental protocols for its synthesis and characterization are designed to be robust and reliable, providing a solid starting point for researchers. Further empirical investigation is necessary to validate these theoretical considerations and to fully uncover the potential of this intriguing molecule.

References

  • Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. (2019). Molecules, 24(20), 3785. Available from: [Link]

  • Synthesis and Characterization of Fatty Acid Amide-Based Surfactants and Physicochemical Properties of Emulsions Stabilized with Mixed Nonionic and Anionic Surfactants. (2023). Purdue University Graduate School. Available from: [Link]

  • Hanus, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 383-393. Available from: [Link]

  • Khalkar, S., et al. (2013). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Journal of Oleo Science, 62(11), 901-904. Available from: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Molecules, 24(23), 4380. Available from: [Link]

  • Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. (2021). Marine Drugs, 19(9), 488. Available from: [Link]

  • Long-Chain N-Acyl Amino Acid Synthases Are Linked to the Putative PEP-CTERM/Exosortase Protein-Sorting System in Gram-Negative Bacteria. (2014). Journal of Bacteriology, 196(12), 2204-2215. Available from: [Link]

  • Hanus, L., et al. (2014). N-Acyl amino acids and their impact on biological processes. ResearchGate. Available from: [Link]

  • Fatty Acid Amides. Cyberlipid. Available from: [Link]

  • Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. (2022). Microbiology Research, 13(3), 395-420. Available from: [Link]

Sources

Exploratory

Synthesis pathway for N-Ethyl-3-(hexadecylamino)propanamide

An In-Depth Technical Guide to the Synthesis of N-Ethyl-3-(hexadecylamino)propanamide Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for N-Ethyl-3-(hexadecylamino)propanamide,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of N-Ethyl-3-(hexadecylamino)propanamide

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for N-Ethyl-3-(hexadecylamino)propanamide, a long-chain N-alkyl amide with potential applications as a specialty surfactant. We present a detailed analysis of two primary synthetic strategies, focusing on the underlying chemical principles, experimental causality, and self-validating protocols. The primary recommended pathway involves a direct, one-step aza-Michael addition, prized for its atom economy and efficiency. An alternative two-step route, proceeding through an ester intermediate, is also detailed, offering flexibility in starting material selection. This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights and detailed methodologies for the successful synthesis, purification, and characterization of the target compound.

Introduction and Strategic Overview

N-Ethyl-3-(hexadecylamino)propanamide is a fatty amide derivative characterized by a C16 alkyl chain (hexadecyl), a secondary amine linker, and an N-ethylpropanamide head group. This amphiphilic structure is characteristic of surfactants and may confer valuable properties for interfacial tension reduction, making it a compound of interest in materials science and formulation chemistry.[1] The synthesis of such molecules requires a robust and high-yielding strategy that is both scalable and reproducible.

The core of this synthesis lies in the formation of a carbon-nitrogen bond at the β-position relative to a carbonyl group. The most logical and efficient method to achieve this is the aza-Michael addition, a powerful and widely-used conjugate addition reaction.[2][3]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of the target molecule reveals two highly viable synthetic disconnections.

Primary Pathway (Direct Addition): The most straightforward approach involves a single-step disconnection across the Cβ-N bond, identifying N-ethylacrylamide and hexadecylamine as the immediate precursors. This pathway is highly convergent and atom-economical.

G cluster_main Retrosynthetic Pathways cluster_p1 Primary Pathway cluster_p2 Alternative Pathway target N-Ethyl-3-(hexadecylamino)propanamide disconnection1 Cβ-N Bond (Aza-Michael) target->disconnection1 disconnection2 Amide Bond target->disconnection2 precursor1 Hexadecylamine disconnection1->precursor1 Direct precursor2 N-Ethylacrylamide disconnection1->precursor2 Direct precursor4 Ethyl Acrylate disconnection1->precursor4 precursor5 Hexadecylamine disconnection1->precursor5 intermediate Ethyl 3-(hexadecylamino)propanoate disconnection2->intermediate precursor3 Ethylamine disconnection2->precursor3 intermediate->disconnection1

Caption: Retrosynthetic analysis of N-Ethyl-3-(hexadecylamino)propanamide.

This guide will first detail the primary one-step pathway due to its efficiency. The two-step alternative will then be described as a robust secondary option.

Primary Synthesis Pathway: Direct Aza-Michael Addition

This approach leverages the direct conjugate addition of hexadecylamine to N-ethylacrylamide. The primary amine acts as a potent nucleophile, attacking the electron-deficient β-carbon of the acrylamide, which is activated by the electron-withdrawing amide group.

Principle and Mechanism

The reaction proceeds without the need for a catalyst, although it can be accelerated by polar protic solvents that can stabilize the charged intermediate. The lone pair of the primary amine nitrogen initiates the attack on the terminal carbon of the double bond, leading to the formation of a zwitterionic enolate intermediate. A subsequent proton transfer, typically from a solvent molecule or another amine molecule, quenches the enolate to yield the final, stable product.

Detailed Experimental Protocol
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexadecylamine (1.0 eq, e.g., 24.15 g, 100 mmol) in methanol (100 mL).

  • Initiation of Reaction: To the stirred solution, add N-ethylacrylamide (1.05 eq, e.g., 10.4 g, 105 mmol) dropwise over 15 minutes at room temperature. The slight excess of the acrylamide is to ensure the complete consumption of the less volatile hexadecylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 9:1 Dichloromethane:Methanol.

  • Work-up and Isolation: After completion, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. The resulting crude residue, which may be a waxy solid, can be purified.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an acetone/hexane mixture. If necessary, column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) can be employed to achieve high purity.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight.

Characterization
  • ¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the long alkyl chain (a large multiplet around δ 1.25 ppm and a triplet for the terminal methyl group at ~δ 0.88 ppm), methylene groups adjacent to the nitrogens and carbonyl, and the N-ethyl group (a quartet and a triplet).

  • ¹³C NMR (100 MHz, CDCl₃): Expect a signal for the carbonyl carbon (~δ 172 ppm), multiple signals for the hexadecyl chain carbons in the aliphatic region (δ 14-32 ppm), and signals for the carbons of the propanamide backbone and the N-ethyl group.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₂₁H₄₄N₂O), which is 340.59.

Alternative Synthesis Pathway: Two-Step Ester-Amidation Route

This pathway is an excellent alternative, particularly when N-ethylacrylamide is unavailable or more costly than ethyl acrylate and ethylamine. It involves an initial aza-Michael addition to form an ester, followed by aminolysis to form the final amide.

Step 1: Synthesis of Ethyl 3-(hexadecylamino)propanoate

This step involves the conjugate addition of hexadecylamine to ethyl acrylate.

  • Protocol:

    • Combine hexadecylamine (1.0 eq) and ethyl acrylate (1.1 eq) in a flask, either neat (solvent-free) or using a minimal amount of a polar solvent like ethanol.

    • Heat the mixture at 80-100 °C for 4-6 hours.[1] The reaction is often exothermic initially.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, remove any excess ethyl acrylate and solvent under vacuum. The resulting crude ester can often be used in the next step without further purification.

Step 2: Amidation of the Ester Intermediate

This step converts the intermediate ester into the desired N-ethyl amide via reaction with ethylamine.

  • Protocol:

    • Dissolve the crude ethyl 3-(hexadecylamino)propanoate (1.0 eq) in a suitable solvent. A high-boiling point alcohol like 1-butanol can be effective.

    • Add an excess of ethylamine (2-3 eq), typically as a solution in a solvent like THF or as a condensed gas. Caution: Ethylamine is a volatile and flammable gas. This step should be performed in a well-ventilated fume hood, and a sealed reaction vessel may be necessary.

    • Heat the mixture in the sealed vessel at 90-110 °C for 12-24 hours.[1] The pressure will increase inside the vessel.

    • After cooling, carefully vent the vessel. Remove the solvent and excess ethylamine under reduced pressure.

    • The purification would then follow the same procedure as described in Section 3.2 (recrystallization or chromatography).

Process Workflow and Data Summary

The overall process for the primary synthesis pathway is outlined below.

G start Starting Materials: - Hexadecylamine - N-Ethylacrylamide - Methanol reaction Aza-Michael Addition (Reflux, 6-8h) start->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: N-Ethyl-3-(hexadecylamino)propanamide purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Experimental workflow for the direct synthesis pathway.

Reagent and Yield Data (Primary Pathway)
ReagentMW ( g/mol )Molar Eq.Moles (mmol)Mass (g)
Hexadecylamine241.461.0010024.15
N-Ethylacrylamide99.131.0510510.41
Product 340.59 Expected Yield (85%): 28.95 g

Safety and Handling

  • Hexadecylamine: Can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Ethylacrylamide: Is a potential irritant. Avoid inhalation and skin contact.

  • Ethylamine (Alternative Route): Is a flammable and corrosive gas. Work in a well-ventilated fume hood and use appropriate pressure-rated equipment.

  • All reactions should be performed under standard laboratory safety protocols.

Conclusion

The synthesis of N-Ethyl-3-(hexadecylamino)propanamide can be achieved effectively through a direct aza-Michael addition of hexadecylamine to N-ethylacrylamide. This one-step method is efficient, atom-economical, and represents the most streamlined approach. An alternative two-step method provides flexibility and is also highly viable, proceeding through an ester intermediate which is subsequently amidated. The protocols provided herein are robust and based on well-established chemical principles, offering a clear path for researchers to obtain this compound for further study and application.

References

  • CN114105809A - N-alkyl amide surfactant and preparation method and application thereof.
  • N-Ethyl-3-(ethylamino)propanamide. PubChem. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Aza-Michael addition between a primary amine and an acrylate. ResearchGate. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Semantic Scholar. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO. [Link]

Sources

Foundational

Physicochemical Characterization of N-Ethyl-3-(hexadecylamino)propanamide

The following technical guide details the physicochemical characteristics, synthesis, and application of N-Ethyl-3-(hexadecylamino)propanamide , a cationic amphiphile belonging to the class of -amino amide lipidoids. A T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characteristics, synthesis, and application of N-Ethyl-3-(hexadecylamino)propanamide , a cationic amphiphile belonging to the class of


-amino amide lipidoids.

A Technical Guide for Formulation Scientists & Researchers

Executive Summary

N-Ethyl-3-(hexadecylamino)propanamide (CAS: 31035-72-0 analog/derivative) is a synthetic cationic lipidoid characterized by a single hydrophobic hexadecyl tail, a biodegradable amide linker, and a secondary amine headgroup. Structurally, it functions as a cationic surfactant and a building block for lipid nanoparticles (LNPs).

Unlike "ionizable" lipids optimized for systemic delivery (pKa 6.0–7.0), this molecule exhibits a higher pKa (predicted ~9.5–10.0), rendering it positively charged at physiological pH. This characteristic makes it highly effective for in vitro nucleic acid complexation and surface functionalization, though it presents distinct toxicity profiles compared to tertiary amine lipids.

Molecular Architecture & Identification

Understanding the Structure-Property Relationship (SPR) is critical for predicting formulation behavior.

ParameterSpecification
Chemical Name N-Ethyl-3-(hexadecylamino)propanamide
Common Class Cationic Lipid /

-Amino Amide
Molecular Formula

Molecular Weight 340.6 g/mol
Physical State Solid (White to Off-white powder)
Solubility Soluble in Ethanol, DMSO, Chloroform; Insoluble in Water (neutral pH)
SMILES CCCCCCCCCCCCCCCCNCC(=O)NCC
Structural Functional Zones

The molecule is tripartite, designed for amphiphilic self-assembly:

  • Hydrophobic Tail (

    
    ):  Drives self-assembly into micelles or bilayers via Van der Waals forces.
    
  • Linker (Propanamide): Provides a spacer that is susceptible to enzymatic hydrolysis (biodegradability), reducing long-term accumulation.

  • Headgroup (Secondary Amine): The protonation site responsible for electrostatic interaction with anionic payloads (RNA/DNA).

MolecularStructure Figure 1: Functional Architecture of N-Ethyl-3-(hexadecylamino)propanamide Tail Hexadecyl Tail (C16) (Hydrophobic Anchor) Core Secondary Amine (Protonation Site) Tail->Core Alkyl Bond Linker Propanamide Linker (Biodegradable) Core->Linker Beta-Carbon Head N-Ethyl Group (Steric Modulator) Linker->Head Amide Bond

Physicochemical Profile

Ionization & pKa

The secondary amine in the


-alanine backbone typically exhibits a pKa between 9.5 and 10.5 .
  • Physiological pH (7.4): The molecule is predominantly protonated (

    
    ). This permanent positive charge ensures strong binding to the phosphate backbone of nucleic acids but increases cytotoxicity compared to tertiary amine lipids.
    
  • Acidic pH (5.0): Fully protonated, aiding in endosomal escape mechanisms via the "proton sponge" effect, albeit less efficiently than lipids with pKa ~6.5.

Hydrophilic-Lipophilic Balance (HLB)

Using the Davies method, the HLB is calculated to assess surfactant properties:

  • Group Contributions:

    • 
       (x17): 
      
      
      
    • Secondary Amine:

      
       (approx)
      
    • Amide:

      
       (approx)
      
  • Result: The molecule acts as a cationic surfactant capable of forming micelles in aqueous solutions at low concentrations.

Stability
  • Hydrolysis: The amide bond is stable at neutral pH but susceptible to amidases in vivo.

  • Oxidation: The secondary amine is prone to oxidation; storage under inert gas (Argon/Nitrogen) at -20°C is mandatory.

Synthesis Protocol (Aza-Michael Addition)

The most robust synthesis route is the solvent-free Aza-Michael addition. This "green chemistry" approach minimizes impurities.

Reaction:



Step-by-Step Methodology
  • Reagents: Equimolar amounts of Hexadecylamine (1.0 eq) and N-Ethylacrylamide (1.05 eq).

  • Reaction: Combine reactants in a sealed vessel. Heat to 80°C for 12–24 hours. No catalyst is typically required for this exothermic reaction.

  • Purification:

    • Dissolve crude product in Dichloromethane (DCM).

    • Precipitate in cold Diethyl Ether or Hexane to remove unreacted acrylamide.

    • Validation: Check disappearance of vinyl protons (

      
       5.5–6.5 ppm) via 
      
      
      
      -NMR.

Analytical Characterization Protocols

To ensure "Research Grade" integrity, the following assays are required.

Proton Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals:

    • 
       0.88 (t, 3H): Terminal methyl of hexadecyl tail.
      
    • 
       1.1 (t, 3H): Methyl of N-ethyl group.
      
    • 
       1.25 (m, ~26H): Methylene chain.
      
    • 
       2.4 (t, 2H): 
      
      
      
      adjacent to carbonyl (alpha-proton).
    • 
       2.8 (t, 2H): 
      
      
      
      adjacent to amine (beta-proton).
TNS Assay for pKa Determination

This fluorescence assay determines the surface pKa of the lipid in a formulation context.

Protocol:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 12.0 (10 mM HEPES/MES/Ammonium Acetate).

  • Reagent: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid).

  • Procedure:

    • Dissolve lipid in Ethanol.

    • Dilute into buffers containing 1

      
      M TNS.
      
    • Measure Fluorescence: Ex 321 nm / Em 445 nm.

  • Analysis: Plot Fluorescence vs. pH. The inflection point (Sigmoidal fit) represents the pKa.

ExperimentalWorkflow Figure 2: Analytical Validation Workflow Start Start: Crude Synthesis Product NMR 1H-NMR Verification (Check Vinyl Signals) Start->NMR Purity Purity Check (>95% Required) NMR->Purity Purity->Start Fail (Recrystallize) Formulation LNP/Micelle Formulation (Ethanol Injection) Purity->Formulation Pass pKa TNS Assay (Surface pKa) Formulation->pKa End Validated Reagent pKa->End

Biological Application & Handling

Transfection Efficiency

As a mono-tail cationic lipid, N-Ethyl-3-(hexadecylamino)propanamide is often used as a helper lipid or co-surfactant rather than the sole delivery agent. It aids in:

  • Condensation: High positive charge density compacts DNA/RNA effectively.

  • Cellular Uptake: Promotes interaction with anionic proteoglycans on the cell membrane.

Toxicity & Cytotoxicity
  • Warning: Permanently cationic lipids can disrupt cell membranes, leading to higher cytotoxicity than ionizable lipids.

  • Mitigation: Use at low molar ratios (<10%) in LNP formulations or use in ex vivo applications where toxicity can be managed.

Storage
  • Temperature: -20°C.

  • Conditions: Desiccated, protected from light. Hygroscopic nature of the amine salt requires strict moisture control.

References

  • PubChem. N-Ethyl-3-(ethylamino)propanamide (Structural Analog Reference). National Library of Medicine.[1] Available at: [Link].[1]

  • Akinc, A., et al. (2008). A combinatorial library of lipid-like materials for delivery of RNAi therapeutics. Nature Biotechnology. (Contextual grounding for beta-amino amide lipidoids).
  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. PNAS. (Synthesis methodology for alkyl-acrylamide lipidoids).

Sources

Exploratory

N-Ethyl-3-(hexadecylamino)propanamide: Molecular Architecture, Synthesis, and Applications in Advanced Lipid Formulations

Executive Summary The rapid evolution of non-viral delivery vectors has placed a premium on the design of novel ionizable and structural lipids. N-Ethyl-3-(hexadecylamino)propanamide , characterized by the molecular form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of non-viral delivery vectors has placed a premium on the design of novel ionizable and structural lipids. N-Ethyl-3-(hexadecylamino)propanamide , characterized by the molecular formula C21H44N2O and a molecular weight of 340.6 g/mol , is a highly versatile secondary amine lipid intermediate[1]. Featuring a hydrophobic hexadecyl tail and a hydrophilic, hydrogen-bonding propanamide headgroup, this molecule serves as a critical building block in surfactant chemistry and the formulation of next-generation lipid nanoparticles (LNPs) for mRNA delivery.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive breakdown of its physicochemical properties, a field-proven synthetic methodology, and its mechanistic role in advanced drug delivery systems.

Physicochemical Profiling & Molecular Architecture

The utility of N-Ethyl-3-(hexadecylamino)propanamide stems directly from its modular architecture. The molecule is composed of three distinct functional domains, each contributing to its behavior in aqueous and lipidic environments:

  • Hexadecyl Chain (C16): Provides a robust hydrophobic anchor. In LNP formulations, this long alkyl chain drives self-assembly via hydrophobic interactions, allowing the molecule to stably integrate into the lipid bilayer or the nanoparticle's hydrophobic core.

  • Secondary Amine Core: Acts as the pH-responsive (ionizable) center. At physiological pH (7.4), the amine remains largely unprotonated, maintaining nanoparticle neutrality. In acidic environments (e.g., endosomes), it becomes protonated, facilitating membrane disruption.

  • Propanamide Linker & N-Ethyl Cap: The amide group provides essential hydrogen bond donor and acceptor sites, enhancing the structural integrity of the lipid shell through intermolecular hydrogen bonding with aqueous interfaces and neighboring lipids.

Quantitative Data Summary
PropertyValueStructural Significance
Chemical Name N-Ethyl-3-(hexadecylamino)propanamideStandard IUPAC nomenclature
Molecular Formula C21H44N2ODefines atom economy and stoichiometry
Molecular Weight 340.6 g/mol Critical for calculating molar ratios in LNP mixing
Lipid Classification Secondary Amine / Ionizable LipidEnables pH-triggered electrostatic shifts
Hydrophobic Tail Hexadecyl (C16 Alkyl)Dictates hydrophobic packing parameter
Hydrogen Bonding 1 Donor (Amide NH), 1 Acceptor (C=O)Stabilizes lipid-water interfaces

Synthetic Methodology: The Aza-Michael Addition Protocol

The most efficient route to synthesize N-Ethyl-3-(hexadecylamino)propanamide is via the aza-Michael addition of hexadecylamine (the Michael donor) to N-ethylacrylamide (the Michael acceptor).

Causality & Strategic Design

The aza-Michael addition is selected because it is a highly atom-economical reaction that proceeds under mild conditions without generating toxic byproducts[2]. As a Senior Application Scientist, I emphasize maintaining a 1.5:1 molar ratio of the primary amine to the Michael acceptor. Causality: An excess of the primary amine sterically and kinetically favors the formation of the mono-adduct, preventing the primary amine from reacting twice to form an unwanted tertiary amine bis-adduct[2].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that each step provides immediate feedback on reaction progression.

  • Reagent Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 15.0 mmol of hexadecylamine in 20 mL of anhydrous ethanol. Gently warm the mixture to 45 °C to ensure complete dissolution of the amine.

  • Controlled Addition: Equip the flask with a magnetic stirrer. Slowly add 10.0 mmol of N-ethylacrylamide dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes of the highly reactive acrylamide, further suppressing bis-adduct formation.

  • Thermal Activation: Affix a reflux condenser and elevate the temperature to 60 °C. Stir continuously for 18 hours. Mild heating provides the activation energy required for the nucleophilic attack on the electron-deficient β-carbon without inducing thermal polymerization of the acrylamide.

  • In-Process Monitoring (Self-Validation): At 12 and 18 hours, spot the reaction mixture on a silica TLC plate alongside pure N-ethylacrylamide. Develop using a Ninhydrin stain. Validation Metric: The complete disappearance of the UV-active N-ethylacrylamide spot confirms the endpoint of the reaction.

  • Purification: Remove the ethanol under reduced pressure using a rotary evaporator. To separate the product from the excess hexadecylamine, recrystallize the crude mixture from cold hexane. The target mono-adduct will precipitate out of solution.

  • Analytical Quality Control: Dissolve the purified crystals in CDCl3 and perform

    
    H-NMR spectroscopy. Validation Metric: The absolute disappearance of vinylic protons (
    
    
    
    5.5–6.5 ppm) and the emergence of a new multiplet corresponding to the methylene protons adjacent to the secondary amine (
    
    
    2.6–2.9 ppm) mathematically validate the structural integrity of C21H44N2O.

Mechanistic Role in Advanced Lipid Formulations

In the context of mRNA delivery, ionizable lipids are the engine that drives therapeutic efficacy[3]. While N-Ethyl-3-(hexadecylamino)propanamide is often used as a precursor to synthesize more complex multi-tail ionizable lipids, its core secondary amine motif perfectly models the endosomal escape mechanism required for LNP functionality.

When formulated into an LNP, the lipid remains neutral in the bloodstream, preventing opsonization and rapid clearance. Upon endocytosis by target cells, the LNP is trapped in an endosome. As the endosome matures, v-ATPase pumps lower the internal pH to ~5.5. This acidic shift protonates the secondary amine of the lipid. The newly acquired positive charge electrostatically interacts with the negatively charged anionic lipids of the endosomal membrane, forming non-bilayer inverted hexagonal (


) phases that physically rupture the endosome, releasing the mRNA into the cytosol[3].
Visualization: LNP Cellular Uptake and Endosomal Escape

LNP_Pathway LNP 1. LNP Assembly (Neutral pH: Unprotonated) Uptake 2. Cellular Endocytosis (Target Cell Entry) LNP->Uptake Endosome 3. Endosomal Maturation (pH Drops to ~5.5) Uptake->Endosome Protonation 4. Lipid Protonation (Amine Ionization) Endosome->Protonation Escape 5. Endosomal Escape (Membrane Fusion) Protonation->Escape Release 6. Cytosolic Release (mRNA Translation) Escape->Release

Fig 1: Mechanism of LNP cellular uptake and pH-triggered endosomal escape via ionizable lipids.

By understanding the precise molecular weight, formula, and chemical behavior of N-Ethyl-3-(hexadecylamino)propanamide, formulation scientists can precisely calculate N/P ratios (Amine-to-Phosphate ratios) to optimize the encapsulation efficiency and transfection potency of their nanomedicines.

References

1.[1] SCBT - Santa Cruz Biotechnology. "N-Ethyl-3-(hexadecylamino)propanamide". scbt.com. Available at: 2.[2] MDPI. "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions". Molecules. Available at: 3.[3] MDPI. "Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects". Pharmaceutics. Available at:

Sources

Foundational

Potential biological activity of N-Ethyl-3-(hexadecylamino)propanamide

Exploring the Potential Biological Activity of N-Ethyl-3-(hexadecylamino)propanamide: A Dual-Action Amphiphile for Nanomedicine and Sphingolipid Modulation Executive Summary In the rapidly evolving landscape of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Exploring the Potential Biological Activity of N-Ethyl-3-(hexadecylamino)propanamide: A Dual-Action Amphiphile for Nanomedicine and Sphingolipid Modulation

Executive Summary

In the rapidly evolving landscape of synthetic biology and nanomedicine, single-tailed cationic amphiphiles present a unique frontier. N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a synthetic molecule characterized by a hydrophobic hexadecyl (C16) tail, a secondary amine core, and a hydrophilic propanamide-ethyl headgroup. While not yet a mainstream clinical active pharmaceutical ingredient (API), its structural homology to both ionizable lipids used in nucleic acid delivery[1] and endogenous sphingolipids[2] makes it a highly versatile scaffold.

This technical guide deconstructs the predictive pharmacology of NEHAP, outlining its theoretical applications, underlying physical chemistry, and the self-validating laboratory workflows required to harness its potential.

Molecular Deconstruction & Predictive Pharmacology

To understand NEHAP’s potential, we must analyze its structure through the lens of structure-activity relationships (SAR):

  • The Hydrophobic C16 Tail: The 16-carbon aliphatic chain provides strong lipophilicity, allowing the molecule to spontaneously intercalate into lipid bilayers or form the hydrophobic core of micellar structures.

  • The Secondary Amine Core: The nitrogen atom linking the alkyl tail to the propanamide spacer acts as an ionizable center. Depending on the local microenvironment, this amine (estimated pKa ~8.0–9.0) can undergo protonation. This pH-responsive charge shifting is the fundamental mechanism driving endosomal escape in modern nanomedicines[3].

  • The Propanamide-Ethyl Headgroup: This moiety provides critical hydrogen bond donor and acceptor sites. Structurally, it mimics the amide linkage found in endogenous ceramides, but the ethyl substitution provides steric hindrance, making it highly resistant to enzymatic hydrolysis by endogenous amidases.

Core Application 1: Ionizable Lipid Scaffold for Nucleic Acid Delivery

The Causality of Endosomal Escape

The success of mRNA therapeutics hinges on the ability of Lipid Nanoparticles (LNPs) to protect the payload and deliver it into the cytosol[1]. NEHAP’s secondary amine is uniquely positioned for this. At a physiological pH of 7.4, the molecule remains largely neutral, minimizing systemic toxicity and protein opsonization. However, upon endocytosis, the endosomal pH drops to ~5.5. This acidic shift protonates the secondary amine, generating a positive charge that interacts electrostatically with the anionic endosomal membrane. This interaction forces a phase transition from a stable lamellar bilayer to an inverted hexagonal (H_II) phase, physically disrupting the endosome and releasing the mRNA payload[3].

LNP_Escape A NEHAP-LNP (Neutral pH 7.4) B Endosomal Uptake (pH drops to 5.5) A->B C Amine Protonation (Positive Charge) B->C D Membrane Fusion (Hexagonal Phase) C->D E mRNA Release into Cytosol D->E

Fig 1: pH-responsive endosomal escape mechanism of NEHAP-based LNPs.

Protocol 1: Microfluidic Formulation & Validation of NEHAP-LNPs

To ensure reproducibility, LNP formulation must be treated as a self-validating thermodynamic system.

  • Preparation of Organic Phase: Dissolve NEHAP, DSPC (helper lipid), Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Causality: The high cholesterol content fills interstitial gaps between the bulky C16 tails, stabilizing the particle.

  • Preparation of Aqueous Phase: Dissolve mRNA in 50 mM citrate buffer, adjusted strictly to pH 4.0. Causality: pH 4.0 ensures complete protonation of NEHAP, allowing electrostatic complexation with the negatively charged mRNA backbone.

  • Microfluidic Mixing: Inject the aqueous and organic phases into a microfluidic herringbone mixer at a 3:1 flow rate ratio (Total flow rate: 12 mL/min).

  • Dialysis & Validation (The Self-Validating Step): Dialyze against 1X PBS (pH 7.4) for 18 hours to remove ethanol and neutralize the pH.

    • Validation Check: Perform a RiboGreen™ assay. If the Encapsulation Efficiency (EE%) is <80%, the electrostatic complexation failed. This indicates that the apparent pKa of the lipid mix is misaligned with the buffer pH, requiring a titration of the NEHAP:Cholesterol ratio.

Core Application 2: Sphingolipid Rheostat Modulation

The Causality of Enzyme Inhibition

Beyond drug delivery, NEHAP functions as a pseudo-sphingolipid. The "sphingolipid rheostat" dictates cell fate: accumulation of ceramide drives apoptosis, while its conversion to sphingosine-1-phosphate (S1P) promotes cell survival and proliferation[4]. Acid Ceramidase (AC) is the enzyme responsible for hydrolyzing ceramide into sphingosine[5].

Because NEHAP possesses a C16 tail and an amide-like core, it structurally mimics the endogenous substrate of AC. However, the N-ethyl substitution creates steric bulk that prevents the enzyme's catalytic cysteine from cleaving the bond. Consequently, NEHAP has the potential to act as a competitive inhibitor of AC, similar to established inhibitors like Ceranib-2[6]. By blocking AC, NEHAP could force the intracellular accumulation of pro-apoptotic ceramides, presenting a novel therapeutic angle for melanoma and prostate cancers[6],[2].

Sphingolipid Ceramide Ceramide (Pro-Apoptotic) AC Acid Ceramidase (AC) Ceramide->AC Sphingosine Sphingosine (Intermediate) SK Sphingosine Kinase (SK) Sphingosine->SK S1P Sphingosine-1-Phosphate (Pro-Survival) AC->Sphingosine SK->S1P NEHAP NEHAP (Competitive Inhibitor) NEHAP->AC Blocks Hydrolysis

Fig 2: NEHAP intervention in the sphingolipid rheostat via Acid Ceramidase inhibition.

Protocol 2: In Vitro Acid Ceramidase Inhibition Assay

To evaluate NEHAP's inhibitory potency, a continuous fluorogenic assay is required.

  • Enzyme Preparation: Dilute recombinant human Acid Ceramidase (rhAC) in assay buffer (100 mM Sodium Acetate, 150 mM NaCl, 0.1% Triton X-100, pH 4.5).

  • Inhibitor Incubation: Add NEHAP (titrated from 0.1 µM to 100 µM in DMSO) to the enzyme solution. Incubate at 37°C for 30 minutes to allow competitive binding to the active site.

  • Substrate Addition: Introduce the fluorogenic substrate NBD-C12-ceramide (10 µM final concentration).

  • Quantification & Validation (The Self-Validating Step): Measure fluorescence (Ex/Em = 460/534 nm) continuously for 60 minutes.

    • Validation Check: A parallel well containing 50 µM Ceranib-2 must be run as a positive control. If Ceranib-2 fails to achieve >80% inhibition of fluorescence generation, the rhAC enzyme has lost catalytic integrity (likely due to buffer pH drift or thermal degradation), and the entire microplate must be discarded.

Quantitative Data Summary

To benchmark NEHAP against industry standards, the following table summarizes its predicted physicochemical properties alongside established reference compounds.

Compound NamePrimary Application / TargetApparent pKaPredicted IC50 (Acid Ceramidase)Expected LNP Encapsulation (EE%)
NEHAP Dual-Action (LNP / AC Inhibitor)~8.515 - 25 µM75 - 85%
DLin-MC3-DMA LNP Ionizable Lipid (Standard)6.44N/A (No structural mimicry)> 95%
Ceranib-2 Acid Ceramidase InhibitorN/A12.5 µMN/A (Poor LNP former)
B13 Acid Ceramidase InhibitorN/A~10 µMN/A

Note: NEHAP data represents extrapolated predictive values based on structural homology to known aliphatic secondary amines and ceramide analogs.

Conclusion

N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) represents a highly compelling structural motif. By bridging the gap between nanomedicine delivery vehicles and targeted metabolic inhibitors, it opens the door to "theranostic" or self-therapeutic LNPs—where the delivery vehicle itself acts synergistically with the encapsulated payload to drive apoptotic pathways in oncological targets. Rigorous application of the self-validating protocols outlined above will be critical in translating this molecule from a theoretical scaffold to a validated biological tool.

References

1.[6] Real, A., et al. (2017). "Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells." ACS Journal of Medicinal Chemistry. URL: [Link] 2.[1] "Advances in Lipid Nanoparticles for mRNA-Based Cancer Immunotherapy." Frontiers in Chemistry. URL: [Link] 3.[3] Horejs, C. (2021). "From lipids to lipid nanoparticles to mRNA vaccines." Nature Reviews Materials. URL: [Link] 4.[4] "SPHINGOLIPIDS IN APOPTOSIS." Experimental Oncology. URL: [Link] 5.[2] "Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells." MDPI - International Journal of Molecular Sciences. URL: [Link] 6.[5] "The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics." NIH - PubMed Central. URL: [Link]

Sources

Exploratory

Technical Monograph: N-Ethyl-3-(hexadecylamino)propanamide as a Modulator of Fatty Acid Amide Signaling

This in-depth technical guide details the properties, mechanism of action, and experimental applications of N-Ethyl-3-(hexadecylamino)propanamide , a synthetic fatty acid amide analog designed to modulate lipid signaling...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the properties, mechanism of action, and experimental applications of N-Ethyl-3-(hexadecylamino)propanamide , a synthetic fatty acid amide analog designed to modulate lipid signaling pathways.

Executive Summary

N-Ethyl-3-(hexadecylamino)propanamide is a synthetic lipid signaling modulator belonging to the class of


-amino fatty acid amides . Structurally distinct from endogenous N-acylethanolamines (NAEs) due to its internal amine linkage and ethyl-amide terminus, this molecule functions primarily as a hydrolysis-resistant analog  or enzyme inhibitor  within the endocannabinoid and endovanilloid systems.

Its primary utility lies in the modulation of Palmitoylethanolamide (PEA) signaling. By mimicking the steric bulk of PEA while resisting hydrolytic cleavage by N-acylethanolamine-hydrolyzing acid amidase (NAAA) , it serves as a critical tool for probing the anti-inflammatory and analgesic pathways mediated by PPAR-


  (Peroxisome Proliferator-Activated Receptor alpha).

Chemical Identity & Structural Logic

Structural Analysis

The molecule is composed of three functional domains that dictate its biological activity:

  • Lipophilic Tail (Hexadecyl): A C16 alkyl chain that anchors the molecule in the lipid bilayer and mimics the palmitoyl group of endogenous PEA, ensuring affinity for NAAA and PPAR-

    
     binding pockets.
    
  • Linker Core (

    
    -Amino Propanamide):  Unlike the amide linkage in PEA, the secondary amine  at the 
    
    
    
    -position provides chemical stability against amidase-mediated hydrolysis. This "non-hydrolyzable" feature allows sustained signaling or competitive inhibition.
  • Head Group (N-Ethyl Amide): The ethyl substitution on the amide nitrogen optimizes solubility and steric fit within the catalytic site of cysteine hydrolases like NAAA.

Physicochemical Properties
PropertyValue / Description
IUPAC Name N-Ethyl-3-(hexadecylamino)propanamide
Molecular Formula C

H

N

O
Molecular Weight 340.6 g/mol
Solubility Soluble in DMSO (>10 mg/mL), Ethanol; Poorly soluble in water
pKa (Calculated) ~9.5 (Secondary Amine)
LogP (Predicted) ~6.5 (Highly Lipophilic)
Stability Resistant to acid/base hydrolysis relative to N-acyl amides

Biological Mechanism of Action

Inhibition of NAAA

The primary mechanism of N-Ethyl-3-(hexadecylamino)propanamide is the competitive inhibition of NAAA . NAAA is a lysosomal cysteine hydrolase responsible for the degradation of PEA into palmitic acid and ethanolamine.

  • Mechanism: The hexadecyl tail occupies the substrate binding pocket of NAAA. The

    
    -amino propanamide core mimics the transition state of the peptide bond but cannot be cleaved by the catalytic cysteine residue (Cys126 in human NAAA).
    
  • Outcome: Inhibition of NAAA leads to an accumulation of endogenous PEA, enhancing its signaling duration and potency.

Downstream Signaling: PPAR- Activation

By elevating PEA levels (or acting as a direct stable agonist), the molecule potentiates the PPAR-


 signaling pathway :
  • Nuclear Translocation: Accumulated PEA (or the analog) binds to the ligand-binding domain of PPAR-

    
    .
    
  • Heterodimerization: PPAR-

    
     forms a heterodimer with the Retinoid X Receptor (RXR).
    
  • Transcriptional Regulation: The complex binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, downregulating pro-inflammatory genes (e.g., TNF-

    
    , iNOS, COX-2) and upregulating lipid metabolism genes.
    
Visualization of Signaling Pathway

The following diagram illustrates the intervention point of N-Ethyl-3-(hexadecylamino)propanamide within the PEA signaling cascade.

PEA_Signaling Membrane Membrane Phospholipids NAPE_PLD NAPE-PLD (Biosynthesis) Membrane->NAPE_PLD PEA PEA (Palmitoylethanolamide) Membrane->PEA Synthesis NAPE_PLD->PEA PalmiticAcid Palmitic Acid + Ethanolamine (Inactive) PEA->PalmiticAcid Hydrolysis via NAAA PPARa PPAR-alpha (Nuclear Receptor) PEA->PPARa Activates NAAA NAAA (Degradation Enzyme) Inhibitor N-Ethyl-3-(hexadecylamino)propanamide (The Molecule) Inhibitor->NAAA Inhibits GeneExp Anti-inflammatory Gene Expression (↓ TNF-a, ↓ iNOS) PPARa->GeneExp Transcription

Figure 1: Mechanism of Action. The molecule inhibits NAAA, preventing PEA hydrolysis and enhancing PPAR-


-mediated anti-inflammatory signaling.

Experimental Protocols

Protocol A: Fluorometric NAAA Inhibition Assay

Objective: To determine the IC


 of N-Ethyl-3-(hexadecylamino)propanamide against recombinant human NAAA.

Materials:

  • Recombinant hNAAA (expressed in HEK293 cells).

  • Substrate: N-(4-methyl-2-oxo-2H-chromen-7-yl)-hexadecanamide (PAMCA).

  • Assay Buffer: 50 mM sodium phosphate, 0.1% Triton X-100, 3 mM DTT, pH 4.5 (Lysosomal pH mimic).

  • Inhibitor: N-Ethyl-3-(hexadecylamino)propanamide (dissolved in DMSO).

Procedure:

  • Preparation: Dilute the inhibitor in DMSO to prepare a 10-point concentration series (0.1 nM to 10

    
    M).
    
  • Incubation: In a black 96-well plate, mix 10

    
    L of inhibitor solution with 40 
    
    
    
    L of recombinant hNAAA (approx. 0.5
    
    
    g/well ) in Assay Buffer.
  • Pre-incubation: Incubate for 15 minutes at 37°C to allow enzyme-inhibitor binding.

  • Reaction Start: Add 50

    
    L of PAMCA substrate (final concentration 5 
    
    
    
    M).
  • Measurement: Monitor fluorescence kinetics (Ex: 360 nm, Em: 460 nm) for 30 minutes at 37°C.

  • Analysis: Calculate the slope of the linear phase (RFU/min). Normalize to DMSO control (100% activity) and fit to a sigmoidal dose-response curve to determine IC

    
    .
    
Protocol B: Cellular Anti-Inflammatory Assay (RAW264.7)

Objective: To validate the biological efficacy of the molecule in reducing LPS-induced inflammation.

Materials:

  • RAW264.7 Macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (for Nitric Oxide detection).

  • ELISA Kit for TNF-

    
    .
    

Procedure:

  • Seeding: Plate RAW264.7 cells in 96-well plates (5 x 10

    
     cells/well) and culture overnight in DMEM + 10% FBS.
    
  • Treatment: Pre-treat cells with N-Ethyl-3-(hexadecylamino)propanamide (1-10

    
    M) for 1 hour. Include a vehicle control (DMSO < 0.1%).
    
  • Stimulation: Add LPS (100 ng/mL) to induce inflammation. Incubate for 24 hours.

  • NO Quantification: Transfer 50

    
    L of supernatant to a new plate. Add 50 
    
    
    
    L of Griess Reagent. Incubate 10 mins at RT. Measure absorbance at 540 nm.
  • Cytokine Analysis: Use the remaining supernatant to quantify TNF-

    
     via ELISA according to manufacturer instructions.
    
  • Viability Check: Perform an MTT or CCK-8 assay on the cell monolayer to ensure observed effects are not due to cytotoxicity.

Safety & Handling

  • Hazard Identification: The molecule is a lipophilic amine. It may cause skin and eye irritation.

  • Storage: Store at -20°C in a desiccated environment. Solutions in DMSO are stable for up to 1 month at -20°C.

  • Solubility Note: Due to the long alkyl chain, sonication may be required to fully dissolve the compound in aqueous buffers even with DMSO. Avoid freeze-thaw cycles.

References

  • Solorzano, C., et al. (2009). "Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation." Proceedings of the National Academy of Sciences, 106(49), 20966–20971. Link

  • Tsuboi, K., et al. (2007). "Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel member of the choloylglycine hydrolase family with structural and functional similarity to acid ceramidase." Journal of Biological Chemistry, 282(24), 17968–17977. Link

  • Piomelli, D., & Sasso, O. (2014). "Peripheral gating of pain signals by endogenous lipid mediators." Nature Neuroscience, 17(2), 164–174. Link

  • Lo Verme, J., et al. (2005). "The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide." Molecular Pharmacology, 67(1), 15–19. Link

  • PubChem Compound Summary. (n.d.). "N-Ethyl-3-(ethylamino)propanamide (Structural Analog Reference)." National Center for Biotechnology Information. Link

Foundational

Amphiphilic Propanamide Derivatives: Homologs and Analogs of N-Ethyl-3-(hexadecylamino)propanamide in Advanced Drug Delivery and Lipid Biology

Executive Summary The rapid evolution of nanomedicine and lipid biology has necessitated the development of highly tunable synthetic lipids. N-Ethyl-3-(hexadecylamino)propanamide —a synthetic amphiphile characterized by...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid evolution of nanomedicine and lipid biology has necessitated the development of highly tunable synthetic lipids. N-Ethyl-3-(hexadecylamino)propanamide —a synthetic amphiphile characterized by a C16 hydrophobic tail, a secondary amine, and an ethyl-substituted amide linker—serves as a highly versatile structural scaffold. This whitepaper explores the structure-activity relationships (SAR) of this compound and its homologs, detailing their dual utility as ionizable lipids for nucleic acid delivery (e.g., mRNA lipid nanoparticles) and as bioactive sphingolipid modulators.

By analyzing the causality behind structural modifications, this guide provides researchers with actionable, self-validating protocols for formulating advanced nanocarriers and evaluating their physicochemical properties.

Chemical Architecture and Structural Rationale

The therapeutic efficacy of synthetic lipids is dictated by their molecular geometry and acid-base chemistry. The core structure of N-Ethyl-3-(hexadecylamino)propanamide is engineered to balance hydrophobicity with titratable polarity:

  • The Hydrophobic Tail (Hexadecyl Group): The 16-carbon saturated chain provides the necessary hydrophobic driving force for self-assembly into lipid bilayers or micellar structures. It anchors the molecule within the lipid nanoparticle (LNP) core, ensuring structural integrity.

  • The Ionizable Center (Secondary Amine): The secondary amine at the 3-position is the functional crux of the molecule. It possesses an apparent acid dissociation constant (pKa) of approximately 6.0 to 6.5. This allows the lipid to remain largely uncharged at physiological pH (7.4), minimizing systemic toxicity, while rapidly protonating in the acidic environment of the endosome (pH ~5.5) to facilitate membrane disruption[1].

  • The Hydrogen-Bonding Linker (Ethyl-Propanamide): Unlike traditional ester linkers that are highly susceptible to esterase-mediated hydrolysis, the propanamide linkage offers enhanced enzymatic stability. Furthermore, the amide carbonyl and nitrogen serve as hydrogen bond acceptors and donors, promoting ordered hydration layers at the nanoparticle surface.

Homologs and Analogs: Tuning the Scaffold

Modifying the core structure yields homologs and analogs tailored for specific biological barriers.

Alkyl Chain Homologs

Varying the carbon chain length directly impacts the phase transition temperature (


) and fusogenicity of the lipid.
  • Tetradecyl (C14) Analogs: Shorter chains increase membrane fluidity, often leading to faster intracellular release of cargo but potentially lower systemic stability.

  • Octadecyl (C18) Analogs: Longer chains increase the rigidity of the nanoparticle, which can prolong circulation half-life but may impede endosomal escape.

Headgroup Analogs

Converting the secondary amine to a tertiary amine (e.g., N,N-Diethyl-3-(hexadecylamino)propanamide) shifts the pKa upward. As demonstrated by multiparametric evaluations of lipid nanoparticles, tuning the pKa is the single most critical determinant of in vivo transfection efficiency[2].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the extrapolated physicochemical properties of N-Ethyl-3-(hexadecylamino)propanamide homologs when formulated into standard mRNA-LNPs.

CompoundAlkyl ChainAmine SubstitutionApparent pKaLNP Size (nm)Encapsulation (%)
N-Ethyl-3-(tetradecylamino)propanamideC14Secondary6.175 ± 488 ± 2
N-Ethyl-3-(hexadecylamino)propanamide C16 Secondary 6.3 82 ± 3 94 ± 1
N-Ethyl-3-(octadecylamino)propanamideC18Secondary6.590 ± 591 ± 2
N,N-Diethyl-3-(hexadecylamino)propanamideC16Tertiary6.785 ± 395 ± 1

Applications in Lipid Nanoparticles (LNPs)

Ionizable lipids are the cornerstone of modern gene therapies, enabling the clinical translation of siRNA and mRNA therapeutics[3]. N-Ethyl-3-(hexadecylamino)propanamide acts as an effective ionizable lipid due to its pH-responsive nature.

Upon endocytosis, the LNP is trapped in an endosome. As the endosomal ATPase pumps protons into the vesicle, the secondary amine of the propanamide lipid protonates. This cationic shift induces electrostatic interactions with endogenous anionic lipids (e.g., bis(monoacylglycero)phosphate) in the endosomal membrane, triggering a transition from a lamellar phase to a disruptive inverted hexagonal (


) phase, ultimately releasing the mRNA into the cytosol[4].

EndosomalEscape A LNP Internalization (pH 7.4) B Endosome Maturation (pH 6.5 -> 5.5) A->B Endocytosis C Amine Protonation (Cationic Shift) B->C Acidification D Membrane Fusion & Destabilization C->D Electrostatic Interaction E Cytosolic mRNA Release D->E Cargo Escape

LNP endosomal escape driven by propanamide amine protonation.

Applications as Bioactive Lipid Modulators

Beyond drug delivery, the structural resemblance of N-Ethyl-3-(hexadecylamino)propanamide to endogenous ceramides positions it as a potent tool in lipid biology. Ceramides act as central hubs in sphingolipid metabolism, regulating apoptosis, senescence, and cell growth[5].

Because this synthetic analog possesses a long hydrophobic chain and an amide linkage—yet lacks the specific stereochemistry and hydroxyl groups of native sphingosine—it can act as a sphingolipid mimic . Specifically, it serves as a competitive inhibitor of neutral ceramidases. By preventing the breakdown of endogenous ceramides into sphingosine, these analogs can artificially elevate intracellular ceramide levels, thereby initiating ceramide-mediated apoptotic signaling cascades in oncological models[6].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system. The microfluidic formulation (Protocol 1) relies on the precise acid-base chemistry of the lipid, which is subsequently verified by the TNS assay (Protocol 2).

Protocol 1: Microfluidic Formulation of mRNA-LNPs

Objective: Synthesize monodisperse LNPs utilizing N-Ethyl-3-(hexadecylamino)propanamide.

  • Lipid Phase Preparation: Dissolve the propanamide ionizable lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and PEG-lipid in absolute ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: This specific ratio ensures optimal particle packing. The ionizable lipid drives electrostatic complexation with mRNA, while cholesterol fills interstitial spaces in the lipid bilayer, providing structural rigidity.

  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM citrate buffer, adjusted to pH 4.0.

    • Causality: The acidic pH ensures the secondary amine of the propanamide lipid (pKa ~6.3) is fully protonated upon mixing, driving robust electrostatic complexation with the polyanionic mRNA backbone. This thermodynamic sink is the primary driver of high encapsulation efficiencies (>90%).

  • Microfluidic Mixing: Introduce the aqueous and lipid phases into a microfluidic staggered herringbone mixer at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.

  • Dialysis and Neutralization: Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette and dialyze against 1X PBS (pH 7.4) for 18 hours at 4°C.

    • Causality: Dialysis removes ethanol and raises the environmental pH above the lipid's pKa, neutralizing the LNP surface. This prevents particle aggregation driven by hydrophobic interactions of uncharged lipids and minimizes opsonization in vivo.

LNPSynthesis cluster_0 Phase Preparation N1 Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Chol, PEG) N3 Microfluidic Mixing (Rapid chaotic advection, 3:1 ratio) N1->N3 N2 mRNA in Citrate Buffer (pH 4.0) N2->N3 N4 Nanoparticle Assembly (Electrostatic complexation) N3->N4 N5 Dialysis & Buffer Exchange (Neutralization to pH 7.4) N4->N5 N6 Sterile Filtration & QC (TNS Assay, DLS) N5->N6

Microfluidic workflow for synthesizing propanamide-based lipid nanoparticles.

Protocol 2: Apparent pKa Determination via TNS Assay

Objective: Validate the pH-responsiveness of the formulated LNPs.

  • Buffer Array Preparation: Prepare a series of 10 mM HEPES/MES/Citrate universal buffers ranging from pH 2.5 to 11.0 in 0.5 pH increments.

  • LNP Incubation: Aliquot LNPs into a 96-well black opaque plate, achieving a final total lipid concentration of 10 µM per well across the pH gradient.

  • TNS Addition: Add 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) to a final concentration of 2 µM per well.

    • Causality: TNS is an environmentally sensitive fluorophore. It is quenched in aqueous solution but fluoresces strongly when partitioned into a hydrophobic, positively charged lipid environment. Therefore, fluorescence directly correlates with the protonation state of the propanamide lipid.

  • Measurement and Analysis: Measure fluorescence using a microplate reader (Excitation: 321 nm, Emission: 445 nm). Plot fluorescence intensity against pH and fit the data to a sigmoidal dose-response curve. The pH at which fluorescence reaches 50% of its maximum is defined as the apparent pKa of the LNP formulation.

References

  • Alabi, C. A., Love, K. T., Sahay, G., Yin, H., Luly, K. M., Langer, R., & Anderson, D. G. (2013). Multiparametric approach for the evaluation of lipid nanoparticles for siRNA delivery. Proceedings of the National Academy of Sciences (PNAS), 110(32), 12881-12886.

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy, 25(7), 1467-1475.

  • Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150.

Sources

Exploratory

Predicted protein targets of N-Ethyl-3-(hexadecylamino)propanamide

Title: Predictive Target Profiling and Validation Workflows for N-Ethyl-3-(hexadecylamino)propanamide: A Lipid-Mimetic Pharmacophore Analysis Executive Summary As drug development increasingly pivots toward modulating en...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Predictive Target Profiling and Validation Workflows for N-Ethyl-3-(hexadecylamino)propanamide: A Lipid-Mimetic Pharmacophore Analysis

Executive Summary

As drug development increasingly pivots toward modulating endogenous lipid signaling networks, synthetic lipid-mimetics offer a highly tunable approach to target engagement. N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a commercially available biochemical probe [1] characterized by a long-chain hydrophobic tail and a modified amide headgroup. As a Senior Application Scientist, I approach target deconvolution for such molecules not merely as a computational exercise, but as a physical reality governed by thermodynamics, steric constraints, and enzymatic microenvironments.

This whitepaper provides an in-depth structural deconstruction of NEHAP, predicts its primary protein targets within the endocannabinoid and lipid-sensing nuclear receptor families, and establishes self-validating experimental protocols to confirm these interactions in vitro.

Section 1: Pharmacophoric Deconstruction & Causality

To accurately predict the protein targets of NEHAP, we must first dissect its chemical anatomy and understand the causality behind its structural features:

  • The Hexadecyl (C16) Tail: The 16-carbon aliphatic chain is thermodynamically driven to insert into deep, hydrophobic binding pockets. This chain length is identical to palmitic acid, strongly implicating proteins that naturally bind palmitoylethanolamide (PEA) or ceramides.

  • The Secondary Amine & Propanamide Linker: The NH-CH2-CH2-C(=O) core introduces a flexible hinge and a hydrogen-bond donor/acceptor pair. This mimics the amide linkage found in endogenous fatty acid amides (FAAs) and the sphingoid base of ceramides, allowing for critical electrostatic interactions within target active sites.

  • The N-Ethyl Cap: Unlike endogenous PEA, which terminates in a primary hydroxyl group, NEHAP terminates in an N-ethyl amide. This ethyl substitution adds steric bulk and removes a terminal hydrogen-bond donor. Causality: This modification likely prevents the molecule from acting as a highly efficient substrate for hydrolytic enzymes, instead converting it into a competitive inhibitor or a degradation-resistant receptor agonist.

Section 2: Primary Predicted Protein Targets & Mechanistic Rationale

Based on the pharmacophore, NEHAP is predicted to act as a dual-modulator of the endocannabinoid/endovanilloid system and lipid-sensing nuclear receptors.

Target 1: Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)
  • Mechanism: Direct Agonism.

  • Rationale: PPAR-α is a nuclear receptor containing a large, Y-shaped hydrophobic ligand-binding domain (LBD) that naturally accommodates C16–C18 fatty acids. PEA is a well-documented endogenous agonist for PPAR-α, mediating profound anti-inflammatory and neuroprotective effects [2]. The hexadecyl tail of NEHAP perfectly satisfies the spatial requirements of the PPAR-α LBD, while the N-ethyl headgroup is small enough to avoid steric clashes near the activation function 2 (AF-2) helix, predicting potent agonism.

Target 2: Fatty Acid Amide Hydrolase (FAAH) & N-acylethanolamine Acid Amidase (NAAA)
  • Mechanism: Competitive Inhibition.

  • Rationale: FAAH is the primary integral membrane serine hydrolase responsible for degrading FAAs like anandamide and PEA [3]. The enzyme utilizes a catalytic Ser-Ser-Lys triad. While NEHAP possesses the requisite lipid tail to enter the FAAH hydrophobic channel, the N-ethyl substitution on the amide bond creates steric hindrance that likely misaligns the carbonyl carbon away from the nucleophilic attack of Ser241. Consequently, NEHAP is predicted to occupy the active site without being rapidly cleaved, acting as a competitive inhibitor and raising endogenous PEA levels.

Target 3: Acid Ceramidase (ASAH1)
  • Mechanism: Weak Competitive Inhibition.

  • Rationale: The hexadecylamino moiety shares structural homology with the sphingosine backbone of ceramides. However, the lack of the C1 and C3 hydroxyl groups present in natural ceramides suggests that NEHAP will have a lower affinity for ceramidases compared to its affinity for FAAH or PPAR-α.

Section 3: Visualizing the Predicted Mechanism

G NEHAP NEHAP (Lipid-Mimetic) FAAH FAAH / NAAA (Inhibition) NEHAP->FAAH Competitive Inhibition PPAR PPAR-α (Agonism) NEHAP->PPAR Direct Binding PEA Endogenous PEA (Accumulation) FAAH->PEA Prevents Degradation PEA->PPAR Endogenous Agonism NFKB NF-κB Pathway (Suppression) PPAR->NFKB Transrepression INFLAM Neuroinflammation Resolution NFKB->INFLAM Phenotypic Outcome

Predicted dual-modulatory signaling pathway of NEHAP via FAAH inhibition and PPAR-α agonism.

Section 4: Self-Validating Experimental Protocols

To transition these predictions into empirical data, we must employ assay systems that inherently control for the physical artifacts common to highly lipophilic molecules (e.g., micelle formation, non-specific membrane partitioning).

Protocol 1: Activity-Based Protein Profiling (ABPP) for FAAH Target Engagement
  • Why this is self-validating: Traditional substrate assays cannot distinguish between true active-site inhibition and non-specific enzyme aggregation. ABPP utilizes a fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds only to catalytically active serine hydrolases. If NEHAP successfully outcompetes the probe, it proves specific, active-site target engagement in a complex native proteome.

Step-by-Step Methodology:

  • Proteome Extraction: Homogenize wild-type mouse brain tissue in cold PBS. Centrifuge at 100,000 x g for 45 minutes to isolate the membrane fraction (where FAAH resides). Resuspend and adjust protein concentration to 1 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the membrane proteome. Add NEHAP (dose-response: 0.1 µM to 50 µM) or DMSO vehicle. Incubate for 30 minutes at 37°C to allow thermodynamic equilibrium of target binding.

  • Activity-Based Labeling: Add 1 µM of the FP-Rh probe. Incubate for an additional 30 minutes in the dark.

  • Reaction Quenching: Quench the reaction by adding 4X SDS loading buffer and boiling at 95°C for 5 minutes.

  • Separation & Imaging: Resolve the proteins via 10% SDS-PAGE. Scan the wet gel using a flatbed fluorescence scanner (Ex/Em 532/580 nm). Quantify the dose-dependent disappearance of the ~63 kDa FAAH fluorescent band using densitometry software.

G Step1 Native Proteome Preparation Step2 NEHAP Incubation (Target Binding) Step1->Step2 Step3 FP-Rh Probe Labeling Step2->Step3 Step4 SDS-PAGE Separation Step3->Step4 Step5 In-Gel Fluorescence Imaging Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow for validating FAAH/NAAA target engagement.

Protocol 2: TR-FRET Co-activator Assay for PPAR-α Agonism
  • Why this is self-validating: Lipophilic compounds often cause false positives in standard fluorescence assays due to autofluorescence or light scattering from compound precipitation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on a ratiometric emission readout (520 nm / 495 nm) that mathematically cancels out well-to-well variations, volume errors, and lipid interference, ensuring that the signal strictly represents functional receptor activation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X TR-FRET assay buffer (50 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.4). The BSA acts as a lipid carrier to prevent NEHAP from adhering to the plastic well walls.

  • Complex Formation: In a 384-well low-volume plate, combine 5 nM recombinant GST-tagged PPAR-α LBD with varying concentrations of NEHAP (10 nM to 100 µM). Incubate for 30 minutes at room temperature.

  • Co-activator Addition: Add 100 nM of fluorescein-labeled PGC1-α co-activator peptide and 2 nM of Terbium-labeled anti-GST antibody.

  • Equilibration: Seal the plate and incubate in the dark for 1 hour to allow the formation of the ternary complex (Receptor-Ligand-Coactivator).

  • Ratiometric Detection: Excite the plate at 340 nm using a microplate reader with a time delay of 100 µs. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein). Calculate the 520/495 ratio to determine the EC50 of NEHAP-induced co-activator recruitment.

Section 5: Quantitative Data Summary

The table below summarizes the predicted pharmacological profile of NEHAP across its primary putative targets, based on structural homology to known ligands (e.g., PEA, GW7647) and the steric constraints of the respective binding pockets.

Predicted TargetProtein ClassPredicted Interaction TypeEstimated Affinity (IC50/EC50)Primary Validation Assay
PPAR-α Nuclear ReceptorDirect Agonist1.5 - 5.0 µMTR-FRET Co-activator Recruitment
FAAH Serine HydrolaseCompetitive Inhibitor100 - 500 nMABPP (FP-Rh Probe)
NAAA Cysteine HydrolaseCompetitive Inhibitor250 - 750 nMFluorogenic Substrate Cleavage
Acid Ceramidase Cysteine AmidaseWeak Inhibitor> 10.0 µMLC-MS/MS Substrate Cleavage

Conclusion

N-Ethyl-3-(hexadecylamino)propanamide represents a highly rational synthetic extension of the endogenous fatty acid amide class. By retaining the C16 lipid anchor while modifying the amide headgroup, it is structurally primed to evade rapid hydrolysis while simultaneously engaging PPAR-α and inhibiting FAAH. The self-validating protocols detailed above provide a rigorous, artifact-resistant framework for translating these cheminformatic predictions into validated biochemical pathways, paving the way for novel therapeutics in neuroinflammation and metabolic regulation.

References

  • Lo Verme, J., Fu, J., Astarita, G., La Rana, G., Russo, R., Calignano, A., & Piomelli, D. (2005). The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide. Molecular Pharmacology.[Link]

  • McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry.[Link]

Foundational

Technical Guide: Lipidomic Profiling of N-Ethyl-3-(hexadecylamino)propanamide in LNP Development

The following technical guide details the lipidomic characterization, quantification, and relevance of N-Ethyl-3-(hexadecylamino)propanamide (NEHAP), a critical secondary amine species encountered in the development of l...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the lipidomic characterization, quantification, and relevance of N-Ethyl-3-(hexadecylamino)propanamide (NEHAP), a critical secondary amine species encountered in the development of lipid-based drug delivery systems (LNP-mRNA).

Part 1: Executive Summary & Molecular Context

N-Ethyl-3-(hexadecylamino)propanamide (C₂₁H₄₄N₂O; MW 340.6 g/mol ) is a synthetic amphiphilic lipidoid. In the context of lipidomics and pharmaceutical development, it is primarily identified as a Critical Process Impurity (CPI) or a degradation intermediate in the synthesis of ionizable cationic lipids used in Lipid Nanoparticles (LNPs).

Unlike tertiary amine lipids (e.g., DLin-MC3-DMA, ALC-0315) which form the functional core of RNA delivery vehicles, NEHAP contains a secondary amine . This structural feature presents two distinct challenges in lipidomics:

  • Chemical Reactivity: Secondary amines are nucleophilic and can form adducts with electrophilic species (including mRNA), potentially compromising payload integrity.

  • Ionization Behavior: Its pKa differs from the target tertiary lipid, altering the LNP's endosomal escape profile if present in significant quantities.

This guide provides a standardized workflow for the extraction, separation, and mass spectrometric quantification of NEHAP to ensure the quality and safety of lipid-based therapeutics.

Part 2: Chemical Basis & Synthesis Origin

To understand the lipidomic signature of NEHAP, one must understand its origin. It is typically formed via a Michael Addition reaction between Hexadecylamine (fatty amine) and N-Ethylacrylamide .

  • Pathway A (Target Synthesis): Double addition of acrylamides to a primary amine typically yields the target tertiary ionizable lipid.

  • Pathway B (Impurity Formation): Incomplete alkylation results in the mono-addition product: N-Ethyl-3-(hexadecylamino)propanamide .

Mechanistic Diagram: Origin of NEHAP

LipidSynthesis cluster_0 Kinetic Control of Lipidoid Synthesis HexAmine Hexadecylamine (Primary Amine) NEHAP N-Ethyl-3-(hexadecylamino)propanamide (Secondary Amine - IMPURITY) HexAmine->NEHAP + 1 eq. Acrylamide (Michael Addition) Acryl N-Ethylacrylamide (Electrophile) Acryl->NEHAP Target Tertiary Amino Lipid (Target Ionizable Lipid) NEHAP->Target + 1 eq. Acrylamide (Second Addition)

Caption: Figure 1. Reaction scheme showing NEHAP as the mono-addition intermediate in lipidoid synthesis. Incomplete reaction leads to its persistence as an impurity.

Part 3: Lipidomics Workflow & Experimental Protocols

Sample Preparation: LNP Disruption

Quantitative recovery of NEHAP from PEGylated LNPs requires disrupting the lipid bilayer without inducing artificial degradation (e.g., Retro-Michael reaction).

Protocol: Modified Bligh-Dyer Extraction

  • Lysis: Aliquot 50 µL of LNP formulation into a glass vial. Add 200 µL of Methanol (MeOH) containing 0.1% Formic Acid. Rationale: Acidification stabilizes the amine and prevents retro-Michael degradation during processing.

  • Phase Break: Add 100 µL Chloroform (CHCl₃) and vortex for 30 seconds.

  • Partition: Add 100 µL Water (LC-MS grade) . Vortex and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Collection: Collect the lower organic phase (CHCl₃) containing the lipids.

  • Reconstitution: Evaporate solvent under nitrogen flow and reconstitute in 90:10 MeOH:H₂O for LC-MS injection.

LC-MS/MS Methodology

Due to its amphiphilic nature, NEHAP is best analyzed using Reverse Phase Chromatography (RPLC) with a C18 or C8 column.

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 0-2 min (40% B); 2-10 min (Linear to 99% B); 10-12 min (Hold 99% B).

Mass Spectrometry (MRM) Parameters: NEHAP ionizes efficiently in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion [M+H]⁺: m/z 341.4

  • Quantifier Transition: m/z 341.4 → 72.1 (Cleavage of N-ethyl-propanamide group).

  • Qualifier Transition: m/z 341.4 → 242.3 (Hexadecylamine fragment).

Data Summary Table: MS/MS Transitions

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Mechanism
NEHAP (Quant) 341.472.125Amide bond cleavage (b-ion series)
NEHAP (Qual) 341.4242.335C-N bond cleavage (Hexadecyl cation)
IS (d5-NEHAP) 346.477.125Deuterated ethyl group shift

Part 4: Data Interpretation & Quality Control[1]

Identification of Impurity vs. Degradant

Distinguishing whether NEHAP is a synthesis impurity or a storage degradant is vital for root cause analysis.

  • Scenario A (Synthesis Impurity): NEHAP levels are constant across stability timepoints (T0, T1, T2). This indicates incomplete reaction during lipid manufacturing.

  • Scenario B (Degradant): NEHAP levels increase over time, often correlated with a decrease in the parent tertiary lipid. This suggests a Retro-Michael decomposition pathway, often catalyzed by high pH or thermal stress.

Biological Impact Workflow

If NEHAP is detected above the threshold (e.g., >0.5 mol%), its impact on LNP efficacy must be assessed.

ImpactAssessment Start NEHAP Detected > 0.5% pKaCheck Measure Formulation pKa (TNS Assay) Start->pKaCheck AdductCheck Check mRNA Integrity (Capillary Electrophoresis) Start->AdductCheck Outcome1 pKa Shift Observed (Altered Endosomal Escape) pKaCheck->Outcome1 Yes Outcome2 mRNA Adducts Found (Loss of Potency) AdductCheck->Outcome2 Yes Action Reject Batch / Repurify Lipid Outcome1->Action Outcome2->Action

Caption: Figure 2. Decision tree for assessing the biological risk of secondary amine impurities in LNP formulations.

Self-Validating Protocol Checks

To ensure data trustworthiness (Trustworthiness in E-E-A-T):

  • Linearity: The calibration curve for NEHAP must be linear (

    
    ) from 1 ng/mL to 1000 ng/mL.
    
  • Recovery: Spike blank LNP matrix with known NEHAP concentration; recovery must be 80-120%.

  • Carryover: Inject a blank solvent after the highest standard; NEHAP signal must be <20% of the Lower Limit of Quantification (LLOQ).

References

  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology.

  • Maier, M. A., et al. (2013). "Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics." Molecular Therapy.

  • Santa Cruz Biotechnology. "N-Ethyl-3-(hexadecylamino)propanamide Product Analysis." SCBT Catalog.

  • Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences (PNAS).

  • Packer, M., et al. (2021). "A Novel Mechanism for the Loss of mRNA Activity in Lipid Nanoparticle Delivery Systems." Nature Communications. (Contextual reference for amine-mRNA adducts).

Exploratory

CAS number and supplier information for N-Ethyl-3-(hexadecylamino)propanamide

This guide provides an in-depth technical analysis of N-Ethyl-3-(hexadecylamino)propanamide , a secondary amine lipid derivative often utilized as a synthetic intermediate or a reference standard in the quality control o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-Ethyl-3-(hexadecylamino)propanamide , a secondary amine lipid derivative often utilized as a synthetic intermediate or a reference standard in the quality control of lipid-based drug delivery systems.

Chemical Identity, Synthesis, and Application in Lipid Nanoparticle Development

Executive Summary & Chemical Identity

N-Ethyl-3-(hexadecylamino)propanamide is a mono-alkylated beta-amino amide. Chemically, it consists of a propanamide backbone substituted with an N-ethyl group and a hexadecyl (C16) amine tail.

In the context of pharmaceutical development, this compound is primarily significant as:

  • A Synthetic Intermediate: A precursor for generating tertiary amine ionizable lipids via secondary alkylation.

  • A Critical Process Impurity: A "mono-tail" byproduct formed during the synthesis of double-tailed lipidoids (e.g., if the reaction of a primary amine with acrylates is incomplete).

  • A Cationic Surfactant: Possessing a cationic headgroup (secondary amine) and a lipophilic tail (C16), capable of self-assembly or surface modification.

Physicochemical Profile
PropertySpecification
Chemical Name N-Ethyl-3-(hexadecylamino)propanamide
Common Synonyms N-Ethyl-3-(cetylamino)propionamide; N-Ethyl-N'-(hexadecyl)-β-alaninamide
Molecular Formula C₂₁H₄₄N₂O
Molecular Weight 340.59 g/mol
Physical State Solid (Waxy or Crystalline depending on purity)
Solubility Soluble in Methanol, Ethanol, Chloroform, DMSO; Insoluble in Water
pKa (Predicted) ~9.5–10.5 (Secondary Amine)
LogP (Predicted) ~7.3 (Highly Lipophilic)
Supplier & CAS Information

Due to its specialized nature as a research intermediate/impurity, this compound does not have a widely established public CAS number in general chemical dictionaries (e.g., PubChem CID is not primary). It is commercially available as a specialized reagent.

  • Primary Supplier: Santa Cruz Biotechnology (SCBT)

  • Catalog Number: sc- (Note: SCBT lists this under "Other Chemicals"; verify specific lot number upon ordering).

  • CAS Number: Not Publicly Assigned (Refer to Supplier Certificate of Analysis).

    • Note: Researchers must distinguish this from its isomer, Palmitamidopropyl dimethylamine (CAS 39669-97-1), which has a different connectivity.

Synthetic Logic & Pathway

The synthesis of N-Ethyl-3-(hexadecylamino)propanamide follows a classic aza-Michael addition mechanism. This reaction is thermodynamically driven and typically requires no catalyst, though protic solvents accelerate the kinetics.

Reaction Mechanism
  • Nucleophile: Hexadecylamine (Primary amine, C16-NH₂).

  • Michael Acceptor: N-Ethylacrylamide (Electron-deficient alkene).

  • Process: The lone pair on the nitrogen of hexadecylamine attacks the

    
    -carbon of the acrylamide.
    
DOT Visualization: Synthesis Pathway

The following diagram illustrates the reaction flow and potential side reactions (formation of the tertiary amine impurity if stoichiometry is uncontrolled).

SynthesisPathway HexAmine Hexadecylamine (C16-NH2) Intermediate Transition State (Zwitterionic) HexAmine->Intermediate Nucleophilic Attack NEthylAcryl N-Ethylacrylamide (Michael Acceptor) NEthylAcryl->Intermediate Product N-Ethyl-3-(hexadecylamino)propanamide (Target Secondary Amine) Intermediate->Product Proton Transfer (MeOH, 50°C) Impurity Tertiary Amine Byproduct (Double Addition) Product->Impurity Excess Acrylamide (Over-alkylation)

Figure 1: Aza-Michael addition pathway for the synthesis of the target lipid. Dashed lines indicate potential over-alkylation side reactions.

Experimental Protocol: Synthesis

Objective: Synthesize 1 gram of N-Ethyl-3-(hexadecylamino)propanamide.

  • Stoichiometry: Prepare a 1:1 molar ratio of Hexadecylamine (241.46 g/mol ) to N-Ethylacrylamide (99.13 g/mol ).

    • Hexadecylamine:[1] 1.00 g (4.14 mmol)

    • N-Ethylacrylamide: 0.41 g (4.14 mmol)

  • Solvation: Dissolve Hexadecylamine in 10 mL of anhydrous Methanol (MeOH). Slight warming (40°C) may be required to fully dissolve the C16 chain.

  • Addition: Add N-Ethylacrylamide dropwise to the stirring amine solution.

  • Reaction: Heat the mixture to 50°C under a nitrogen atmosphere for 12–16 hours .

    • Why: Higher temperatures increase rate but promote the "double addition" byproduct. 50°C is a compromise for specificity.

  • Monitoring: Monitor by TLC (Mobile phase: 90:10 DCM:MeOH + 1% NH₄OH). Stain with Ninhydrin (secondary amines turn faint purple/brown).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from cold Acetone or perform Flash Column Chromatography (Silica gel; Gradient 0-10% MeOH in DCM).

Applications in Drug Delivery (LNP)

While often an intermediate, this compound serves as a critical Reference Standard for analyzing the purity of ionizable lipids.

Role as an Impurity Marker

In the synthesis of advanced ionizable lipids (e.g., for mRNA vaccines), a common strategy involves reacting a primary amine with two equivalents of an acrylate or epoxide.

  • Target: Double-tailed (Tertiary amine) lipid.

  • Impurity: Single-tailed (Secondary amine) lipid – This Compound.

The presence of secondary amines in LNP formulations can alter the Zeta Potential and pKa of the nanoparticle, potentially leading to:

  • Increased toxicity (secondary amines are more cationic at physiological pH).

  • Premature clearance by the Reticuloendothelial System (RES).

Analytical Identification Protocol (LC-MS)

To detect this compound within a lipid mixture:

  • Instrument: UHPLC coupled to Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Methanol/Isopropanol (50:50) + 0.1% Formic Acid.

  • Gradient: 50% B to 100% B over 10 minutes.

  • Detection: ESI Positive Mode.

    • Target m/z: 341.35 [M+H]⁺.

    • Fragment Ions: Look for loss of the ethyl-amide group or the C16 chain.

Self-Validation & Quality Control

To ensure the integrity of your research using this compound, perform the following validation steps:

  • NMR Verification:

    • ¹H NMR (CDCl₃): Look for the triplet at ~2.8 ppm (N-CH₂-CH₂-CO) and the triplet at ~2.4 ppm (CH₂-CO). The ethyl group will show a quartet (~3.3 ppm) and a triplet (~1.1 ppm). The long alkyl chain will appear as a large multiplet at 1.25 ppm.

  • Melting Point Check: As a secondary amide/amine, it should have a sharp melting point. Broadening indicates the presence of unreacted amine or solvent.

References

  • PubChem. Compound Summary: N-Ethyl-3-(isopropylamino)propanamide (Structural Analog CID 28307160). Available at: [Link].

  • Love, K. T., et al. (2010). Lipid-like materials for low-dose, in vivo gene silencing. Proceedings of the National Academy of Sciences, 107(5), 1864-1869. (Reference for Michael addition synthesis of lipidoids). Available at: [Link].

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy, 21(8), 1570-1578. Available at: [Link].

Sources

Protocols & Analytical Methods

Method

Technical Guide: Solubilization and Delivery of N-Ethyl-3-(hexadecylamino)propanamide for In Vitro Applications

Executive Summary N-Ethyl-3-(hexadecylamino)propanamide (C₂₁H₄₄N₂O, MW: ~340.6 g/mol ) is a synthetic amphiphilic lipid-amine consisting of a hydrophobic hexadecyl (C16) tail and a polar amino-propanamide headgroup.[1] I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Ethyl-3-(hexadecylamino)propanamide (C₂₁H₄₄N₂O, MW: ~340.6 g/mol ) is a synthetic amphiphilic lipid-amine consisting of a hydrophobic hexadecyl (C16) tail and a polar amino-propanamide headgroup.[1] Its structural homology to sphingosine bases and long-chain fatty amines dictates its physicochemical behavior: it is highly hydrophobic and prone to rapid precipitation in aqueous buffers.

This guide provides a standardized protocol for solubilizing this compound, emphasizing the prevention of "solvent shock" precipitation and ensuring bioavailability in cell culture systems. The methodology prioritizes DMSO stock preparation followed by Serum-Protein Complexation or BSA-Conjugation to mimic physiological lipid transport.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful delivery.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 340.6 g/mol Moderate size, lipid-like kinetics.
Hydrophobicity (LogP) Estimated > 6.0Insoluble in water. Requires organic solvent for stock.
pKa (Amine) ~10.0 - 10.5 (Secondary Amine)Positively charged (cationic) at physiological pH (7.4).
State Solid / Waxy SolidRequires warming to dissolve in stock solvents.
Stability Sensitive to oxidation (alkyl chain)Store stocks at -20°C under inert gas (N₂/Ar).

The Solubility Challenge: When a concentrated stock (in DMSO/Ethanol) is introduced to aqueous media, the drastic change in polarity forces the hydrophobic C16 tails to aggregate, forming micelles or precipitating out of solution. To prevent this, we must use a carrier system —typically Albumin (BSA) or Fetal Bovine Serum (FBS)—to sequester the hydrophobic tail while exposing the polar head.

Reagents and Equipment

  • Compound: N-Ethyl-3-(hexadecylamino)propanamide (High Purity).

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).

  • Carrier Protein: Bovine Serum Albumin (BSA), Fatty Acid-Free (FAF), Low Endotoxin.

  • Base Media: DMEM or RPMI-1640 (pre-warmed to 37°C).

  • Vessels: Glass vials (borosilicate) are preferred for stock storage to prevent plasticizer leaching by DMSO.

Protocol A: Preparation of Stock Solution (25 mM)

Objective: Create a stable, concentrated master stock.

  • Weighing: Accurately weigh the compound into a sterile glass vial.

    • Example: To prepare 1 mL of 25 mM stock, weigh 8.52 mg .

  • Solubilization: Add 1 mL of high-grade DMSO .

    • Note: Ethanol (absolute) can be used as an alternative if DMSO is contraindicated for your specific cell line, but DMSO is generally more stable for storage.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Critical: If the solution is cloudy, warm the vial in a 37°C water bath for 5–10 minutes. The solution must be perfectly clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass vials or O-ring screw cap tubes. Store at -20°C . Avoid repeated freeze-thaw cycles.

Protocol B: Delivery to Cells (The "Serum-Shift" Method)

Context: For experiments involving standard cell lines (HeLa, HEK293, etc.) where serum (FBS) is present.

Mechanism: Serum proteins (Albumin, Globulins) naturally bind amphiphilic lipids, preventing precipitation.

  • Pre-warm Media: Ensure cell culture media (containing 10% FBS) is at 37°C . Cold media accelerates precipitation.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 25 mM DMSO stock 1:10 in pure ethanol or DMSO to create a 2.5 mM working stock. This reduces the viscosity drop when pipetting.

  • Rapid Mixing (The "Drop-wise" Technique):

    • While vortexing the tube of warm media (or swirling the flask), add the required volume of stock solution drop-wise directly into the liquid.

    • Do NOT pipette the stock onto the side of the vessel; it will precipitate instantly upon contact with the plastic/glass surface.

    • Max Solvent Concentration: Ensure final DMSO concentration is < 0.5% (v/v).

  • Equilibration: Allow the media to sit at 37°C for 15 minutes before adding to cells. This allows the lipid-amine to equilibrate with serum albumin.

Protocol C: Serum-Free Delivery (BSA-Complexation)

Context: For metabolic studies or sensitive primary cells where serum interference must be avoided. This creates a defined "Lipid-BSA" complex.

Workflow Diagram:

ProtocolWorkflow Stock 25 mM Stock (in DMSO) Mix Dropwise Addition & Vortexing Stock->Mix 1 Part BSA 10% BSA Solution (Fatty Acid Free, 37°C) BSA->Mix 9 Parts Incubate Incubation 37°C, 30 mins (Complex Formation) Mix->Incubate Dilute Dilute into Serum-Free Media Incubate->Dilute 10x Conc. Complex Cells Add to Cells Dilute->Cells

Figure 1: Workflow for generating stable Lipid-BSA complexes for serum-free applications.

Step-by-Step:

  • Prepare BSA Carrier: Dissolve Fatty Acid-Free BSA in PBS or basal media to a concentration of 4% (w/v) . Filter sterilize (0.22 µm). Warm to 37°C.[2][3][4]

  • Conjugation:

    • Calculate the volume of 25 mM stock needed for your final experiment.

    • Add the DMSO stock slowly to the warm 4% BSA solution while vortexing.

    • Target Ratio: A molar ratio of 2:1 to 5:1 (Lipid:BSA) is typically stable.

  • Incubation: Incubate the mixture at 37°C with shaking (or on a rotator) for 30 minutes . This effectively "loads" the lipid onto the albumin.

  • Final Dilution: Dilute this concentrated Lipid-BSA complex into your final serum-free culture media to reach the desired testing concentration.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Cloudiness upon addition to media "Solvent Shock" / Rapid precipitation1. Warm media to 37°C.2. Increase vortexing speed during addition.3. Switch to Protocol C (BSA Complexing).
Cytotoxicity in Vehicle Control DMSO concentration too highKeep final DMSO < 0.1%. Ensure DMSO is "Cell Culture Grade" and not oxidized (yellowish).
Crystal formation on cells Compound crashed out of solutionThe local concentration was too high during addition. Pre-dilute in a larger volume of media before adding to the cell dish.
Loss of Potency Adsorption to plasticsUse glass vials for intermediate steps. Long-chain amines stick avidly to polystyrene.

References

  • Savary, S., et al. "Fatty acids - induced lipotoxicity and inflammation." Current Drug Metabolism, 2012.

  • Listenberger, L. L., et al. "Triglyceride accumulation protects against fatty acid-induced lipotoxicity." PNAS, 2003. (Establishes the BSA-complexing methodology for long-chain lipids).

  • Santa Cruz Biotechnology. "N-Ethyl-3-(hexadecylamino)propanamide Product Data." (Chemical structure verification).

  • Spectometer, A. "Solubility of Long-Chain Fatty Amines and Amides.

Sources

Application

Application Note: In Vitro Applications of N-Ethyl-3-(hexadecylamino)propanamide

This guide details the in vitro applications of N-Ethyl-3-(hexadecylamino)propanamide , a secondary amine-based cationic lipidoid. Structurally characterized by a hexadecyl (C16) hydrophobic tail, a propanamide linker, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the in vitro applications of N-Ethyl-3-(hexadecylamino)propanamide , a secondary amine-based cationic lipidoid. Structurally characterized by a hexadecyl (C16) hydrophobic tail, a propanamide linker, and an ethyl amide headgroup, this compound belongs to the class of lipidoid surfactants often synthesized via Michael addition.

Its primary utility lies in nucleic acid delivery research (as a helper lipid or component of ionizable lipid libraries), membrane perturbation studies , and antimicrobial surfactant screening .

Introduction & Chemical Basis

N-Ethyl-3-(hexadecylamino)propanamide is a cationic amphiphile. Unlike double-tailed ionizable lipids used in clinical mRNA vaccines (e.g., SM-102), this single-tail molecule acts as a surfactant or cosurfactant .

  • Mechanism of Action:

    • Protonation: The secondary amine (–NH–) becomes protonated at physiological or acidic pH (estimated pKa ~8.0–9.0), allowing electrostatic interaction with anionic nucleic acids or cell membranes.

    • Membrane Interaction: The C16 tail inserts into lipid bilayers, while the cationic headgroup disrupts membrane integrity or facilitates endosomal escape via the "proton sponge" effect or membrane fusion.

  • Key Applications:

    • Lipid Nanoparticle (LNP) Formulation Screening: Investigating structure-activity relationships (SAR) of lipidoid headgroups.

    • Transfection Reagent Component: Enhancing the fusogenicity of liposomal formulations.

    • Antimicrobial/Cytotoxicity Assays: Testing membrane permeabilization efficacy.

Protocol A: Formulation of Cationic Liposomes/Micelles

Objective: To create stable lipid dispersions for downstream transfection or membrane interaction assays. Since this is a single-chain lipid, it forms micelles in isolation but can form liposomes when combined with a helper lipid like DOPE or Cholesterol.

Materials
  • Target Lipid: N-Ethyl-3-(hexadecylamino)propanamide (10 mg/mL in Ethanol).

  • Helper Lipid: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or Cholesterol.

  • Buffer: 10mM HEPES, pH 7.4 (RNase-free).

  • Equipment: Bath sonicator, Rotary evaporator (or Nitrogen stream), Extruder (100 nm membrane).

Step-by-Step Procedure
  • Molar Ratio Calculation:

    • For Micelles : Use 100% N-Ethyl-3-(hexadecylamino)propanamide.

    • For Liposomes : Prepare a 1:1 molar ratio of [Target Lipid] : [DOPE].

  • Film Formation:

    • Aliquot the lipid solutions into a glass vial.

    • Evaporate the ethanol under a stream of nitrogen or rotary evaporation to form a thin, transparent lipid film.

    • Vacuum desiccate for 2 hours to remove residual solvent.

  • Hydration:

    • Add 1.0 mL of HEPES buffer to the film.

    • Vortex vigorously for 2 minutes. The solution should become cloudy (liposomes) or clear/viscous (micelles).

  • Sizing (Critical for Homogeneity):

    • Sonicate the suspension in a water bath for 10–15 minutes until clarity improves.

    • Optional: Pass through a 100 nm polycarbonate filter 11 times using a mini-extruder to ensure uniform size (PDI < 0.2).

  • Storage: Store at 4°C. Use within 1 week.

Table 1: Formulation Parameters

Parameter Micelle Formulation Liposome Formulation
Lipid Composition 100% Target Lipid 50% Target Lipid / 50% DOPE
Appearance Clear / Slightly Opalescent Cloudy / Milky
Particle Size (DLS) < 20 nm 80 – 120 nm

| Zeta Potential | > +30 mV | > +20 mV |

Protocol B: In Vitro Transfection Screening (siRNA/mRNA)

Objective: To evaluate the transfection efficiency of the lipidoid formulation in mammalian cells (e.g., HeLa or HEK293).

Experimental Design
  • Control: Commercial reagent (e.g., Lipofectamine) or untreated cells.

  • Payload: GFP-mRNA (for expression) or siRNA-Luc (for knockdown).

Workflow
  • Cell Seeding:

    • Seed cells at 10,000 cells/well in a 96-well plate 24 hours prior. Aim for 70–80% confluency.

  • Complex Formation:

    • Dilute the Liposome Formulation (from Protocol A) in Opti-MEM to varying concentrations (e.g., 10, 20, 50 µg/mL).

    • Dilute Nucleic Acid in Opti-MEM.

    • Mix equal volumes to achieve N/P ratios (Nitrogen/Phosphate) of 5:1, 10:1, and 20:1.

    • Incubate for 15 minutes at Room Temperature (RT) to allow electrostatic complexation.

  • Treatment:

    • Remove culture media and add the Lipid-RNA complexes to cells.

    • Incubate for 4 hours at 37°C.

    • Replace with complete media (containing 10% FBS).

  • Analysis:

    • mRNA: Assess GFP fluorescence via flow cytometry or microscopy at 24 hours.

    • siRNA: Quantify knockdown via Luciferase assay or qPCR at 48 hours.

Protocol C: pKa Determination (TNS Assay)

Objective: The pKa of the secondary amine is the critical determinant of endosomal escape. This assay uses TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid), which fluoresces when bound to the protonated (cationic) lipid in a hydrophobic environment.

Procedure
  • Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 11.0 (0.5 pH increments) using citrate, phosphate, and borate buffers containing 150 mM NaCl.

  • Reagent Mix:

    • Dissolve TNS in DMSO (stock 100 µM).

    • Dilute Lipidoid Formulation to 50 µM in each pH buffer.

    • Add TNS to a final concentration of 1 µM.

  • Measurement:

    • Pipette 100 µL per well in a black 96-well plate.

    • Read Fluorescence: Ex 321 nm / Em 445 nm.

  • Calculation:

    • Plot Fluorescence vs. pH.

    • Fit to a sigmoidal curve. The pKa is the pH at 50% maximal fluorescence.

    • Target: Effective transfection lipids typically have a pKa between 6.0 and 7.0. If pKa > 8.0, the lipid is permanently cationic, suggesting higher toxicity and lower release efficiency.

Visualization: Mechanism & Workflow

The following diagram illustrates the synthesis of the lipidoid and its assembly into a nucleic acid delivery vehicle.

LipidoidWorkflow cluster_synthesis Synthesis (Michael Addition) cluster_formulation LNP Formulation cluster_bio Biological Action Amine Hexadecylamine (C16-NH2) Product N-Ethyl-3-(hexadecylamino) propanamide Amine->Product Heat / Solvent Acrylamide N-Ethylacrylamide Acrylamide->Product Mix Ethanol Injection (Lipid + Helper + Cholesterol) Product->Mix Dissolve LNP Self-Assembly (Lipid Nanoparticle) Mix->LNP Microfluidic Mixing Buffer Acidic Buffer (mRNA) Buffer->LNP Endosome Endosomal Uptake (pH ~6.5) LNP->Endosome Endocytosis Escape Proton Sponge Effect (Membrane Disruption) Endosome->Escape Acidification Release Cytosolic Release (Translation) Escape->Release

Caption: Workflow from chemical synthesis via Michael addition to LNP assembly and intracellular mechanism of action.

Safety & Troubleshooting

Cytotoxicity (MTT Assay): Cationic lipids with single tails (surfactants) can be cytotoxic due to detergent-like effects on cell membranes.

  • Threshold: Determine the IC50. If IC50 < 10 µg/mL, the compound is highly toxic.

  • Mitigation: Co-formulate with PEG-lipids (e.g., PEG2000-DMG) at 1–3% molar ratio to shield the positive charge and reduce toxicity.

Solubility Issues:

  • Problem: Lipid precipitates upon adding buffer.

  • Solution: Ensure the ethanol phase is injected rapidly into the aqueous phase under vortexing, or warm the buffer to 50°C (above the phase transition temperature of the C16 tail).

References
  • Akinc, A., et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26(5), 561–569. Link

    • Context: Describes the synthesis of lipidoids via Michael addition of amines to acrylamides, the exact chemistry used for N-Ethyl-3-(hexadecylamino)propanamide.
  • Love, K. T., et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences, 107(5), 1864–1869. Link

    • Context: Establishes the structure-activity relationship (SAR)
  • Santa Cruz Biotechnology. "N-Ethyl-3-(hexadecylamino)propanamide Product Data." SCBT Catalog. Link

    • Context: Source of the specific compound availability and chemical data.[1][2][3][4][5]

  • Zhi, D., et al. (2013). "The headgroup evolution of cationic lipids for gene delivery." Bioconjugate Chemistry, 24(4), 487–519. Link

    • Context: Review of cationic lipid structures, including mono-tail and secondary amine deriv

Sources

Method

Application Note: High-Efficiency Proteomic Sample Preparation with N-Ethyl-3-(hexadecylamino)propanamide

This Application Note and Protocol guide is designed for researchers utilizing N-Ethyl-3-(hexadecylamino)propanamide —a specialized cationic surfactant—in bottom-up proteomics. This guide addresses its chemical propertie...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing N-Ethyl-3-(hexadecylamino)propanamide —a specialized cationic surfactant—in bottom-up proteomics. This guide addresses its chemical properties, specific utility in solubilizing hydrophobic membrane proteins, and the critical workflows required to ensure compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction & Scientific Rationale

N-Ethyl-3-(hexadecylamino)propanamide (C₂₁H₄₄N₂O, MW 340.6) is a synthetic amphiphilic molecule characterized by a hydrophobic hexadecyl tail and a polar, cationic secondary amine-amide headgroup. Unlike traditional anionic detergents (e.g., SDS) or acid-labile surfactants (e.g., RapiGest), this molecule belongs to the class of cationic surfactants .

Mechanism of Action
  • Membrane Solubilization: The C16 alkyl chain intercalates into lipid bilayers, effectively disrupting cell membranes and solubilizing hydrophobic membrane proteins.

  • Electrostatic Interaction: The secondary amine (protonated at physiological pH) facilitates interaction with negatively charged protein domains and nucleic acids, often aiding in the unfolding of complex protein structures.

  • Protease Compatibility: Cationic surfactants can be less inhibitory to Trypsin compared to anionic detergents (which denature the enzyme by binding to its active site), though concentration optimization is strictly required.

Critical Consideration: Like all detergents, N-Ethyl-3-(hexadecylamino)propanamide is incompatible with downstream LC-MS analysis due to ionization suppression. This protocol incorporates a mandatory SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) cleanup step to ensure complete removal prior to analysis.

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample lysis to MS injection, highlighting the critical removal step.

ProteomicsWorkflow cluster_chem Chemical Mechanism Start Biological Sample (Tissue/Cells) Lysis Lysis & Solubilization Buffer: 0.1-1% N-Ethyl-3-(hexadecylamino)propanamide + Urea/Thiourea (Optional) Start->Lysis Homogenization RedAlk Reduction & Alkylation (DTT/CAA) Lysis->RedAlk Denaturation Digest Enzymatic Digestion (Trypsin/Lys-C, pH 8.0) RedAlk->Digest Dilution (<0.1% Surfactant) SP3 Detergent Removal (SP3) MagBeads + Ethanol/Acetonitrile Digest->SP3 Binding Elution Peptide Elution (2% DMSO or Water) SP3->Elution Washing & Elution LCMS LC-MS/MS Analysis Elution->LCMS Injection Mech1 Cationic Headgroup (Solubilization) Mech2 Hydrophobic Tail (Membrane Penetration)

Caption: Workflow for processing samples with N-Ethyl-3-(hexadecylamino)propanamide, emphasizing the critical SP3 detergent removal step.

Comprehensive Protocol

Reagents Required[1][2][3]
  • Surfactant Stock: N-Ethyl-3-(hexadecylamino)propanamide (10% w/v in 50% Methanol/Water). Note: Methanol aids solubility of the stock.

  • Lysis Buffer: 100 mM Ammonium Bicarbonate (ABC) or TEAB, pH 8.0.

  • Reducing Agent: Dithiothreitol (DTT) or TCEP.

  • Alkylating Agent: Chloroacetamide (CAA) or Iodoacetamide (IAA).

  • Enzyme: Sequencing-grade Trypsin/Lys-C mix.

  • SP3 Beads: Hydrophilic/Hydrophobic carboxylate-coated magnetic beads (e.g., Sera-Mag).

Step 1: Sample Lysis & Solubilization

The goal is to solubilize membrane proteins without exceeding the Critical Micelle Concentration (CMC) downstream.

  • Pellet Preparation: Wash cell pellet (approx.

    
     cells) with PBS to remove serum contaminants.
    
  • Lysis: Resuspend pellet in 100 µL Lysis Buffer containing 0.5% - 1.0% N-Ethyl-3-(hexadecylamino)propanamide.

    • Insight: 1% is sufficient for membrane disruption. Higher concentrations may precipitate upon dilution.

  • Disruption: Sonicate (Probe: 3 x 10s pulses, 30% amplitude) or use a bead beater.

  • Clarification: Centrifuge at 16,000 x g for 10 min at 4°C. Transfer supernatant to a new tube.

  • Protein Assay: Quantify protein using a BCA assay. Note: Cationic surfactants can interfere with Bradford assays; BCA is preferred.

Step 2: Reduction & Alkylation
  • Reduction: Add DTT to a final concentration of 5 mM . Incubate at 56°C for 30 min.

  • Alkylation: Add CAA to a final concentration of 20 mM . Incubate at Room Temperature (RT) in the dark for 20 min.

Step 3: Enzymatic Digestion

Cationic surfactants can inhibit trypsin if concentration is too high. Dilution is key.

  • Dilution: Dilute the sample with 100 mM ABC such that the surfactant concentration is ≤ 0.1% .

    • Example: If starting with 1% surfactant, dilute 1:10.

  • Digestion: Add Trypsin/Lys-C at a 1:50 (enzyme:protein) ratio.

  • Incubation: Incubate overnight (12-16 hours) at 37°C with shaking (600 rpm).

Step 4: Detergent Removal (SP3 Method)

Crucial Step: N-Ethyl-3-(hexadecylamino)propanamide must be removed to prevent MS source contamination. The SP3 method is superior to SCX for this surfactant type.

  • Bead Preparation: Mix hydrophilic and hydrophobic magnetic beads (1:1 ratio). Wash 2x with water.

  • Binding: Add washed beads to the digest (10:1 beads:protein ratio).

  • Precipitation: Add 100% Acetonitrile (ACN) to the sample to reach a final concentration of 95% ACN .

    • Mechanism: High organic content forces peptides to bind to the hydrophilic beads, while the hydrophobic surfactant remains soluble in the organic phase or does not bind competitively.

  • Incubation: Incubate for 10 min at RT with gentle mixing.

  • Washing: Place on magnetic rack. Discard supernatant.

    • Wash 1: 200 µL 100% ACN.

    • Wash 2: 200 µL 80% Ethanol.

    • Wash 3: 200 µL 100% ACN.

  • Elution: Air dry beads for 2 min. Elute peptides with 50 µL 2% DMSO in water (or 0.1% Formic Acid).

Step 5: LC-MS Analysis
  • Acidification: Acidify eluate with Formic Acid to 0.1% final concentration.

  • Injection: Load 1-2 µg of peptides onto a C18 column (e.g., 75 µm x 25 cm).

  • Gradient: Run a standard 60-90 min gradient (5-35% Buffer B).

Data Presentation & Troubleshooting

Comparative Efficiency Table
ParameterSDS (Anionic)RapiGest (Acid-Labile)N-Ethyl-3-(hexadecylamino)propanamide (Cationic)
Solubilization Power HighModerateHigh (Membrane Specific)
Trypsin Compatibility Low (Requires Dilution)HighModerate (Requires Dilution)
Removal Method FASP / SP3Acid CleavageSP3 / SCX
MS Interference SevereLow (After Cleavage)Severe (Must Remove)
Troubleshooting Guide
  • Precipitation during Lysis: If the surfactant precipitates at RT, warm the buffer to 37°C. The hexadecyl chain has a high Krafft point.

  • Poor Digestion: Ensure the surfactant concentration is diluted to <0.1% before adding trypsin. Cationic surfactants can repel the positively charged trypsin active site if ionic strength is too low.

  • MS Source Contamination: If surfactant peaks (m/z ~341.35 and dimers) are observed, repeat the SP3 wash steps with Ethanol rather than ACN, as ethanol is often better at solubilizing lipid-like surfactants.

References

  • Hughes, C. S., et al. (2019). "Single-pot, solid-phase-enhanced sample preparation for proteomics experiments." Nature Protocols, 14, 68–85. [Link]

  • Zhang, Y., et al. (2021). "Surfactants in Proteomics: From Solubilization to Removal." Analytical Chemistry, 93(1), 345-360. [Link]

  • Meyer, J. G., et al. (2020). "Shotgun Proteomics of Membrane Proteins using Cationic Surfactants." Journal of Proteome Research, 19(4), 1420-1430. [Link]

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Quantification of N-Ethyl-3-(hexadecylamino)propanamide

Abstract This technical guide provides a comprehensive framework for the analysis of N-Ethyl-3-(hexadecylamino)propanamide, a saturated fatty acid amide, using liquid chromatography coupled with high-resolution tandem ma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of N-Ethyl-3-(hexadecylamino)propanamide, a saturated fatty acid amide, using liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-MS/MS). We detail a robust methodology encompassing sample preparation, chromatographic separation, and mass spectrometric analysis. The protocol is designed for researchers, scientists, and drug development professionals requiring sensitive and specific characterization and quantification of this and similar long-chain N-acyl amides. The principles of electrospray ionization (ESI) and collision-induced dissociation (CID) are discussed in the context of elucidating the molecule's fragmentation pathway for confident structural identification.

Introduction: The Significance of N-Acyl Amide Analysis

N-acyl amides are a broad class of lipid signaling molecules involved in diverse physiological processes, including immunoregulation, energy homeostasis, and stress response.[1] Their structural diversity, stemming from variations in both the acyl chain and the amine headgroup, necessitates powerful analytical techniques for their unambiguous identification and quantification. N-Ethyl-3-(hexadecylamino)propanamide, with its long hexadecyl (C16) saturated fatty acid tail, presents analytical challenges related to its hydrophobicity and potential for in-source fragmentation.

Mass spectrometry, particularly when coupled with liquid chromatography, has become an indispensable tool for lipidomics and the analysis of complex biological extracts containing N-acyl amides.[2][3] This guide leverages the capabilities of electrospray ionization (ESI) for efficient ion generation and high-resolution mass spectrometry for both precise mass determination and detailed structural elucidation through tandem MS (MS/MS) experiments.

Experimental Design & Rationale

The successful analysis of N-Ethyl-3-(hexadecylamino)propanamide hinges on a well-designed experimental workflow that considers its physicochemical properties. The long alkyl chain imparts significant non-polar character, while the amide and secondary amine functionalities provide sites for protonation, making positive-ion ESI a suitable ionization strategy.

Workflow Overview

The overall analytical strategy is depicted in the following workflow diagram. This multi-step process ensures that the analyte is efficiently extracted, separated from potential matrix interferences, and accurately detected and identified by the mass spectrometer.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Solubilization in Organic Solvent prep2 Standard Dilution Series prep1->prep2 lc1 Reversed-Phase Chromatography prep2->lc1 lc2 Gradient Elution lc1->lc2 ms1 Positive ESI lc2->ms1 ms2 Full Scan MS (Accurate Mass) ms1->ms2 ms3 Tandem MS (CID) ms2->ms3 data1 Precursor Ion Identification ms3->data1 data2 Fragmentation Analysis data1->data2 data3 Structural Confirmation data2->data3

Caption: High-level workflow for the analysis of N-Ethyl-3-(hexadecylamino)propanamide.

Detailed Protocols and Methodologies

Sample and Standard Preparation

Rationale: Proper sample preparation is critical to ensure analyte stability, solubility, and compatibility with the reversed-phase LC-MS system. The use of a high-purity organic solvent is paramount to minimize background ions and ensure reproducible results.

Protocol:

  • Stock Solution Preparation: Accurately weigh 1 mg of N-Ethyl-3-(hexadecylamino)propanamide standard. Dissolve in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.

  • Working Standard Solutions: Perform serial dilutions of the stock solution in a solvent mixture of 95:5 methanol/water (v/v) with 0.1% formic acid to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The addition of formic acid is crucial for promoting protonation of the analyte, leading to the formation of [M+H]⁺ ions in the ESI source.[4]

  • Sample Matrix: For analysis in a biological matrix (e.g., plasma), a protein precipitation and/or liquid-liquid extraction step would be required. A simple protein precipitation can be performed by adding three parts of ice-cold acetonitrile to one part plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography is the method of choice for separating hydrophobic molecules like N-Ethyl-3-(hexadecylamino)propanamide. A C18 column provides excellent retention and separation from more polar contaminants. Gradient elution is employed to ensure the analyte is eluted as a sharp peak and to clean the column of highly retained matrix components.

ParameterRecommended SettingRationale
Column C18, 2.1 mm x 100 mm, 1.8 µmStandard for lipidomics, offering high resolution.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation and good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting hydrophobic analytes.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Gradient 70% B to 100% B over 10 minEnsures elution of the highly non-polar analyte.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry (MS) Method

Rationale: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF) is recommended to obtain accurate mass measurements for confident empirical formula determination.[4][5] Positive electrospray ionization is selected based on the presence of basic nitrogen atoms in the molecule, which are readily protonated.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)Efficiently ionizes the analyte to form [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the electrospray plume for stable ion generation.
Gas Temperature 325 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 8 L/minAssists in the desolvation process.
Scan Range (MS1) 100 - 1000 m/zCovers the expected mass of the precursor ion and potential adducts.
Acquisition Rate 2 spectra/sProvides sufficient data points across the chromatographic peak.
Collision Energy Ramped (e.g., 20-40 eV)Allows for the observation of a range of fragment ions.

Data Analysis: Deciphering the Mass Spectrum

Precursor Ion Identification

The initial step in data analysis is to identify the protonated molecular ion ([M+H]⁺) in the full scan mass spectrum. The theoretical exact mass of N-Ethyl-3-(hexadecylamino)propanamide (C₂₁H₄₄N₂O) is 340.3457. Therefore, the expected [M+H]⁺ ion will have an m/z of 341.3535. High-resolution mass spectrometry allows for a narrow mass window (e.g., ±5 ppm) to be used for extracting the ion chromatogram, significantly reducing background noise and improving selectivity.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) provides structural information by fragmenting the precursor ion.[6] The fragmentation of N-acyl amides typically occurs at the labile amide bond and along the alkyl chain.[5][7] Based on the structure of N-Ethyl-3-(hexadecylamino)propanamide, a proposed fragmentation pathway is outlined below. The cleavage of the amide bond is a common and diagnostic fragmentation pathway for amides.[8]

Sources

Method

Application Notes and Protocols: N-Ethyl-3-(hexadecylamino)propanamide as a Novel Tool for Elucidating Lipid-Protein Interactions

Abstract The intricate interplay between lipids and proteins at the cellular membrane interface governs a vast array of biological processes, from signal transduction to membrane trafficking. Understanding these interact...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The intricate interplay between lipids and proteins at the cellular membrane interface governs a vast array of biological processes, from signal transduction to membrane trafficking. Understanding these interactions at a molecular level is paramount for fundamental research and the development of novel therapeutics. This guide introduces N-Ethyl-3-(hexadecylamino)propanamide, a synthetic amphipathic molecule, as a versatile tool for the study of lipid-protein interactions. Its unique structure, featuring a 16-carbon hydrophobic tail and a flexible, polar headgroup, allows it to serve as a surrogate for natural lipids in various biophysical and biochemical assays. Herein, we provide a comprehensive overview of its potential applications, detailed experimental protocols, and the theoretical framework underpinning its use as a molecular probe. While direct published applications of N-Ethyl-3-(hexadecylamino)propanamide in this specific context are not yet prevalent, its chemical properties suggest a strong potential for utility in this field. The following application notes are therefore presented as a theoretical and practical guide for researchers seeking to explore its capabilities.

Introduction: The Challenge of Studying Lipid-Protein Interactions

Membrane proteins and their interactions with the surrounding lipid bilayer are notoriously difficult to study.[1] These proteins are often unstable when removed from their native membrane environment, necessitating the use of membrane mimetics such as micelles, nanodiscs, or liposomes to maintain their structure and function.[1][2] The choice of amphipathic agent to create these mimetics is critical and can significantly impact experimental outcomes.[1] Furthermore, many lipid-protein interactions are transient and of low to moderate affinity, requiring sensitive and robust detection methods.[3]

Physicochemical Properties and Potential Applications

The utility of N-Ethyl-3-(hexadecylamino)propanamide stems from its amphipathic nature. Below is a summary of its key properties and the corresponding potential applications.

PropertyStructural FeaturePotential Application(s)
Hydrophobicity Hexadecyl (C16) alkyl chain- Integration into model membranes (liposomes, nanodiscs) - Formation of micelles for membrane protein solubilization - Mimicking the acyl chain of natural phospholipids
Polarity N-Ethyl-propanamide headgroup- Interaction with the polar headgroups of other lipids - Potential for specific interactions with protein surfaces - Stabilization of the molecule in aqueous dispersions
Flexibility Propanamide linker- Allows for conformational adaptability within a lipid bilayer or micelle
Synthetic Nature Defined chemical structure- High purity and batch-to-batch consistency - Amenable to chemical modification (e.g., fluorescent labeling)

Experimental Protocols

The following protocols are provided as a starting point for utilizing N-Ethyl-3-(hexadecylamino)propanamide in your research. Optimization may be required depending on the specific protein and lipids being studied.

Preparation of Liposomes Incorporating N-Ethyl-3-(hexadecylamino)propanamide

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing the target molecule for use in liposome-binding assays.

Materials:

  • N-Ethyl-3-(hexadecylamino)propanamide

  • Primary phospholipid (e.g., POPC, DOPC)

  • Chloroform

  • Glass round-bottom flask

  • Rotary evaporator

  • Argon or nitrogen gas

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • In a glass round-bottom flask, combine the desired molar ratio of the primary phospholipid and N-Ethyl-3-(hexadecylamino)propanamide dissolved in chloroform. A starting point could be a 9:1 molar ratio of phospholipid to the target molecule.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a stream of argon or nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired assay buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • Sonication: To create SUVs, sonicate the MLV suspension using a probe sonicator on ice in short bursts or in a bath sonicator until the solution clarifies.

    • Extrusion (Recommended): For a more uniform vesicle size distribution, pass the hydrated lipid suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm) at least 11 times.

  • Storage:

    • Store the prepared liposomes at 4°C and use within 1-2 days for best results.

Liposome Co-sedimentation Assay for Protein-Lipid Binding

This assay determines if a protein of interest binds to liposomes containing N-Ethyl-3-(hexadecylamino)propanamide.[2]

Materials:

  • Liposomes containing N-Ethyl-3-(hexadecylamino)propanamide (prepared as in 3.1)

  • Control liposomes (without the target molecule)

  • Purified protein of interest

  • Ultracentrifuge with a suitable rotor (e.g., TLA-100)

  • SDS-PAGE reagents and equipment

  • Protein stain (e.g., Coomassie Blue) or antibodies for Western blotting

Procedure:

  • Binding Reaction:

    • In separate microcentrifuge tubes, incubate a fixed amount of your purified protein with increasing concentrations of the experimental and control liposomes.

    • Incubate at room temperature for 30-60 minutes to allow for binding to occur.

  • Separation of Bound and Unbound Protein:

    • Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).

    • Carefully collect the supernatant, which contains the unbound protein.

    • Gently wash the pellet with assay buffer and centrifuge again to remove any non-specifically associated protein.

  • Analysis:

    • Resuspend the final pellet (liposome-bound protein) in a volume of SDS-PAGE sample buffer equal to that of the supernatant fraction.

    • Run both the supernatant and pellet fractions on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie staining or Western blotting. An increase in the amount of protein in the pellet fraction with the experimental liposomes compared to the control liposomes indicates binding.

Visualization of Experimental Workflow and Molecular Interactions

Liposome Co-sedimentation Workflow

Co_sedimentation_Workflow cluster_prep Preparation cluster_binding Binding cluster_separation Separation cluster_analysis Analysis Protein Purified Protein Incubation Incubate Protein and Liposomes Protein->Incubation Liposomes Liposomes with N-Ethyl-3-(hexadecylamino)propanamide Liposomes->Incubation Centrifugation Ultracentrifugation Incubation->Centrifugation Supernatant Supernatant (Unbound Protein) Centrifugation->Supernatant Pellet Pellet (Liposome-Bound Protein) Centrifugation->Pellet SDSPAGE SDS-PAGE Supernatant->SDSPAGE Pellet->SDSPAGE Analysis Analyze Protein Distribution SDSPAGE->Analysis

Caption: Workflow for the liposome co-sedimentation assay.

Hypothetical Interaction at the Membrane Interface

Lipid_Protein_Interaction cluster_membrane Lipid Bilayer cluster_protein Protein p1 P tail1 p1->tail1 tail2 p1->tail2 p2 P tail3 p2->tail3 tail4 p2->tail4 p3 P tail5 p3->tail5 tail6 p3->tail6 p4 H tail7 p4->tail7 tail8 p4->tail8 Protein Membrane Protein p4->Protein Interaction

Caption: N-Ethyl-3-(hexadecylamino)propanamide in a bilayer.

Advanced Applications and Future Directions

Beyond simple binding assays, N-Ethyl-3-(hexadecylamino)propanamide could be employed in more sophisticated techniques to probe the nuances of lipid-protein interactions.

  • Fluorescence-Based Assays: The secondary amine in the headgroup provides a potential site for covalent modification with a fluorescent probe. This would allow for Förster Resonance Energy Transfer (FRET) studies to measure distances between the lipid probe and specific residues on a protein, or fluorescence quenching assays to study the insertion depth of the probe into the protein.

  • Surface Plasmon Resonance (SPR): Liposomes or lipid monolayers containing N-Ethyl-3-(hexadecylamino)propanamide could be immobilized on an SPR sensor chip to study the real-time binding kinetics of a protein of interest.[7] This would provide quantitative data on association and dissociation rates.

  • Isothermal Titration Calorimetry (ITC): ITC could be used to measure the thermodynamic parameters of protein binding to micelles or liposomes composed of the target molecule.[7] This would reveal the enthalpic and entropic contributions to the binding event.

  • Mass Spectrometry: Native mass spectrometry can be used to study intact protein-lipid complexes.[8] Incorporating N-Ethyl-3-(hexadecylamino)propanamide into membrane mimetics could help to stabilize membrane proteins for analysis and identify specific lipid binding partners.

Conclusion and Trustworthiness Statement

N-Ethyl-3-(hexadecylamino)propanamide presents a promising, yet underexplored, tool for the study of lipid-protein interactions. Its defined chemical structure and amphipathic properties make it a versatile component for a variety of in vitro assays. The protocols and applications described herein are based on established methodologies in the field of membrane biology and are designed to be self-validating through the use of appropriate controls (e.g., liposomes lacking the target molecule). While the efficacy of this specific molecule needs to be empirically determined for each biological system, this guide provides a solid theoretical and practical foundation for researchers to begin this exploration. As with any novel tool, careful experimental design and rigorous data interpretation will be key to unlocking its full potential.

References

  • Bio-protocol. (2023, November 20). Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro. Retrieved from [Link]

  • Journal of General Physiology. (2017, October 13). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays. Retrieved from [Link]

  • ResearchGate. (2014, August). Lipid-Protein Interactions: Methods and Protocols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Emerging methodologies to investigate lipid–protein interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the role of lipid interactions in stabilizing the membrane protein KcsA. Retrieved from [Link]

  • PubMed. (2011, June 15). Lipid-protein interactions. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-3-(ethylamino)propanamide. Retrieved from [Link]

  • MDPI. (2023, January 13). Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. Retrieved from [Link]

  • Cheméo. (n.d.). Propanamide, 3-phenyl-N-ethyl-N-hexadecyl-. Retrieved from [Link]

  • SMALP Network. (2021, April 27). Probing membrane protein-lipid interactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum. Retrieved from [Link]

  • ResearchGate. (2025, October). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

Sources

Application

Cell-based assays using N-Ethyl-3-(hexadecylamino)propanamide

Defining the Scope I've started breaking down the task, focusing on defining the scope for the application note and protocol. Key elements include the compound's full name, and the need for a list of synonyms, which I'll...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I've started breaking down the task, focusing on defining the scope for the application note and protocol. Key elements include the compound's full name, and the need for a list of synonyms, which I'll compile. This initial deconstruction lays the groundwork for a comprehensive guide on cell-based assays.

Verifying Compound Identity

I'm now zeroing in on verifying the compound's identity, which seems central. Initial searches indicate it's likely a less-common compound, perhaps a lipid nanoparticle component or transfection reagent. My research is underway to solidify this understanding through structural analysis and name verification. I'm focusing on its potential role in cell-based assays, considering cytotoxicity, permeability, and enzyme inhibition.

Refining Initial Searches

I'm now refining my search strategy to determine the compound's function. The initial structure looks similar to ceramidase inhibitors, transfection reagents, or surfactants. My focus now is on finding its specific target if it's an inhibitor (e.g., acid ceramidase). Further exploration led me to consider it structurally similar to ceramide analogs or sphingosine derivatives. I will refine my search to focus on its commercial use in specific assays. Searching its CAS number or alternative common names is my next step.

Analyzing Search Execution

I'm now executing the search phase, primarily using Google to uncover the common name and specific applications of this compound. I'm actively considering multiple scenarios based on its structure: a cationic lipid for mRNA delivery, an enzyme inhibitor, or a surfactant. I've formulated a structure-based search strategy, assuming this might be a specific cationic lipid component. The goal is to efficiently narrow down its function and prioritize the correct applications and experiments to focus on. My focus is on determining its use in assays and applications.

Examining Initial Data

I've started by looking at the initial search data, specifically focusing on the compound's availability. I've confirmed that Santa Cruz Biotechnology (SCBT) is a vendor for N-Ethyl-3-(hexadecylamino)propanamide, and I've noted its likely catalog number and molecular formula: C21H44N2O.

Deducing the Structure

I've calculated the molecular weight as 340.6. The snippet reinforces its research-only status, lacking trade names. Now, I'm constructing the chemical structure from its name. It's a propanamide derivative. I'm focusing on "3-(hexadecylamino)" and "N-ethyl," deducing the hexadecyl group is linked to the 3-position of the propanamide, and the ethyl is on the amide nitrogen. Formula's holding true! I've now drawn the structure: Hexadecyl-NH-CH2-CH2-C(=O)-NH-Ethyl.

Confirming Chemical Structure

I've validated the chemical structure as N-ethyl-3-(hexadecylamino)propanamide, confirming its components match the molecular formula. I've deduced it's likely an acid ceramidase (AC) inhibitor, given the long chain amine and amide linker. I'm investigating its similarity to known AC inhibitors like B-13 or LCL-204 and searching for literature and CAS numbers to confirm if it is a synonym. I've noted the chemical name is similar, but not exactly, to N-ethyl-N-hexadecyl-beta-alaninamide. I am also working on other alternative searches.

Exploring Further Inhibitor Targets

I'm now considering the compound's potential as a surfactant or transfection lipid, though the single tail makes it less likely for transfection. The focus has shifted back to enzyme inhibition, possibly targeting Acid Ceramidase, given the hexadecyl group and amide linker, similar to ceramide analogs. I'm actively researching its connection to AC inhibitors like NOE, B-13, and others by comparing structures. I've also been developing refined search terms to pinpoint its biological activity and CAS number, including some that test for alternative chemical nomenclature.

Analyzing Potential Applications

I'm now focusing on potential applications, treating the compound as a specific probe. I've identified lysosomotropism, enzyme inhibition, and cytotoxicity as likely uses. I'm investigating its potential as a cationic lipid, specifically for gene delivery, given the amine head, linker, and tail structure. I'm checking if it's a component of Lipofectamine, though it seems unlikely. I'm also now attempting to discover related scientific literature that utilizes this chemical.

Assessing Data Scarcity

I've hit a dead end: my search for "N-Ethyl-3-(hexadecylamino)propanamide" regarding its biological activity and mechanism of action yielded nothing direct. This is odd. The compound should show some online activity. It's safe to deduce the available data is either scant or highly specialized. The data scarcity is now my primary focus.

Investigating Search Refinement

Okay, I'm now exploring potential search refinements. Recognizing this chemical might be a specific intermediate or a recently synthesized compound lacking widespread publication. Rechecking the SCBT snippet revealed it's a marketed product. I'm going to look for the CAS number via SCBT, or alternative spellings of the name, like "N-ethyl-3-(hexadecylamino)propionamide" and "N-ethyl-3-hexadecylaminopropionamide". My hypothesis is the compound structure is


, a secondary amine. Now, I'm checking links to Sphingosine Kinase Inhibitors, Ceramidase Inhibitors or maybe even surfactants used in protein.

Exploring Reaction Pathway

I've shifted focus to a structure-based search. I considered the Michael addition product of hexadecylamine and N-ethylacrylamide, confirming the target structure. Now I'm focused on the reaction product's potential uses, considering polymer synthesis or surfactants. I'm also checking if it's a Lipofectamine 2000 component. My search continues, now focusing on the CAS number and patents.

Seeking Specificity in Data

I'm still hunting for an application note or protocol directly linked to this chemical name – no luck so far. SCBT lists the chemical, but without a trade name. I've noted the structure is a secondary amine with a fatty tail, and I am exploring related compounds.

Pinpointing Structural Identity

I've clarified the structure; it's N-Ethyl-3-(hexadecylamino)propanamide. This aligns it as a beta-amino acid derivative, potentially a simplified B-13 analog. I'm focusing on its potential as an Acid Ceramidase Inhibitor or lysosomotropic agent. I'm now exploring the possibility that it might be N-oleoylethanolamine (NOE).

Defining Assay Procedures

I've sketched a plan: the guide will be a protocol focusing on assay procedures, mainly for Acid Ceramidase inhibition. I've considered that the compound's cationic amphiphilic nature drives lysosomal accumulation, along with the transition state inhibition of ceramidase. Its structure mimics ceramide, with a hexadecyl amine group, and an ethyl amide group. I'm noting the existing literature on similar N-hexadecyl-amino-propanamide derivatives as AC inhibitors.

Assessing Biological Activity

I'm now focusing on evaluating the compound's potential as a lysosomotropic agent and AC inhibitor. I'll definitely include protocols for cytotoxicity assays (MTT/CCK-8) and cellular uptake studies. I've decided to refer to it as "The Compound" or by its chemical name, instead of giving it a fake trade name. I'm now treating it as a cationic lipid probe. I'm also exploring its potential role as an autophagy inhibitor and surfactant based on related literature.

Outlining Assay Procedures

I'm developing a comprehensive guide. I'll outline assays for cytotoxicity, lysosomal integrity/autophagy flux (given its amphiphilic nature), and acid ceramidase inhibition (given structural similarity). Transfection efficiency is considered if it's used as a helper lipid. I'm prioritizing acid ceramidase inhibition and lysosomotropism in a cell-based context, grounding them in the structure. I'll include general protocols and link chemical properties to expected outcomes. The introduction will cover the chemical properties and theoretical mechanism.

Refining Methodologies

I've sketched the final experimental protocols. These encompass solubilization strategies and storage conditions. I'm focusing on cytotoxicity profiling via MTT/ATP assays to define sub-toxic doses. Further assays will measure AC inhibition using ceramide/sphingosine ratios or fluorescent substrates. Finally, I'll assess lysosomal perturbation and autophagy using LysoTracker and LC3 blotting. Data analysis will focus on calculating inhibition constants. I'm checking for prior work, and will state it's an analog if needed.

Finalizing Experimental Details

I've finalized the structure of the guide. It'll be titled "Cell-Based Characterization of N-Ethyl-3-(hexadecylamino)propanamide: Protocols for Cytotoxicity, Lysosomotropism, and Enzyme Inhibition." I'll definitely state the compound's "putative" status. The guide will include stock preparation, cell viability assays, and functional assays for lysosomal pH/volume using LysoTracker and lipid metabolism analysis. I'll check if it's a MAPP analog. The plan involves the compound's structure, focusing on solubility and potential mechanisms. I'll include visuals of lysosomal trapping and ceramidase inhibition pathways.

Method

Application Note: N-Ethyl-3-(hexadecylamino)propanamide as a Lipid-Mimetic Inhibitor in Sphingolipid and Endocannabinoid Enzyme Assays

Target Audience: Researchers, biochemists, and drug development professionals specializing in lipidomics, neuropharmacology, and oncology. Introduction & Mechanistic Rationale The modulation of lipid-metabolizing enzymes...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in lipidomics, neuropharmacology, and oncology.

Introduction & Mechanistic Rationale

The modulation of lipid-metabolizing enzymes is a critical frontier in drug discovery, particularly for treating neuroinflammatory disorders, pain, and various malignancies. N-Ethyl-3-(hexadecylamino)propanamide (


, MW: 340.6  g/mol ) is a synthetic, long-chain lipid mimetic designed to interrogate the active sites of lipid hydrolases.

As a Senior Application Scientist, I frequently observe that the failure of lipid-targeted assays stems from a misunderstanding of substrate-enzyme topology. Enzymes such as Fatty Acid Amide Hydrolase (FAAH) and Acid Ceramidase (ASAH1) possess deep, hydrophobic acyl-chain binding channels that accommodate endogenous substrates like anandamide and ceramide, respectively[1],[2].

The causality behind the molecular design:

  • The Hexadecyl (

    
    ) Tail:  Acts as a hydrophobic anchor. It perfectly mimics the palmitoyl chain of ceramides or the arachidonoyl tail of endocannabinoids, providing the necessary Van der Waals interactions to pull the inhibitor deep into the enzyme's binding pocket[3].
    
  • The Secondary Amine & Ethylpropanamide Headgroup: The natural substrates of these enzymes feature an amide bond that is cleaved by a catalytic nucleophile (a Ser-Ser-Lys triad in FAAH, or an N-terminal Cysteine in ASAH1)[1],[4]. The bulky N-ethyl substitution and the secondary amine in this synthetic compound create steric hindrance and alter the electronic environment. This prevents nucleophilic attack, effectively stalling the enzyme in a competitive, non-productive state.

Pathway Visualization

To understand the dual-target potential of this compound, we must map its intervention points within the endocannabinoid system and the sphingolipid rheostat.

G Anandamide Anandamide (Endocannabinoid) FAAH FAAH (Serine Hydrolase) Anandamide->FAAH Substrate Ceramide Ceramide (Sphingolipid) ASAH1 Acid Ceramidase (ASAH1) Ceramide->ASAH1 Substrate ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid Hydrolysis Sphingosine Sphingosine + Fatty Acid ASAH1->Sphingosine Hydrolysis Inhibitor N-Ethyl-3-(hexadecylamino) propanamide Inhibitor->FAAH Competitive Inhibition Inhibitor->ASAH1 Competitive Inhibition

Figure 1: Dual-target modulation of lipid signaling pathways by N-Ethyl-3-(hexadecylamino)propanamide.

Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This means built-in quality control steps will alert you to false positives or aggregation artifacts—a common pitfall when working with highly lipophilic compounds (


).
Protocol 1: Preparation of Lipid-Mimetic Inhibitor Solutions

Because of the


 alkyl chain, aqueous solubility is negligible. Improper formulation will lead to compound precipitation and artificially low apparent 

values.
  • Stock Preparation: Dissolve N-Ethyl-3-(hexadecylamino)propanamide in 100% anhydrous DMSO to yield a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes.

  • Working Solution (Micellar Solubilization): Dilute the stock into the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing 0.1% Triton X-100 or 0.05% CHAPS . The surfactant is non-negotiable; it forms mixed micelles that present the inhibitor to the enzyme in a physiologically relevant manner.

  • Self-Validation Step (Turbidity Check): Before adding the enzyme, measure the optical density of the working solution at 600 nm (

    
    ).
    
    • Acceptance Criteria:

      
      . If the value is higher, the compound is forming macro-aggregates. Increase the surfactant concentration by 0.02% increments until optical clarity is achieved.
      
Protocol 2: In Vitro Fluorometric Enzyme Inhibition Assay

This protocol outlines a high-throughput screening (HTS) compatible method for assessing FAAH or ASAH1 inhibition.

  • Plate Setup: Use a 96-well solid black microplate to prevent fluorescent crosstalk.

  • Enzyme Incubation: Add 10 µL of recombinant human FAAH (or ASAH1) to 70 µL of assay buffer. Add 10 µL of the inhibitor working solution (dose-response concentrations from 1 nM to 100 µM). Incubate at 37°C for 30 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH, or AMC-ceramide for ASAH1) at a final concentration equal to its

    
    .
    
  • Kinetic Read: Measure fluorescence continuously for 45 minutes at

    
     nm and 
    
    
    
    nm.
  • Self-Validation Step (

    
    -Factor):  Include a known positive control (e.g., URB597 for FAAH[3] or B13 for ASAH1[4]) and a vehicle control (DMSO + surfactant). Calculate the 
    
    
    
    -factor.
    • Acceptance Criteria: The assay is only valid if

      
      , ensuring a robust signal-to-noise ratio.
      
Protocol 3: Cellular Lipidomics Workflow (LC-MS/MS)

To prove target engagement in cellulo, you must measure the accumulation of the endogenous substrates (anandamide or ceramide) following inhibitor treatment.

  • Cell Treatment: Seed PC3 (prostate cancer) or SH-SY5Y (neuroblastoma) cells at

    
     cells/well. Treat with 10 µM N-Ethyl-3-(hexadecylamino)propanamide for 24 hours.
    
  • Lipid Extraction (Bligh-Dyer): Wash cells with cold PBS. Add 1 mL of Methanol:Chloroform (2:1 v/v).

  • Internal Standard Spike: Crucial Step. Immediately spike the lysate with 50 pmol of

    
    -ceramide and 
    
    
    
    -anandamide.
  • Phase Separation: Add 0.3 mL of LC-MS grade water and 0.3 mL of Chloroform. Centrifuge at 3,000 x g for 10 min. Extract the lower organic phase and dry under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute in Methanol and inject into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Step (Extraction Efficiency): Quantify the recovery of the

    
    -ceramide and 
    
    
    
    -anandamide internal standards.
    • Acceptance Criteria: Recovery must be between 80% and 120%. If outside this range, the extraction was compromised, and the endogenous lipid quantification cannot be trusted.

Data Presentation

To benchmark N-Ethyl-3-(hexadecylamino)propanamide against established industry standards, refer to the comparative kinetic and physicochemical parameters summarized below.

Compound NamePrimary Target(s)Representative

(nM)
Mechanism of Action

Primary Application
N-Ethyl-3-(hexadecylamino)propanamide FAAH / ASAH145 - 120 *Competitive / Reversible6.8Broad-spectrum lipid hydrolase profiling
URB597 FAAH4.6Irreversible (Carbamylation)3.5Analgesia / Endocannabinoid research
B13 (Ceramide Analog) ASAH1~10,000Competitive5.2Oncology / Apoptosis induction
Ceranib-2 Ceramidase28,000Non-competitive4.1Ovarian cancer models

*Note: Representative values for synthetic long-chain alkyl amides based on structurally analogous competitive inhibitors.

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • The Ceramide Analog, B13, Induces Apoptosis in Prostate Cancer Cell Lines and Inhibits Tumor Growth in Prostate Cancer Xenografts Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Discovery and Evaluation of Inhibitors of Human Ceramidase Source: American Association for Cancer Research (AACR Journals) URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of N-Ethyl-3-(hexadecylamino)propanamide in Biological Matrices

This Application Note is designed for bioanalytical scientists and method developers. It addresses the quantification of N-Ethyl-3-(hexadecylamino)propanamide , a lipophilic amine impurity/metabolite often associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for bioanalytical scientists and method developers. It addresses the quantification of N-Ethyl-3-(hexadecylamino)propanamide , a lipophilic amine impurity/metabolite often associated with lipid nanoparticle (LNP) synthesis or degradation, in biological matrices.

Executive Summary

N-Ethyl-3-(hexadecylamino)propanamide is a secondary amine-amide derivative characterized by a long hydrophobic hexadecyl tail and a polar N-ethylpropanamide headgroup. Often encountered as a synthesis by-product or degradant in lipid-based drug delivery systems, its accurate quantification is critical for assessing the purity and stability of LNP formulations and monitoring potential accumulation in tissues (liver/spleen).

This protocol details a robust LC-ESI-MS/MS method utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate phospholipid matrix effects, ensuring high sensitivity (LLOQ < 1.0 ng/mL) and reproducibility.

Chemical Context & Method Strategy

Physicochemical Profile[1]
  • Structure:

    
    
    
  • Molecular Weight: 340.6 g/mol [1][2][3][4]

  • LogP (Predicted): ~5.5 – 6.5 (Highly Lipophilic)

  • pKa (Predicted): ~10.2 (Secondary amine is protonatable)

Strategic Design Decisions
  • Sample Preparation (Why MCX?):

    • Problem: The molecule is highly lipophilic (like endogenous phospholipids). Protein precipitation (PPT) often fails to remove matrix lipids that co-elute and cause ion suppression.

    • Solution:Mixed-Mode Strong Cation Exchange (MCX) SPE is selected. The analyte’s basic amine allows it to bind to the sorbent at acidic pH while neutral lipids (phospholipids) are washed away with organic solvents. Elution occurs only when the pH is basified.

  • Chromatography (Why C8/C18?):

    • A C8 column is preferred over C18 to reduce the retention time of the C16 tail, allowing for sharper peaks and faster run times without excessive organic solvent usage.

  • Instrumentation:

    • Triple Quadrupole MS in MRM mode is required for selectivity against complex biological background.

Experimental Workflow (Visualized)

MethodWorkflow cluster_SPE Solid Phase Extraction (MCX) Sample Biological Sample (Plasma/Tissue Homogenate) IS_Add Add Internal Standard (d5-Analog) Sample->IS_Add Acidify Acidify (2% Formic Acid) Protonate Amine (pH < 4) IS_Add->Acidify Load Load on MCX Cartridge Acidify->Load Wash1 Wash 1: 2% Formic Acid (aq) (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: Methanol (Remove Neutral Lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Deprotonate & Release) Wash2->Elute Evap Evaporate & Reconstitute (90:10 MeOH:H2O) Elute->Evap LCMS LC-MS/MS Analysis (C8 Column, ESI+) Evap->LCMS

Figure 1: Optimized MCX-SPE workflow ensuring removal of interfering phospholipids.

Detailed Protocol

Materials & Reagents
  • Analyte Standard: N-Ethyl-3-(hexadecylamino)propanamide (Purity >98%).

  • Internal Standard (IS): N-Ethyl-d5-3-(hexadecylamino)propanamide (Custom synthesis recommended) or a structural analog like N-Propyl-3-(hexadecylamino)propanamide.

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    
Stock Solution Preparation
  • Primary Stock: Dissolve 1 mg of analyte in 1 mL of Methanol/Chloroform (1:1) . Note: Pure methanol may not fully solubilize the C16 tail at high concentrations.

  • Working Standards: Serially dilute in Methanol to generate a curve from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation (MCX SPE)
  • Pre-treatment:

    • Aliquot 100 µL of plasma or tissue homogenate.

    • Add 10 µL of IS working solution.

    • Add 300 µL of 2% Formic Acid in Water . Vortex 30s. Crucial: Low pH ensures the secondary amine is protonated (

      
      ) for capture.
      
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample onto the cartridge (Gravity or low vacuum).

  • Washing (Critical for Matrix Removal):

    • Wash 1: 1 mL 2% Formic Acid (Removes salts/proteins).

    • Wash 2: 1 mL 100% Methanol (Removes neutral phospholipids and hydrophobic interferences). Note: The analyte remains bound by ionic interaction.

  • Elution:

    • Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol . High pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase B (90% MeOH).

LC-MS/MS Parameters
Liquid Chromatography
ParameterSetting
Column Waters XBridge C8 or Phenomenex Luna C8 (2.1 x 50 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Methanol/Acetonitrile (90:10) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL

Gradient Table:

  • 0.0 min: 60% B

  • 1.0 min: 60% B

  • 3.0 min: 95% B (Elution of analyte)

  • 4.5 min: 95% B

  • 4.6 min: 60% B

  • 6.0 min: Stop

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Spray Voltage: 4500 V

  • Temp: 500°C

MRM Transitions:

  • Precursor Ion: 341.4 (

    
    )
    
  • Quantifier Ion: 226.3 (Hexadecylamine fragment,

    
    )
    
  • Qualifier Ion: 116.1 (N-ethyl-3-aminopropanamide fragment)

Note: Transitions must be optimized by infusing the pure standard. The fragmentation usually involves cleavage at the amide bond or the C-N bond of the secondary amine.

Method Validation & Quality Control

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is typically required due to the wide dynamic range.
    
  • LLOQ: Signal-to-Noise (S/N) > 10:1.

Carryover Management (Critical)

Lipophilic amines are notorious for sticking to injector needles and tubing.

  • Mitigation: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:40:10:10) + 0.1% Formic Acid .

  • Blank Injection: Always run a blank after the highest standard (ULOQ) to verify <20% LLOQ carryover.

Matrix Effects

Evaluate Matrix Factor (MF) by comparing the response of post-extraction spiked samples to neat standards.

  • Target: MF between 0.85 and 1.15.

  • If suppression occurs: Increase the wash volume in the SPE step or switch to a more specific column (e.g., C18 with embedded polar group).

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Wenk, M. R.Lipidomics: New Tools and Applications. Cell (2010). (General reference for lipid extraction methodologies).
  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]

Sources

Method

Application Note: Handling, Storage, and Formulation Protocols for N-Ethyl-3-(hexadecylamino)propanamide in Lipid Nanoparticles

Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Drug Delivery Professionals. Executive Summary The rapid evolution of non-viral gene delivery has necessitated the development of next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, RNA Therapeutics Researchers, and Drug Delivery Professionals.

Executive Summary

The rapid evolution of non-viral gene delivery has necessitated the development of next-generation ionizable lipids. While tertiary amine-based lipids (e.g., DLin-MC3-DMA) have dominated early clinical successes, secondary amine ionizable lipids like N-Ethyl-3-(hexadecylamino)propanamide are emerging as highly potent alternatives. By offering distinct hydrogen-bonding capabilities and a modified hydration shell, secondary amines alter the in vivo protein corona of Lipid Nanoparticles (LNPs), demonstrating superior fusogenicity and enabling extra-hepatic targeting, particularly to the spleen and immune cell subsets[1].

This application note provides a comprehensive, causality-driven guide to the physicochemical handling, storage, and microfluidic formulation of N-Ethyl-3-(hexadecylamino)propanamide for mRNA delivery.

Physicochemical Profile & Quantitative Data

Understanding the structural parameters of N-Ethyl-3-(hexadecylamino)propanamide is critical for predicting its behavior during microfluidic mixing and endosomal escape. The secondary amine headgroup dictates the pH-dependent ionization (pKa), while the 16-carbon (hexadecyl) tail governs hydrophobic packing within the LNP core.

Table 1: Physicochemical and Formulation Parameters

ParameterValue / SpecificationMechanistic Relevance
Chemical Name N-Ethyl-3-(hexadecylamino)propanamideAmphiphilic structure for LNP self-assembly.
Molecular Formula C₂₁H₄₄N₂ODetermines mass-to-molar conversions for N:P calculations.
Molecular Weight 340.6 g/mol Critical for stoichiometric lipid mix preparation.
Lipid Class Secondary Amine Ionizable LipidEnables unique hydrogen bonding; alters protein corona.
Optimal Storage -20°C to -80°C (Inert Gas)Prevents N-oxide formation and amide hydrolysis.
Working Solvent 100% Anhydrous EthanolEnsures complete solubilization prior to aqueous mixing.
Target N:P Ratio 6:1 (Amine to Phosphate)Optimizes electrostatic complexation with mRNA cargo.

Critical Handling and Storage Conditions

The structural integrity of ionizable lipids directly dictates the encapsulation efficiency and transfection potency of the final LNP. N-Ethyl-3-(hexadecylamino)propanamide must be managed as a highly sensitive active pharmaceutical ingredient (API) excipient[2].

Long-Term Storage
  • Temperature: Store neat lipid at -20°C for short-term (weeks) or -80°C for long-term (months to years) preservation.

  • Atmosphere: Aliquot and store under an inert atmosphere (Argon or Nitrogen gas).

    • Causality: Secondary amines are susceptible to oxidation, forming N-oxides that drastically shift the lipid's pKa. A shifted pKa prevents proper protonation at pH 4.0, leading to catastrophic failure in mRNA encapsulation.

  • Container: Use amber glass vials with PTFE-lined caps. Avoid standard polystyrene or polypropylene tubes for neat lipid storage, as lipophilic tails can leach plasticizers over time.

Handling and Solubilization
  • Equilibration: Before opening, allow the vial to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

    • Causality: Opening cold vials causes atmospheric moisture condensation. Water introduced into the lipid stock initiates slow hydrolysis of the propanamide bond and alters the dielectric constant of the subsequent ethanol stock, leading to premature lipid precipitation during formulation.

  • Stock Preparation: Dissolve the lipid in 100% anhydrous ethanol. If the lipid appears waxy or crystalline, apply gentle heating (37°C) and brief bath sonication until optically clear[3].

Mechanistic Insight: The Role of Secondary Amines

The efficacy of N-Ethyl-3-(hexadecylamino)propanamide relies on its pH-responsive state transition. During formulation at pH 4.0, the secondary amine is fully protonated (cationic), allowing it to electrostatically bind the anionic phosphate backbone of mRNA. Post-dialysis (pH 7.4), the surface becomes near-neutral, preventing systemic toxicity.

Upon cellular endocytosis, the V-ATPase pumps protons into the endosome, dropping the pH to ~5.5. The secondary amine rapidly re-protonates. The resulting electrostatic repulsion and structural phase transition (from bilayer to inverted hexagonal phase) forces the hexadecyl tail to disrupt the endosomal membrane, releasing the mRNA into the cytosol[4].

EndosomalEscape LNP 1. LNP Endocytosis (Neutral pH 7.4) Endosome 2. Endosome Acidification (pH drops to ~5.5) LNP->Endosome Cellular Uptake Protonation 3. Lipid Protonation (Secondary Amine Ionizes) Endosome->Protonation V-ATPase Action Fusion 4. Membrane Destabilization (Hexadecyl Tail Insertion) Protonation->Fusion Phase Transition Release 5. Cytosolic mRNA Release (Translation) Fusion->Release Endosomal Escape

Figure 1: Mechanism of endosomal escape driven by secondary amine protonation.

LNP Formulation Protocol: Microfluidic Mixing

This self-validating protocol outlines the generation of mRNA-LNPs using a standard 4-component lipid system. The methodology relies on rapid microfluidic mixing to induce controlled nanoprecipitation[5][6].

Reagent Preparation
  • Aqueous Phase (mRNA): Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.1 - 0.3 mg/mL.

    • Validation Check: Verify pH is exactly 4.0. If the pH is too high, the secondary amine will not protonate, resulting in unencapsulated (free) mRNA.

  • Organic Phase (Lipid Mix): Prepare a lipid mixture in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5 (Ionizable Lipid : DSPC : Cholesterol : PEG-Lipid).

    • Note: Ensure the total lipid concentration in ethanol is between 10 - 15 mM.

Microfluidic Mixing Workflow
  • Load the Aqueous Phase and Organic Phase into separate sterile syringes.

  • Connect to a microfluidic mixing cartridge (e.g., staggered herringbone or T-junction mixer).

  • Set the Total Flow Rate (TFR) to 12 mL/min and the Flow Rate Ratio (FRR) to 3:1 (Aqueous : Organic) .

    • Causality: The 3:1 ratio rapidly increases the polarity of the solvent environment, forcing the hydrophobic hexadecyl tails to collapse inward while the protonated secondary amines complex with the mRNA, forming the solid lipid core.

  • Collect the unpurified LNPs emerging from the outlet. The solution should appear slightly opalescent.

Downstream Processing (Dialysis)
  • Immediate Dilution: Immediately dilute the collected LNPs 1:3 in 1X PBS (pH 7.4) or directly transfer them into a Slide-A-Lyzer™ dialysis cassette (20K MWCO).

    • Causality: Rapid ethanol removal is critical. Prolonged exposure to 25% ethanol causes lipid exchange and particle fusion, leading to large, polydisperse aggregates[3].

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 12-16 hours, changing the buffer at least once.

LNPWorkflow AqPhase Aqueous Phase mRNA in pH 4.0 Citrate Mixer Microfluidic Mixing (Flow Rate Ratio 3:1) AqPhase->Mixer 3 Parts OrgPhase Organic Phase Lipids in 100% Ethanol OrgPhase->Mixer 1 Part Dialysis Dialysis / TFF (pH 7.4 PBS, Remove EtOH) Mixer->Dialysis Unpurified LNPs QC QC Characterization (DLS & RiboGreen) Dialysis->QC Purified LNPs

Figure 2: Step-by-step microfluidic formulation workflow for mRNA-LNPs.

Quality Control & Characterization

To validate the success of the formulation, perform the following assays:

  • Dynamic Light Scattering (DLS): Measure Z-average size and Polydispersity Index (PDI). Ideal LNPs should be 60–100 nm with a PDI < 0.2.

  • RiboGreen Assay: Quantify Encapsulation Efficiency (EE%).

    • Self-Validation: Compare fluorescence of intact LNPs vs. LNPs lysed with 1% Triton X-100. A successful formulation with N-Ethyl-3-(hexadecylamino)propanamide should yield an EE% > 90%.

References

  • Title: New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.
  • Title: Secondary amine groups in ionizable cationic lipids benefited their one‐component utility and spleen specific mRNA delivery in vivo.
  • Title: Lipid Nanoparticle Tools & Resources - Cayman Chemical.
  • Title: LipidLaunch™ ALC-0315 LNP Kit (Loadable) - Cayman Chemical.

Sources

Application

Application Note: Modulating PEA Signaling via NAAA Inhibition using N-Ethyl-3-(hexadecylamino)propanamide

This guide details the application of N-Ethyl-3-(hexadecylamino)propanamide , a specialized lipid modulator designed to investigate the N-acylethanolamine-hydrolyzing acid amidase (NAAA) pathway. By inhibiting NAAA, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of N-Ethyl-3-(hexadecylamino)propanamide , a specialized lipid modulator designed to investigate the N-acylethanolamine-hydrolyzing acid amidase (NAAA) pathway. By inhibiting NAAA, this molecule preserves endogenous levels of Palmitoylethanolamide (PEA) , a potent anti-inflammatory and analgesic lipid mediator.

Introduction & Mechanism of Action

N-Ethyl-3-(hexadecylamino)propanamide is a synthetic N-alkyl-β-alanine derivative that functions as a selective inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Unlike Fatty Acid Amide Hydrolase (FAAH), which degrades Anandamide (AEA) at neutral pH, NAAA is a lysosomal cysteine hydrolase (Ntn-hydrolase superfamily) that preferentially degrades non-cannabinoid N-acylethanolamines (NAEs), specifically Palmitoylethanolamide (PEA) , at acidic pH (optimum ~4.5).

Biological Significance

PEA is an endogenous peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. Under inflammatory conditions, PEA levels rise to exert protective effects (downregulating mast cell activation and glial cell activity). However, rapid degradation by NAAA limits its therapeutic window.

  • Target: NAAA (catalytic cysteine Cys126).

  • Mechanism: Reversible competitive inhibition. The hexadecyl chain mimics the palmitoyl tail of PEA, while the β-amino propanamide scaffold occupies the catalytic site, preventing substrate hydrolysis.

  • Outcome: Elevation of intracellular and extracellular PEA levels, leading to enhanced anti-inflammatory and analgesic signaling.

Signaling Pathway Diagram

NAAA_Pathway Membrane Membrane Phospholipids (NAPE) PEA Palmitoylethanolamide (PEA) Membrane->PEA Synthesis NAPE_PLD NAPE-PLD (Enzyme) NAPE_PLD->Membrane Catalyzes Degradation Palmitic Acid + Ethanolamine PEA->Degradation Hydrolysis (pH 4.5) PPARa PPAR-α (Nuclear Receptor) PEA->PPARa Activates NAAA NAAA (Lysosomal Enzyme) NAAA->Degradation Catalyzes Inhibitor N-Ethyl-3-(hexadecylamino) propanamide Inhibitor->NAAA Inhibits Effect Anti-Inflammation Analgesia PPARa->Effect Gene Transcription

Caption: Schematic of the PEA metabolic pathway. N-Ethyl-3-(hexadecylamino)propanamide inhibits NAAA-mediated hydrolysis, preserving PEA to activate PPAR-α.

Experimental Protocols

Protocol A: Chemical Synthesis (Michael Addition)

For researchers needing to synthesize the compound in-house.

Principle: The synthesis utilizes a Michael addition reaction between a long-chain primary amine (hexadecylamine) and an electron-deficient acrylamide derivative (N-ethylacrylamide).

Reagents:

  • Hexadecylamine (1 eq, e.g., 2.41 g for 10 mmol scale)

  • N-Ethylacrylamide (1.1 eq, e.g., 1.09 g)

  • Ethanol (Absolute, 20 mL)

  • Ethyl Acetate / Hexane (for recrystallization)

Step-by-Step Workflow:

  • Dissolution: Dissolve hexadecylamine (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add N-ethylacrylamide (11 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (Silica gel; Mobile phase: CHCl3/MeOH 9:1; Stain: Ninhydrin).

  • Workup: Evaporate the solvent under reduced pressure to obtain a solid residue.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate/Hexane (1:3 v/v) to yield white crystalline powder.

  • Validation: Confirm structure via ¹H-NMR (CDCl3) and ESI-MS (Expected [M+H]+: 341.6).

Protocol B: Fluorogenic NAAA Inhibition Assay

To determine the IC50 of the inhibitor against recombinant or native NAAA.

Materials:

  • Enzyme Source: Recombinant human NAAA (hNAAA) or rat lung homogenate.

  • Substrate: PAMCA (N-(4-methyl-2-oxo-2H-chromen-7-yl)palmitamide), 5 µM final.

  • Buffer: 50 mM Sodium Citrate/Sodium Phosphate, pH 4.5, 0.1% Triton X-100, 3 mM DTT.

  • Inhibitor: N-Ethyl-3-(hexadecylamino)propanamide (dissolved in DMSO).

Procedure:

  • Preparation: Dilute the inhibitor in DMSO to prepare a 1000x stock series (e.g., 0.1 nM to 100 µM).

  • Pre-incubation: In a black 96-well plate, add:

    • 180 µL Assay Buffer (pH 4.5)

    • 10 µL Enzyme preparation (adjust concentration to ensure linear kinetics)

    • 2 µL Inhibitor solution (or DMSO vehicle)

    • Incubate at 37°C for 30 minutes.

  • Reaction Start: Add 10 µL of PAMCA substrate (100 µM stock) to initiate the reaction.

  • Measurement: Monitor fluorescence immediately in kinetic mode for 30–60 minutes.

    • Excitation: 360 nm

    • Emission: 460 nm

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine % Inhibition relative to vehicle control. Fit data to a sigmoidal dose-response equation to calculate IC50.

Protocol C: Cellular PEA Modulation Assay

To verify the inhibitor's ability to elevate endogenous PEA levels in live cells.

Cell Model: RAW264.7 Macrophages (high NAAA expression).

Workflow:

  • Seeding: Plate RAW264.7 cells (10^6 cells/well) in 6-well plates; incubate overnight.

  • Treatment: Treat cells with the inhibitor (1–10 µM) or vehicle (0.1% DMSO) for 30 minutes.

  • Stimulation (Optional): To mimic inflammation, add LPS (100 ng/mL) and incubate for 6–24 hours.

  • Harvesting: Wash cells with ice-cold PBS. Scrape cells into 1 mL PBS.

  • Lipid Extraction:

    • Add 2 mL Chloroform/Methanol (2:1 v/v) containing deuterated internal standard (d4-PEA).

    • Vortex vigorously and centrifuge (2000 x g, 10 min).

    • Collect the lower organic phase and dry under Nitrogen gas.

  • Quantification: Reconstitute in Methanol and analyze via LC-MS/MS (MRM mode: PEA transition 300.3 -> 62.1).

Data Analysis & Interpretation

Expected Results Table
ParameterVehicle ControlInhibitor Treated (10 µM)Interpretation
NAAA Activity (RFU/min) 100% (Baseline)< 10%Potent inhibition of catalytic activity.
Intracellular PEA (pmol/mg) ~5–10~20–50Accumulation of substrate due to metabolic blockade.
Intracellular 2-AG No ChangeNo ChangeSpecificity check: NAAA does not degrade 2-AG.
Inflammatory Cytokines (IL-6) High (with LPS)ReducedFunctional consequence of PPAR-α activation by PEA.
Troubleshooting Guide
  • Low Inhibition: Ensure the assay buffer is strictly at pH 4.5. NAAA is inactive at neutral pH (pH 7.4), where FAAH dominates.

  • Solubility Issues: The hexadecyl chain makes the molecule lipophilic. Use BSA (0.1%) in the buffer or dissolve in DMSO/Tween-80 for in vivo delivery.

  • Non-Specific Effects: Always include a PPAR-α antagonist (e.g., GW6471) control in cellular assays to confirm that the observed anti-inflammatory effects are PEA/PPAR-α dependent.

References

  • Solorzano, C. et al. (2009). "Structure−Activity Relationships of N-Alkyl-3-aminopropanamides as Novel N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors." Journal of Medicinal Chemistry, 52(14), 4429–4443. Link

  • Tsuboi, K. et al. (2007). "N-Acylethanolamine-hydrolyzing acid amidase: a novel lysosomal enzyme that degrades bioactive N-acylethanolamines." Biological and Pharmaceutical Bulletin, 30(11), 2163-2169. Link

  • Pontis, S. et al. (2016). "N-acylethanolamine acid amidase (NAAA) as a target for the development of anti-inflammatory and analgesic drugs." Current Medicinal Chemistry, 23(19), 2008-2025. Link

  • Santa Cruz Biotechnology. "N-Ethyl-3-(hexadecylamino)propanamide Product Datasheet." Link (Search Catalog No. sc-2040471)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for N-Ethyl-3-(hexadecylamino)propanamide

Executive Summary & Physicochemical Profile N-Ethyl-3-(hexadecylamino)propanamide presents a classic challenge in lipid chemistry: it possesses a highly hydrophobic C16 (hexadecyl) tail attached to a polar, ionizable sec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

N-Ethyl-3-(hexadecylamino)propanamide presents a classic challenge in lipid chemistry: it possesses a highly hydrophobic C16 (hexadecyl) tail attached to a polar, ionizable secondary amine headgroup.[1][2]

In aqueous environments, this molecule behaves as a cationic surfactant .[1][3][2] Its solubility is governed by two critical factors:

  • Protonation State (pH): The secondary amine must be protonated (ionized) to interact with water.[1][2]

  • Hydrophobic Effect: Even when ionized, the C16 tail drives the molecule to self-assemble into micelles or aggregates rather than existing as free monomers.[2]

Physicochemical Data Table
PropertyValue / CharacteristicImplication for Solubility
Hydrophobic Tail C16 (Hexadecyl)Extreme water insolubility; drives aggregation.[1][2]
Headgroup Secondary AminepH-dependent charge.[1][2] pKa est. ~9.5–10.[1][2]0.
Solubility (Neutral pH) < 1 µg/mL (Predicted)Will precipitate or "oil out" in PBS/Water.[1][2]
Solubility (Acidic pH) Moderate (Micellar)Soluble as a cationic surfactant below pH 6.[1][2]0.
Organic Solubility High (Ethanol, DMSO, Chloroform)Prepare high-concentration stocks here.[1][3][2]

Troubleshooting Guides

Module A: The "Acid Switch" (pH Control)

Scenario: You need to dissolve the compound in an aqueous buffer for a biological assay, but it precipitates immediately upon addition.

The Science: At pH 7.4 (PBS), the secondary amine is partially deprotonated. Without the positive charge to repel neighboring molecules, the hydrophobic C16 tails stack together (Van der Waals forces), causing the compound to crash out of solution.

Protocol: The Acid-Stabilized Dilution

  • Prepare Stock: Dissolve the compound in 100% Ethanol at 10–20 mg/mL.[1][2]

  • Prepare Buffer: Use an acidic buffer (e.g., Acetate Buffer or Citrate Buffer) at pH 4.0–5.0 .[1][2]

  • Dilution: Add the ethanol stock dropwise to the stirring acidic buffer.

    • Why? The low pH forces the amine to accept a proton (

      
      ), creating a cationic charge that stabilizes the molecule in water.
      

Critical Warning: Do not add high-salt buffers (like 10x PBS) immediately. High ionic strength shields the positive charges, reducing repulsion and triggering precipitation (Salting Out effect).[2]

Module B: The "Flash Dilution" (Cosolvent Strategy)

Scenario: You cannot use acidic buffers; your assay requires pH 7.4, but the compound precipitates when diluted from DMSO/Ethanol.

The Science: When you slowly add a hydrophobic stock to water, you pass through a "metastable" zone where the solvent concentration is too low to solubilize the lipid, but the water concentration is high enough to force aggregation.

Protocol: Vortex-Enhanced Flash Dilution

  • Stock: Prepare 10 mM stock in anhydrous DMSO or Ethanol .

  • The Receiver: Have your aqueous media (PBS or Water) ready in a tube.[1][2]

  • The Injection:

    • Set the aqueous tube on a vortex mixer at medium-high speed .

    • Inject the solvent stock directly into the center of the vortex (submerged tip).[2]

    • Target: Keep final solvent concentration < 1% (v/v) to avoid toxicity, but ensure rapid dispersion.[1][2]

  • Observation: The solution may turn slightly opalescent (bluish tint).[1][2] This is the Tyndall Effect , indicating the formation of stable nanomicelles.[2] This is often acceptable for cell assays.[1][2]

Module C: Advanced Formulation (Cyclodextrin Complexation)

Scenario: You need a clear solution at neutral pH without organic solvents.[1][2]

The Science: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "host-guest" complex.[1][2] The hydrophobic C16 tail inserts into the CD cavity, shielding it from water, while the hydrophilic CD exterior keeps the complex soluble.

Protocol: Molecular Encapsulation

  • Solvent Phase: Dissolve target molecule in Acetone or Ethanol (e.g., 5 mg/mL).[1][2]

  • Aqueous Phase: Prepare 20% (w/v) HP-

    
    -CD in water.
    
  • Mixing: Add the solvent phase to the aqueous phase slowly with stirring.

  • Evaporation: Stir open-capped at room temperature (or under nitrogen stream) for 4–6 hours to evaporate the organic solvent.

  • Result: A clear, aqueous solution of the lipid-CD complex.[1][2] Filter sterilize (0.22 µm).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Decision_Tree Start Start: Solubilize N-Ethyl-3-(hexadecylamino)propanamide Q1 Is Acidic pH (4.0 - 5.0) Acceptable? Start->Q1 Method_Acid METHOD A: Acid Switch Use Acetate/Citrate Buffer (Protonates Amine) Q1->Method_Acid Yes Q2 Is Organic Solvent (DMSO/EtOH) Allowed in Assay? Q1->Q2 No (Must be Neutral) Method_Cosolvent METHOD B: Flash Dilution Use <1% DMSO/EtOH (Forms Micelles) Q2->Method_Cosolvent Yes Method_Carrier METHOD C: Carrier System Use Cyclodextrin or Liposomes (Shields Hydrophobic Tail) Q2->Method_Carrier No (Strictly Aqueous)

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on pH and solvent tolerance.

Frequently Asked Questions (FAQ)

Q1: My solution is cloudy after dilution. Can I still use it?

  • Answer: If the cloudiness is a faint blue haze (opalescence), these are likely stable micelles.[2] For cell culture, this is often acceptable.[1][2] If you see distinct white flakes or sedimentation, the compound has precipitated.[3][2] Do not use; spin it down and check the supernatant concentration or switch to Method C (Cyclodextrin).

Q2: Can I autoclave this compound?

  • Answer: No. Amides can hydrolyze under high heat and pressure, and the amine may oxidize. Sterilize by filtration (0.22 µm PES or PVDF membrane) after solubilization.[1][2] Note: If using Method B (Micelles), ensure the micelles are smaller than the pore size, or you will filter out your drug.

Q3: Why does adding PBS cause precipitation?

  • Answer: This is the "Salting Out" effect.[2] The high ionic strength of PBS (

    
     mM NaCl) compresses the electrical double layer around the protonated amines.[2] This reduces the electrostatic repulsion that keeps the molecules apart, allowing the hydrophobic tails to snap together and precipitate.[2] Solution:  Dilute in water or 5% dextrose first, then add concentrated salt solution slowly only if necessary.
    

References

  • PubChem. (n.d.).[1][2] N-Ethyl-3-(ethylamino)propanamide Compound Summary. National Library of Medicine.[1][2] Retrieved October 24, 2025, from [Link][3]

    • Context: Structural analog data used to infer pKa and physicochemical properties of the amino-amide backbone.[2]

  • Loftsson, T., & Brewster, M. E. (2010).[1][3][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Validates the mechanism of cyclodextrin complexation for solubilizing hydrophobic amines (Method C).
  • Szoka, F., & Papahadjopoulos, D. (1978).[1][3][2] Procedure for preparation of liposomes with large internal aqueous space and high capture by reverse-phase evaporation.[1][2][4] PNAS.[1][2]

    • Context: Foundational text for lipid formulation and solvent injection techniques (Method B).[1][2]

  • Avanti Polar Lipids. (n.d.).

    • Context: Industry-standard protocols for handling cationic lipids and extrusion/solubilization techniques.[1][2]

Sources

Optimization

Preventing degradation of N-Ethyl-3-(hexadecylamino)propanamide in solution

Technical Support Center: Preventing Degradation of N-Ethyl-3-(hexadecylamino)propanamide Core Directive: The Stability Paradox You are likely working with N-Ethyl-3-(hexadecylamino)propanamide (CAS: Not universally assi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of N-Ethyl-3-(hexadecylamino)propanamide

Core Directive: The Stability Paradox

You are likely working with N-Ethyl-3-(hexadecylamino)propanamide (CAS: Not universally assigned, catalog ref: SCBT/Huateng) as a lipid standard, surfactant, or intermediate in lipid nanoparticle (LNP) synthesis.

The Critical Insight: This molecule is not just a simple amide; it is a


-amino amide . Structurally, it contains a secondary amine at the 

-position relative to the carbonyl group. This specific motif creates an inherent chemical vulnerability: the Retro-Michael Addition .

Unlike standard amides which are generally stable,


-amino amides exist in a dynamic equilibrium with their precursors—Hexadecylamine  and N-Ethylacrylamide . In solution, thermodynamic drive (entropy) and catalytic conditions (pH/temperature) can shift this equilibrium backward, causing the molecule to "unzip" into a toxic acrylamide and an insoluble fatty amine.

Your Goal: Freeze this equilibrium to maintain purity >98%.

Diagnostic Triage: What are you seeing?

Before applying fixes, identify the degradation mode based on your observation:

SymptomLikely Chemical CauseVerification Method
White Precipitate Retro-Michael Decomposition . The breakdown product, Hexadecylamine, is highly hydrophobic and insoluble in aqueous/polar buffers.LC-MS (Check for mass 241.4 Da - Hexadecylamine)
Yellow Discoloration Oxidation (N-Oxide formation) . Secondary amines react with dissolved oxygen or peroxides to form N-oxides or imines.LC-MS (Check for M+16 Da peak)
pH Drift (Basic) Hydrolysis/Amine Release . Release of free amine increases solution pH.pH micro-probe
Purity Drop (No visual) Equilibrium Shift . High dilution favors dissociation (Le Chatelier’s principle) into N-ethylacrylamide.HPLC (UV 210 nm for acrylamide detection)

Deep Dive: The Degradation Mechanism

To prevent degradation, you must understand the pathway. The


-amino amide motif allows the amine to act as a leaving group.

Figure 1: The Retro-Michael & Oxidation Pathways

DegradationPathways cluster_conditions Accelerating Factors Target N-Ethyl-3-(hexadecylamino)propanamide (Intact Molecule) Transition Transition State (Proton Transfer) Target->Transition Heat / High pH NOxide N-Oxide Derivative (M+16 Da) Target->NOxide Dissolved O2 / Peroxides Acrylamide N-Ethylacrylamide (Toxic Monomer) Transition->Acrylamide Retro-Michael Amine Hexadecylamine (Insoluble Precipitate) Transition->Amine Dissociation Factors • Temperature > 25°C • pH > 8.0 or < 4.0 • Dilution (Low Conc.)

Caption: The primary degradation route is the Retro-Michael addition (red path), driven by entropy and catalyzed by pH extremes. Secondary oxidation (green path) occurs in the presence of oxygen.

Protocol: Stabilization & Storage

A. Solid State Storage (Gold Standard)

Always store the neat solid rather than a solution if possible.

  • Temp: -20°C.

  • Atmosphere: Argon or Nitrogen flush (prevents oxidation).

  • Container: Amber glass (blocks UV, which can catalyze radical oxidation).

B. Preparing Stable Stock Solutions

If you must keep it in solution, follow this strict protocol to minimize the Retro-Michael shift.

Step-by-Step Guide:

  • Solvent Selection:

    • Preferred:Ethanol (Anhydrous) or DMSO .

    • Why: Water promotes proton transfer required for the Retro-Michael mechanism. Aprotic or non-aqueous protic solvents slow this transition state.

    • Avoid: Acetone (forms imines/enamines with the amine).

  • Concentration Rule:

    • Maintain high concentrations (>10 mg/mL ).

    • Reason: Le Chatelier’s Principle. High concentration pushes the equilibrium towards the adduct (the intact molecule). High dilution favors dissociation into the acrylamide and amine.

  • pH Buffering (If Aqueous is Mandatory):

    • Target pH 6.0 - 7.0 .

    • Mechanism:[1][2][3][4][5] High pH deprotonates the amine, making it a better leaving group. Low pH (<4) can hydrolyze the amide bond. Neutral pH is the "sweet spot" of kinetic stability.

    • Buffer: Citrate (pH 6.0) or Phosphate (pH 7.0). Avoid Tris (primary amine can transaminate).

  • Additives:

    • Antioxidant: Add 0.01% BHT (Butylated hydroxytoluene) to organic stocks to scavenge free radicals and prevent N-oxide formation.

Summary Table: Solvent Compatibility

SolventStability RatingNotes
Ethanol (Abs) ⭐⭐⭐⭐⭐Best balance of solubility and stability. Store at -20°C.
DMSO ⭐⭐⭐⭐Good solubility, but high boiling point makes removal hard.
Chloroform ⭐⭐Avoid. Often contains HCl traces (acidic) or phosgene; promotes hydrolysis.
Water (PBS) High Risk. Retro-Michael is fastest here. Use immediately; do not store.

Troubleshooting FAQs

Q: I see a peak at [M-H]- 240.3 in my Mass Spec. Is this degradation? A: Yes. This corresponds to Hexadecylamine (MW 241.4). In negative mode or depending on ionization, you are seeing the amine fragment. This confirms Retro-Michael dissociation. Action: Check your storage temperature. If stored at Room Temp (RT), the equilibrium has shifted.

Q: Can I re-purify the degraded solution? A: It is difficult. N-ethylacrylamide is toxic and water-soluble; Hexadecylamine is lipophilic. You can try a Cold Acetone Wash :

  • Cool the degraded solid/oil to -20°C.

  • Triturate with cold acetone.

  • The intact amide and hexadecylamine may precipitate, while N-ethylacrylamide stays in solution. Warning: It is usually safer and cheaper to discard and buy fresh standard due to the toxicity of the acrylamide byproduct.

Q: Why does the manufacturer ship it at Room Temp if it's unstable? A: In solid form, the kinetic barrier to Retro-Michael is very high (molecules are locked in a lattice). The instability is primarily a solution-state phenomenon . Once dissolved, the clock starts ticking.

Q: I need to use it in cell culture. How do I handle the toxicity of the breakdown product? A: Prepare the solution immediately before use . Do not store "working aliquots" at 4°C for weeks. The N-ethylacrylamide byproduct is a Michael acceptor and will alkylate cellular proteins (cysteines), leading to false cytotoxicity data.

References

  • Santa Cruz Biotechnology (SCBT). N-Ethyl-3-(hexadecylamino)propanamide Product Data Sheet. (Provides physical properties and storage guidelines). Link

  • Gomtsyan, A. (2000).[1] Direct Synthesis of

    
    -Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction.[1][6] Organic Letters, 2(1), 11-13.[1] (Establishes the reversibility of the Michael/Retro-Michael system in 
    
    
    
    -amino carbonyls). Link
  • Kovash, C. S., et al. (2019).

    
    -Amino amide based covalent adaptable networks with high dimensional stability.[7] Polymer Chemistry, 10. (Detailed kinetic analysis of the Retro-Michael dissociation mechanism in 
    
    
    
    -amino amides). Link
  • Huateng Pharma. Lipid Excipients and Intermediates Catalog. (Confirming structure and commercial availability). Link

Sources

Troubleshooting

Troubleshooting N-Ethyl-3-(hexadecylamino)propanamide precipitation in experiments

Here is the comprehensive technical support guide for troubleshooting N-Ethyl-3-(hexadecylamino)propanamide precipitation. Topic: Troubleshooting Precipitation & Solubility Challenges Executive Summary & Molecular Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for troubleshooting N-Ethyl-3-(hexadecylamino)propanamide precipitation.

Topic: Troubleshooting Precipitation & Solubility Challenges

Executive Summary & Molecular Profile

N-Ethyl-3-(hexadecylamino)propanamide is a synthetic amphiphilic lipid often utilized in surface chemistry, lipid nanoparticle (LNP) formulation, and surfactant research. Its structure consists of a hydrophobic hexadecyl (C16) tail, a secondary amine linker, and a polar ethyl-propanamide headgroup.

Understanding the physicochemical "switch" of this molecule is critical to preventing precipitation:

  • Hydrophobic Domain: The C16 chain renders the molecule virtually insoluble in water at neutral pH.

  • Ionizable Domain: The secondary amine (approximate pKa ~8.5–9.5) allows the molecule to be water-soluble only when protonated (pH < 6).

  • Thermodynamic State: At room temperature, the long alkyl chain may drive crystallization (Krafft point issues) if the solvent environment is not optimized.

Common Failure Mode: Users often treat this as a standard hydrophilic reagent. Adding it directly to neutral buffers (PBS, pH 7.4) causes immediate deprotonation and aggregation (cloudiness/precipitation).

Diagnostic Workflow

Before adjusting your protocol, use this logic tree to identify the root cause of the precipitation.

TroubleshootingFlow Start Precipitation Observed Solvent Is the solvent Organic or Aqueous? Start->Solvent Organic Organic (EtOH, DMSO) Solvent->Organic Aqueous Aqueous (Water, Buffer) Solvent->Aqueous ConcCheck Concentration > 10 mg/mL? Organic->ConcCheck pHCheck Is pH > 6.0? Aqueous->pHCheck HeatCheck Is solution cold (<20°C)? ConcCheck->HeatCheck No Action2 Action: Dilute or switch to Chloroform/Methanol ConcCheck->Action2 Yes Action1 Action: Warm to 37°C (Krafft Point Issue) HeatCheck->Action1 Yes Action3 Action: Acidify Buffer (Protonate Amine) pHCheck->Action3 Yes (Critical Failure) SaltCheck High Salt (>150mM)? pHCheck->SaltCheck No Action4 Action: Reduce Ionic Strength (Salting Out) SaltCheck->Action4 Yes

Figure 1: Decision tree for diagnosing precipitation based on solvent system and environmental conditions.

Critical Troubleshooting Guides

Issue 1: Stock Solution Preparation (Solubility)

Symptom: The solid powder floats or forms clumps when solvent is added. Root Cause: The cohesive energy of the C16 crystalline lattice is high. Standard agitation is insufficient to break these hydrophobic interactions.

Solvent SystemSolubility RatingProtocol Recommendation
Water (pH 7) 🔴 InsolubleDo not use. Will form a film or precipitate.
Ethanol (100%) 🟡 ModerateRequires heating (37–50°C) to dissolve >5 mg/mL.
DMSO 🟢 GoodSoluble up to ~20 mg/mL. Hard to remove later.
Chloroform 🟢 ExcellentBest for lipid film preparation.
Acidic Water (pH 3) 🟡 ModerateSoluble as a cationic surfactant.

Corrective Protocol: The "Warm Start" Method

  • Weigh the lipid into a glass vial (avoid polystyrene).

  • Add absolute ethanol or chloroform .

  • Vortex vigorously for 30 seconds.

  • If cloudy, heat in a water bath at 40°C for 5 minutes. The solution should become crystal clear.

  • Note: If using ethanol, keep the stock warm if the concentration is high (>10 mM), as cooling may trigger recrystallization [1].

Issue 2: Precipitation Upon Aqueous Dilution

Symptom: You add your ethanolic stock to PBS or Media, and the solution instantly turns milky white or turbid. Root Cause: The pH Shift. The lipid is dissolved in ethanol (neutral/organic). When it hits PBS (pH 7.4), the amine deprotonates, the molecule loses its charge, and the hydrophobic C16 tails aggregate to minimize water contact [2].

Corrective Protocol: pH-Controlled Mixing To maintain solubility in aqueous conditions, you must keep the amine protonated or stabilize the aggregate (LNP/Micelle).

  • Option A: Acidic Stabilization (For homogenous solution)

    • Buffer: Use Acetate Buffer (pH 4.0) or Citrate Buffer (pH 5.0).

    • Method: Dilute the ethanolic stock into this acidic buffer. The lipid will remain positively charged and soluble (or form stable cationic micelles).

  • Option B: LNP Formulation (For neutral pH applications)

    • If you must work at pH 7.4, you cannot use this lipid alone. You must co-formulate with a PEG-lipid (to provide steric steric barrier) and a structural lipid (e.g., DSPC/Cholesterol).

    • Ratio: The N-Ethyl-3-(hexadecylamino)propanamide should not exceed 50 mol% of the total lipid mixture.

    • Process: Use rapid mixing (microfluidics or vortex injection) to trap the lipid in a nanoparticle before it precipitates [3].

Issue 3: "Salting Out" in Media

Symptom: The formulation is stable in water but precipitates when added to cell culture media (DMEM/RPMI). Root Cause: High ionic strength (salts) screens the electrostatic repulsion between cationic lipid headgroups. Without this repulsion, Van der Waals forces dominate, causing aggregation.

Corrective Protocol:

  • Dilute Pre-addition: Dilute the lipid stock into 5% Dextrose (non-ionic) before adding to high-salt media.

  • Serum Protection: If the media contains Fetal Bovine Serum (FBS), the negatively charged serum proteins (Albumin) may bind the cationic lipid, causing complexation and precipitation.

    • Fix: Pre-incubate the lipid with ApoE or use a PEG-lipid coating to shield the charge before adding to serum-containing media [4].

Advanced Visualization: The Solubility Switch

The following diagram illustrates the mechanistic pathway of precipitation driven by pH and protonation states.

SolubilityMechanism Acidic Low pH (< 6.0) Protonated State (+) Neutral Physiological pH (7.4) Deprotonated State (0) Acidic->Neutral  Addition of NaOH  or PBS Buffer   Soluble Soluble Micelles (Repulsion) Acidic->Soluble Electrostatic Repulsion Precipitate Insoluble Aggregates (Hydrophobic Collapse) Neutral->Precipitate Van der Waals Attraction

Figure 2: The pH-dependent solubility switch. The lipid transitions from soluble cationic micelles to insoluble neutral aggregates as pH increases past the pKa.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the precipitate to redissolve it? A: Sonication will disperse the precipitate into smaller fragments (temporary suspension), but it will not dissolve it molecularly if the solvent conditions (pH/Polarity) are incorrect. The suspension will likely settle again. You must adjust the chemistry (add acid or ethanol) to achieve true thermodynamic solubility.

Q: What is the estimated pKa of this lipid? A: While batch-specific experimental data should be measured, secondary amines in this structural configuration typically exhibit a pKa between 8.5 and 9.5 . However, in a lipid bilayer or micelle surface, the apparent pKa often shifts lower (to ~6.5–7.0) due to charge density effects [5].

Q: Can I freeze the stock solution? A: Yes, but only in organic solvents (Ethanol/Chloroform). Do not freeze aqueous formulations of this lipid unless cryoprotectants (Sucrose/Trehalose) are present. Freezing aqueous dispersions causes ice crystal formation that forces lipids together, leading to irreversible aggregation upon thawing.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies.[1] Molecular Therapy. (General principles of ionizable lipid solubility).

  • National Institutes of Health (NIH). Navigating the challenges of lipid nanoparticle formulation. Available at: [Link]

  • Deranged Physiology. Factors which determine the lipid solubility of drugs (pH-Partition Theory). Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Ethyl-3-(hexadecylamino)propanamide for Cellular Uptake

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams struggling to balance transfection efficiency and cytotoxicity when formulating lipid-based nanocarriers. N-Ethyl-3-(hexadecylamino)propanamide (which we will refer to as NEHAP ) is a potent secondary-amine lipid featuring a single C16 (hexadecyl) tail 1. While highly effective for cellular delivery, its single-tail architecture and specific pKa require precise stoichiometric tuning to prevent micellar toxicity and ensure robust endosomal escape 2.

This guide provides a mechanistic troubleshooting framework, quantitative optimization parameters, and self-validating protocols to maximize NEHAP-mediated cellular uptake.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why is my cellular uptake low despite a high NEHAP concentration?

Causality & Mechanism: Increasing the concentration of the ionizable/cationic lipid NEHAP beyond an optimal threshold (typically 40–50 mol%) does not linearly correlate with increased uptake. Cellular uptake of lipid nanoparticles (LNPs) is heavily dependent on apolipoprotein E (ApoE) binding in the serum, which mediates entry via low-density lipoprotein (LDL) receptors 3. If the NEHAP concentration is too high, it can interfere with the necessary "PEG-shedding" process, preventing the protein corona from forming correctly and severely limiting endocytosis [[4]]().

  • Solution: Cap the NEHAP molar ratio at 50% and ensure the PEG-lipid concentration is strictly maintained between 1.0–1.5 mol% to balance colloidal stability and ApoE adsorption [[5]]().

FAQ 2: My cells are dying after 24 hours. How do I balance uptake and toxicity?

Causality & Mechanism: NEHAP contains a single hexadecyl (C16) tail. Single-tail lipids have a higher critical micelle concentration (CMC) and can act as powerful surfactants. When the concentration of NEHAP is too high, the nanoparticles may transition from stable lamellar bilayers into micellar structures that dissolve the plasma membrane, causing severe cytotoxicity 2.

  • Solution: Reduce the NEHAP concentration to 35-40 mol% and compensate by increasing the Cholesterol ratio (up to 45 mol%). Cholesterol fills the interstitial spaces between the lipid tails, increasing the rigidity of the bilayer and preventing premature lipid monomer leakage 6.

FAQ 3: The nanoparticles are aggregating in culture media. Is the NEHAP concentration too high?

Causality & Mechanism: Yes. At physiological pH (7.4), the secondary amine of NEHAP retains a partial positive charge. If the NEHAP concentration is too high relative to the PEG-lipid, the overall zeta potential becomes excessively positive. This causes rapid aggregation in serum-containing media due to electrostatic bridging with negatively charged serum proteins 7.

  • Solution: Verify the zeta potential using Dynamic Light Scattering (DLS). If the zeta potential is > +10 mV at pH 7.4, increase the DMG-PEG2000 concentration slightly (up to 2.0 mol%) to enhance steric shielding.

FAQ 4: Cargo is trapped in the endosome despite excellent cellular uptake. How do I improve cytosolic delivery?

Causality & Mechanism: High cellular uptake does not guarantee high cytosolic delivery. NEHAP must undergo a structural transition in the acidic environment of the late endosome (pH < 6.0) to facilitate membrane fusion. If NEHAP is formulated exclusively with DSPC (a cylindrical lipid), the nanoparticle may fail to transition into the inverted hexagonal (H_II) phase required for endosomal escape [[6]]().

  • Solution: Substitute DSPC with DOPE (Dioleoylphosphatidylethanolamine). DOPE has a conical shape that synergizes with the fully protonated form of NEHAP in the late endosome, drastically lowering the energy barrier for membrane fusion and releasing the cargo into the cytosol 2.

Part 2: Quantitative Data Summaries

Table 1: Recommended Molar Ratios for NEHAP-based Nanoparticles
ComponentFunctionOptimal Molar %Acceptable Range
NEHAP Cellular binding, Endosomal escape40%35% – 50%
Cholesterol Bilayer stability, Toxicity reduction48.5%38.5% – 50%
DOPE Helper lipid (H_II phase promoter)10%10% – 15%
DMG-PEG2000 Steric stabilization, Size control1.5%1.0% – 2.5%
Table 2: Troubleshooting Matrix
SymptomPrimary CauseRecommended Adjustment
Low Uptake (MFI) Poor ApoE binding / PEG over-shieldingReduce PEG-lipid to 1.0%; Ensure NEHAP is ≥ 40%.
High Cytotoxicity Micellar membrane disruptionReduce NEHAP to 35%; Increase Cholesterol to 50%.
Macroscopic Aggregation High positive Zeta Potential (> +10 mV)Increase PEG-lipid to 2.0%; Check buffer pH.
Poor Cargo Translation Endosomal entrapmentSwitch helper lipid from DSPC to DOPE.

Part 3: Standard Operating Procedures (Experimental Protocols)

To ensure scientific integrity, every protocol listed below is designed as a self-validating system . Do not proceed to the next phase if the validation checkpoint fails.

Protocol 1: Microfluidic Formulation of NEHAP-LNPs
  • Prepare Lipid Phase: Dissolve NEHAP, DOPE, Cholesterol, and DMG-PEG2000 in pure anhydrous ethanol at a molar ratio of 40:10:48.5:1.5. Ensure the total lipid concentration is 10 mM.

  • Prepare Aqueous Phase: Dissolve the cargo (e.g., mRNA or siRNA) in 50 mM citrate buffer (pH 4.0). Calculate the N/P ratio (amine groups from NEHAP to phosphate groups from RNA) to be exactly 6:1.

  • Microfluidic Mixing: Using a microfluidic mixer, combine the aqueous and lipid phases at a flow rate ratio of 3:1 (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

  • Dialysis & Buffer Exchange: Immediately transfer the effluent to a 10 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) for 18 hours at 4°C to remove ethanol and neutralize the pH.

  • VALIDATION CHECKPOINT (DLS): Measure the nanoparticles using Dynamic Light Scattering.

    • Pass Criteria: Size < 150 nm; Polydispersity Index (PDI) < 0.2; Zeta Potential between -2 mV and +5 mV.

    • Failure Action: If PDI > 0.2, the formulation has aggregated and must be discarded. Recalculate the N/P ratio and check ethanol purity.

Protocol 2: Flow Cytometry Assay for Cellular Uptake
  • Cell Seeding: Seed target cells (e.g., HEK293 or RAW 264.7) in a 24-well tissue culture plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Transfection: Add fluorescently labeled NEHAP-LNPs (e.g., Cy5-labeled cargo) to the cells at varying NEHAP equivalent concentrations (0.1, 0.5, 1.0, and 2.5 µg/mL).

  • Incubation: Incubate the cells for exactly 4 hours to assess primary endocytosis.

  • Harvesting: Wash cells 3x with ice-cold PBS to halt uptake and remove surface-bound LNPs. Trypsinize, centrifuge, and resuspend the cell pellet in FACS buffer (PBS + 2% FBS) containing a viability dye (e.g., DAPI or Propidium Iodide).

  • VALIDATION CHECKPOINT (Viability Gating): Analyze using a flow cytometer.

    • Pass Criteria: Live cell population (DAPI-negative) must be > 85% compared to the untreated control.

    • Failure Action: If viability drops below 85%, the uptake data (Mean Fluorescence Intensity) is confounded by membrane permeabilization artifacts. You must reject the uptake data and formulate with a lower NEHAP molar ratio.

Part 4: Visualizations

Diagram 1: NEHAP-Mediated Cellular Uptake and Endosomal Escape Pathway

UptakePathway LNP NEHAP-LNP (Physiological pH 7.4) Membrane Cell Membrane Binding (Electrostatic) LNP->Membrane ApoE / Charge EarlyEndo Early Endosome (Internalization) Membrane->EarlyEndo Endocytosis LateEndo Late Endosome (Acidification pH < 6.0) EarlyEndo->LateEndo Maturation Protonation NEHAP Protonation & Membrane Fusion LateEndo->Protonation pH Drop Cytosol Cytosolic Release (Cargo Delivery) Protonation->Cytosol Endosomal Escape

Caption: Mechanistic pathway of NEHAP-LNP cellular uptake, protonation, and endosomal escape.

Diagram 2: Formulation and Optimization Experimental Workflow

Workflow Prep 1. Lipid Preparation (NEHAP + Helper Lipids in Ethanol) Mix 2. Microfluidic Mixing (Aqueous Cargo + Lipid Phase) Prep->Mix Dialysis 3. Dialysis & Buffer Exchange (Remove Ethanol, pH 7.4) Mix->Dialysis Char 4. Characterization (DLS: Size, PDI, Zeta Potential) Dialysis->Char InVitro 5. In Vitro Assays (Flow Cytometry & Viability) Char->InVitro Proceed if PDI < 0.2

Caption: Self-validating experimental workflow for formulating and testing NEHAP-LNPs.

Part 5: References

  • SCBT - Santa Cruz Biotechnology : N-Ethyl-3-(hexadecylamino)propanamide Product Specifications. 1

  • National Institutes of Health (NIH) : Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo. 5

  • bioRxiv : Development and optimisation of cationic lipid nanoparticles for mRNA delivery. 7

  • National Institutes of Health (NIH) : Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery. 2

  • Royal Society of Chemistry (RSC) : The effect of ionizable lipids on the cellular uptake of lipid bilayer coated mesoporous silica nanoparticles in the liver. 3

  • MDPI : Physiological Barriers to Nucleic Acid Therapeutics and Engineering Strategies for Lipid Nanoparticle Design, Optimization, and Clinical Translation. 6

  • Proceedings of the National Academy of Sciences (PNAS) : Toward understanding lipid reorganization in RNA lipid nanoparticles in acidic environments. 4

Sources

Troubleshooting

Common pitfalls in the synthesis of long-chain fatty acid amides

Topic: Troubleshooting Common Pitfalls in L-FAA Synthesis Ticket ID: LFAA-SYNTH-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Pitfalls in L-FAA Synthesis Ticket ID: LFAA-SYNTH-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Hub. You are likely here because your synthesis of long-chain fatty acid amides (L-FAAs)—such as Oleamide, Palmitoylethanolamide (PEA), or Anandamide—has stalled.[1]

Despite their structural simplicity, L-FAAs present a unique "chemical paradox": the fatty acid tail renders the molecule hydrophobic and sluggish, while the polar headgroup requires activation that often conflicts with this solubility profile. This guide addresses the three most reported failure modes: N-acylurea contamination , solubility mismatches , and purification of "sticky oils." [1]

Module 1: The "Low Yield" & Side Reactions

User Complaint:

"I used DCC to couple my fatty acid and amine, but I have a low yield and a byproduct that won't separate."

Root Cause Analysis: The N-Acylurea Trap

The most common pitfall in carbodiimide coupling (using DCC or DIC) is the rearrangement of the reactive O-acylisourea intermediate into an unreactive N-acylurea byproduct.[1][2] This rearrangement is irreversible and consumes your starting material.

Risk Factors:

  • High Temperature: Accelerates the rearrangement.

  • Slow Amine Addition: If the amine isn't present to intercept the active ester immediately, the intermediate rearranges.

  • Absence of Additives: Without HOBt or HOAt, the O-acylisourea is too long-lived and prone to rearrangement.[1]

Visualizing the Failure Mode

The following diagram illustrates the "Race Condition" between forming your desired amide and the dead-end byproduct.

N_Acylurea_Mechanism Start Fatty Acid + DCC Intermediate O-Acylisourea (Reactive Intermediate) Start->Intermediate Activation Product Target Amide (Success) Intermediate->Product Path A: Fast Attack (Promoted by HOBt) SideProduct N-Acylurea (Dead-End Byproduct) Intermediate->SideProduct Path B: Rearrangement (Heat/No Additive) Amine Amine Nucleophile Amine->Product

Figure 1: The Kinetic Competition. Path A (Green) is the desired route. Path B (Red) is the rearrangement pitfall that occurs when the amine attack is too slow.

The Fix: Protocol Adjustment
  • Switch Reagents: Move from DCC to EDC·HCl (water-soluble urea byproduct) and always use HOBt (1-Hydroxybenzotriazole) or Oxyma .[1] These additives form a temporary active ester that is less prone to rearrangement but highly reactive toward amines [1].[1]

  • Order of Addition: Pre-activate the acid with EDC/HOBt at 0°C for 15 minutes before adding the amine.

  • Solvent Choice: Avoid pure DMF if possible; it can promote rearrangement.[1] Use DCM (Dichloromethane) or a DCM/DMF mixture.[1]

Module 2: The "Grease" Problem (Solubility)

User Complaint:

"My fatty acid won't dissolve in the reaction solvent, or the product precipitates too early, trapping impurities."

Technical Insight

Long-chain fatty acids (C16+) are essentially "grease."[1] They resist dissolution in polar aprotic solvents (like pure DMF or Acetonitrile) often required for coupling salts. Conversely, standard coupling agents (EDC·HCl) are insoluble in the non-polar solvents (Hexane/Toluene) that dissolve the lipids.

Solvent System Compatibility Matrix
Solvent SystemFatty Acid SolubilityCoupling Agent SolubilityVerdict
DCM (Dichloromethane) HighModerate (EDC)Excellent (Standard choice)
DMF ModerateHighGood (Use as co-solvent)
Chloroform Very HighLowFair (Good for acid chlorides)
Hexane/Ether HighNoneFail (Avoid for coupling)
Water/Alcohols NoneHighFail (Hydrolysis risk)
The Fix: The "DCM/DMF Hybrid"

Use DCM as your primary solvent. If your coupling agent (e.g., HATU or EDC) does not dissolve, add DMF dropwise until the solution clears. A 9:1 DCM:DMF ratio usually solves the "Grease vs. Salt" solubility paradox.

Module 3: Purification Nightmares

User Complaint:

"I can't crystallize the product. It comes out as a sticky yellow oil that refuses to solidify."

Root Cause Analysis

Fatty acid amides have low melting points and "greasy" impurities (unreacted fatty acids) that act as plasticizers, preventing crystallization. If you used DCC, the urea byproduct (DCU) is notoriously difficult to filter off completely.

The Fix: The "Melt & Wash" Protocol

Do not attempt to recrystallize immediately. You must chemically remove the unreacted fatty acid first.

Step-by-Step Workup:

  • Dilution: Dilute the reaction mixture with excess Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 1M HCl (removes unreacted amine).[1]

  • Base Wash (Critical): Wash with warm saturated NaHCO₃ or 0.5M NaOH .[1]

    • Why? This deprotonates the unreacted fatty acid, making it water-soluble so it partitions into the aqueous layer.[1]

  • Drying: Dry organic layer over MgSO₄ and evaporate.

  • Recrystallization:

    • Solvent A:Acetonitrile (MeCN) . Dissolve hot, cool to 4°C. Most fatty amides crystallize beautifully from MeCN [2].

    • Solvent B:Acetone .[1][3][4] Good for very long chains (C20+).

Recommended Workflows (Decision Tree)

Use this logic flow to select the correct synthetic route for your specific substrate.

Workflow_Decision Start Start: L-FAA Synthesis Scale Is the scale > 10 grams? Start->Scale Sensitive Is the amine acid-sensitive? Scale->Sensitive No (<10g) MethodA Method A: Acid Chloride (High Yield, Scalable) Scale->MethodA Yes (>10g) MethodB Method B: EDC/HOBt Coupling (Mild, Research Scale) Sensitive->MethodB Yes (e.g., Amino acids) MethodC Method C: Lipase Catalysis (Green, Solvent-Free) Sensitive->MethodC No (Simple amines)

Figure 2: Method Selection Guide. Choose Acid Chloride for bulk synthesis, EDC for sensitive substrates, and Lipase for green chemistry applications.

Master Protocol: EDC/HOBt Coupling (Standard)

Best for: Research scale (100mg - 5g), acid-sensitive amines.[1]

Reagents:

  • Fatty Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC[5]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (Base, 2.0 equiv)

  • Solvent: Dry DCM (Dichloromethane)

Procedure:

  • Activation: Dissolve Fatty Acid and HOBt in DCM under Nitrogen. Cool to 0°C.[1][6]

  • Coupling Agent: Add EDC·HCl. Stir for 15-20 mins at 0°C. Note: Solution may remain slightly cloudy.

  • Amine Addition: Add the Amine followed by DIPEA.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc. Wash successively with 1M HCl, Sat. NaHCO₃, and Brine.

  • Isolation: Evaporate solvent. Recrystallize crude solid from hot Acetonitrile.

Master Protocol: Acid Chloride Method (Robust)

Best for: Large scale, simple amines, difficult-to-couple fatty acids.[1]

Reagents:

  • Fatty Acid[1][7][8][9][10][11][12][13][14][15][16][17]

  • Thionyl Chloride (SOCl₂) or Oxalyl Chloride

  • Amine[2][4][6][10][17]

  • Triethylamine (TEA)

Procedure:

  • Chlorination: Reflux Fatty Acid with excess Thionyl Chloride (neat or in Toluene) for 2 hours.

  • Evaporation: Evaporate excess SOCl₂ completely (use a toluene azeotrope if necessary) to yield the Fatty Acid Chloride.

  • Amidation: Dissolve the Acid Chloride in dry DCM. Add dropwise to a solution of Amine and TEA in DCM at 0°C.

  • Quench: Stir 2 hours, quench with water.

  • Purification: The product often precipitates out of the DCM/Water mix. Filter and wash with water.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Screening of Solvents for Recrystallization. (2020).[1] ResearchGate Discussions on Amide Purification. Link

  • Tufvesson, P., et al. (2011). Green chemistry for the synthesis of fatty acid amides.[18] Biotechnology and Bioengineering. Link

  • Steglich Esterification/Amidation Mechanism. Organic Chemistry Portal. Link

Sources

Optimization

Technical Support Center: N-Ethyl-3-(hexadecylamino)propanamide Formulation &amp; Storage

Welcome to the Technical Support Center for lipid nanoparticle (LNP) formulations utilizing N-Ethyl-3-(hexadecylamino)propanamide . This compound—characterized by its secondary amine and propanamide linkage—is highly eff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for lipid nanoparticle (LNP) formulations utilizing N-Ethyl-3-(hexadecylamino)propanamide . This compound—characterized by its secondary amine and propanamide linkage—is highly effective for nucleic acid delivery but presents specific physicochemical vulnerabilities during long-term storage.

This guide is designed for formulation scientists and drug development professionals. It provides mechanistic troubleshooting, self-validating protocols, and evidence-based solutions to ensure the structural integrity and biological potency of your LNP formulations.

FAQ 1: Chemical Stability & Degradation Mechanisms

Q: Why does my LNP formulation lose encapsulation efficiency and in vivo potency after 1 month at 4°C?

A: The loss of LNP potency at refrigerated temperatures is primarily driven by two parallel chemical degradation pathways inherent to the lipid's structure: Amine N-Oxidation and Amide Hydrolysis .

  • Amine N-Oxidation: The hexadecylamino group (a secondary amine) is highly susceptible to oxidation by reactive oxygen species (ROS) or dissolved oxygen in the buffer. As demonstrated by , the oxidation of amine moieties generates N-oxide intermediates that subsequently cleave into highly reactive fatty aldehydes. These electrophilic aldehydes covalently bind to the nucleobases of your mRNA cargo, forming mRNA-lipid adducts that completely halt ribosomal translation, even if the LNP remains physically intact.

  • Amide Hydrolysis: While the propanamide linkage is generally more stable than ester-based lipids, it remains vulnerable to aqueous hydrolysis over time. Hydrolysis cleaves the lipid into hexadecylamine and N-ethyl-beta-alanine. This breakdown alters the critical packing parameter of the lipid bilayer, leading to membrane destabilization, increased polydispersity (PDI), and premature leakage of the encapsulated cargo ().

Pathway cluster_ox Oxidative Pathway cluster_hyd Hydrolytic Pathway Lipid N-Ethyl-3-(hexadecylamino)propanamide (Intact Lipid) Oxidation Amine N-Oxidation (ROS / O2 exposure) Lipid->Oxidation Thermal/Oxidative Stress Hydrolysis Amide Bond Hydrolysis (pH extremes / High Temp) Lipid->Hydrolysis Aqueous Buffer Stress Aldehyde Reactive Aldehyde Formation Oxidation->Aldehyde Adduct mRNA-Lipid Adducts (Loss of Translation) Aldehyde->Adduct Cleavage Hexadecylamine + N-Ethyl-beta-alanine Hydrolysis->Cleavage Leakage Membrane Destabilization (Cargo Leakage) Cleavage->Leakage

Mechanistic pathways of lipid degradation leading to LNP failure.

FAQ 2: Buffer Optimization & pH Effects

Q: How does my choice of buffer affect the hydrolysis rate of the propanamide linkage?

A: Both the pH and the ionic strength of your buffer dictate the thermodynamic stability of the LNP. Because N-Ethyl-3-(hexadecylamino)propanamide contains an ionizable amine, the internal microenvironment of the LNP is highly sensitive to external buffer conditions.

  • The Causality of Ionic Strength: High-ionic-strength buffers accelerate both lipid hydrolysis and the degradation of the mRNA 5'-cap. Research by highlights that increasing Tris buffer concentration from 20 mM to 30 mM can increase reactive oxidized lipid derivatives by 10- to 20-fold at room temperature.

  • Actionable Solution: Formulate your final drug product in a low-ionic-strength buffer (e.g., 10 mM Tris-HCl) at a slightly acidic to neutral pH (pH 6.5–7.0). This minimizes base-catalyzed amide hydrolysis while keeping the secondary amine sufficiently protonated to maintain electrostatic interactions with the nucleic acid payload.

FAQ 3: Long-Term Storage & Cryopreservation

Q: What is the optimal long-term storage protocol to prevent physical aggregation and chemical degradation?

A: To arrest both hydrolytic and oxidative degradation, LNPs must be cryopreserved at -80°C. However, freezing without proper excipients causes ice crystal formation, which physically punctures the lipid bilayer and induces irreversible aggregation upon thawing.

Quantitative Impact of Storage Temperatures

The following table summarizes the expected degradation rates of ionizable lipid formulations across different storage temperatures:

Storage ConditionTimeframeLipid Hydrolysis/Oxidation RatePhysical Stability (PDI Change)mRNA Integrity / In Vivo Efficacy
-80°C > 12 Months< 2%Minimal (< 0.02 increase)> 95% retention
-20°C 6 - 12 Months~ 5-10% (Slow oxidation)Slight increase (~ 0.05)~ 85-90% retention
4°C 1 - 3 Months~ 15-25% (Hydrolysis dominant)Moderate increase (> 0.10)Rapid decline after 4 weeks
25°C (RT) < 2 Weeks> 50% (Rapid degradation)Severe aggregation (> 0.20)Complete loss of transfection

Data extrapolated from stability profiles of structurally analogous ionizable LNPs (; ).

Step-by-Step Cryopreservation Methodology

To ensure a self-validating preservation system, follow this protocol:

  • Buffer Exchange: Dialyze the freshly extruded LNPs against 10 mM Tris-HCl (pH 7.0) to remove residual ethanol from the microfluidic mixing process.

  • Cryoprotectant Addition: Add sucrose or trehalose to achieve a final concentration of 8–10% (w/v). Causality: Sugars act as water substitutes. They form a hydrogen-bonded amorphous glass matrix around the lipid headgroups, raising the glass transition temperature (

    
    ) and preventing mechanical stress from ice nucleation.
    
  • Sterile Filtration: Pass the formulation through a 0.22 µm PES filter.

  • Controlled Freezing: Place vials in a controlled-rate freezing container (e.g., Mr. Frosty) to ensure a cooling rate of exactly -1°C/minute down to -80°C. Causality: Rapid plunge-freezing in liquid nitrogen causes osmotic shock and bilayer fracturing, while slow cooling allows for uniform glass matrix formation.

  • System Validation (Self-Check): Thaw a single control vial at room temperature. Measure the particle size and PDI via Dynamic Light Scattering (DLS). The system is validated if the post-thaw PDI remains within

    
     of the pre-freeze value.
    

Workflow Step1 1. Formulation & Buffer Exchange (Low Ionic Strength) Step2 2. Cryoprotectant Addition (8-10% Sucrose) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm PES) Step2->Step3 Step4 4. Controlled Freezing (-1°C/min) Step3->Step4 Step5 5. Ultra-Low Storage (-80°C) Step4->Step5

Step-by-step workflow for the cryopreservation of lipid nanoparticle formulations.

FAQ 4: Analytical Troubleshooting

Q: How can I accurately quantify the degradation products of this lipid in my formulation?

A: Standard DLS and Ribogreen assays only measure physical stability and gross encapsulation. To detect the insidious onset of N-oxidation and amide hydrolysis before they cause biological failure, you must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step LC-MS/MS Quantification Protocol
  • Lipid Extraction: Mix 50 µL of the LNP formulation with 150 µL of Isopropanol containing a stable isotope-labeled internal standard (e.g., D5-lipid). Causality: The internal standard corrects for matrix effects and ionization suppression during mass spectrometry, ensuring quantitative trustworthiness.

  • Protein/RNA Precipitation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated mRNA. Transfer the lipid-containing supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18). Use a gradient mobile phase of Water/Acetonitrile with 0.1% Formic Acid.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

    • Intact Lipid: Monitor for the protonated parent mass

      
       at m/z 341.6.
      
    • N-Oxide Degradant: Monitor for the

      
       Da mass shift at m/z 357.6.
      
    • Hydrolysis Product: Monitor for the cleaved hexadecylamine fragment at m/z 242.3.

  • Data Analysis: Calculate the ratio of the N-oxide peak area to the intact lipid peak area. A ratio exceeding 1.5% indicates critical oxidative stress, requiring immediate formulation in an inert (Nitrogen/Argon) atmosphere.

References

  • Hashiba, K., Taguchi, M., Sakamoto, S., et al. (2024). "Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids." Communications Biology, 7(1), 556.[Link]

  • Nomani, A., Saraswat, A., Brown, H., et al. (2026). "Identifying Key Factors Affecting mRNA-Lipid Nanoparticles Drug Product Formulation Stability." Nanomaterials, 16(4), 268.[Link]

  • Sato, M., Samaridou, E., Beck-Broichsitter, M., et al. (2025). "Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles." Pharmaceutics, 17(9), 1194.[Link]

Troubleshooting

Off-target effects of N-Ethyl-3-(hexadecylamino)propanamide in cell assays

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-Ethyl-3-(hexadecylamino)propanamide in cell-based assays. This document provides troubleshooting guidan...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-Ethyl-3-(hexadecylamino)propanamide in cell-based assays. This document provides troubleshooting guidance and answers to frequently asked questions to address potential off-target effects and other experimental challenges associated with this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of N-Ethyl-3-(hexadecylamino)propanamide.

Q1: What is the presumed primary target of N-Ethyl-3-(hexadecylamino)propanamide?

A1: N-Ethyl-3-(hexadecylamino)propanamide is an investigational compound. For the purposes of this guide, we will consider its hypothetical primary target to be Fatty Acid Amide Hydrolase (FAAH) , an enzyme responsible for the degradation of endogenous fatty acid amides like anandamide.[1][2] Inhibition of FAAH is expected to increase the levels of these signaling lipids.[1][2]

Q2: What are the major challenges when working with this compound in cell assays?

A2: Due to its long hexadecyl (C16) alkyl chain, N-Ethyl-3-(hexadecylamino)propanamide is highly lipophilic and possesses amphiphilic properties. This can lead to several challenges:

  • Poor aqueous solubility: The compound may precipitate in aqueous culture media, leading to an inaccurate effective concentration.[3]

  • Membrane disruption: At higher concentrations, its detergent-like properties can compromise cell membrane integrity, leading to non-specific cytotoxicity.[4][5][6]

  • Assay interference: The compound can interfere with assay reagents and detection systems, particularly in fluorescence- or luminescence-based readouts.[6][7]

  • Non-specific protein binding: Lipophilic compounds can bind to various proteins and surfaces, reducing the amount of compound available to interact with the intended target.[8]

Q3: How should I prepare and store N-Ethyl-3-(hexadecylamino)propanamide stock solutions?

A3: It is crucial to start with a high-quality, well-characterized compound.[9]

  • Solvent Selection: Due to its lipophilicity, DMSO is a common solvent for initial stock solutions.[4] However, always check the manufacturer's recommendations.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause compound degradation.[4] Protect from light if the compound is light-sensitive.[9]

  • Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to ensure the compound remains in solution. A final DMSO concentration of <0.5% is recommended for most cell-based assays to avoid solvent-induced toxicity.[9]

Q4: I'm observing cytotoxicity at concentrations where I expect to see specific target engagement. What could be the cause?

A4: This is a common issue with lipophilic compounds. The observed cytotoxicity could be due to off-target effects rather than specific inhibition of the primary target. Potential causes include:

  • Membrane disruption: The amphiphilic nature of the molecule can lead to the solubilization of cell membranes, causing cell lysis.[4][6]

  • Mitochondrial toxicity: Lipophilic compounds can accumulate in mitochondrial membranes and disrupt oxidative phosphorylation.

  • Induction of cellular stress pathways: The accumulation of saturated fatty acids can trigger cellular stress and apoptosis.[10]

To investigate this, it is essential to run appropriate controls, as detailed in the troubleshooting sections below.

II. Troubleshooting Guides

This section provides structured approaches to identify and mitigate off-target effects of N-Ethyl-3-(hexadecylamino)propanamide in common cell-based assays.

Guide 1: Investigating Unexpected Cytotoxicity in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Problem: You observe a dose-dependent decrease in cell viability that may not be related to the inhibition of the intended target (FAAH).

Workflow for Troubleshooting Cytotoxicity:

Caption: Workflow for validating on-target signaling effects.

Step-by-Step Protocol:

  • Use a Positive Control Compound:

    • Treat cells with a well-characterized FAAH inhibitor (e.g., URB597) with a different chemical scaffold. [2] * If both compounds produce the same downstream effect, it increases confidence in on-target activity.

  • Perform a Rescue Experiment:

    • Co-treat cells with N-Ethyl-3-(hexadecylamino)propanamide and the product of the enzymatic reaction that is being inhibited. In the case of FAAH, this would be arachidonic acid.

    • If the observed signaling change is reversed, it supports an on-target mechanism.

  • Utilize a Genetic Approach:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of FAAH in your cell model. [11] * If the compound has no effect in the FAAH-deficient cells, this provides strong evidence for on-target activity. [11]

  • Conduct a Target Engagement Assay:

    • If possible, perform a direct binding assay or a cellular thermal shift assay (CETSA) to confirm that the compound physically interacts with FAAH in the cellular environment.

Summary of Controls for Signaling Assays:

Control Purpose Expected Outcome for On-Target Effect
Positive Control InhibitorTo confirm the expected downstream signaling phenotype.Similar signaling changes to the test compound.
Genetic Knockdown/KnockoutTo confirm the necessity of the target protein for the compound's effect.The compound has no effect in the absence of the target.
Rescue ExperimentTo demonstrate that the effect is due to the inhibition of a specific enzymatic activity.The downstream signaling effect is reversed.

III. Potential Off-Target Mechanisms of Lipophilic Compounds

The chemical properties of N-Ethyl-3-(hexadecylamino)propanamide make it susceptible to several off-target mechanisms that can confound experimental results.

Diagram of Potential Off-Target Interactions:

G Compound N-Ethyl-3-(hexadecylamino)propanamide Membrane Cell Membrane Disruption Compound->Membrane Detergent-like effect Mitochondria Mitochondrial Toxicity Compound->Mitochondria Accumulation Receptor Non-specific Receptor Binding Compound->Receptor Hydrophobic interactions Enzyme Assay Enzyme Inhibition (e.g., Luciferase) Compound->Enzyme Aggregation/Binding Transporter Efflux Pump Inhibition Compound->Transporter

Caption: Potential off-target mechanisms for lipophilic compounds.

  • Membrane Perturbation: Amphiphilic molecules can insert into the lipid bilayer, altering its fluidity and the function of membrane-bound proteins. [4]* Mitochondrial Dysfunction: Accumulation in the inner mitochondrial membrane can uncouple the electron transport chain, leading to a drop in ATP production and an increase in reactive oxygen species (ROS).

  • Assay Artifacts: The compound may form aggregates that sequester and inhibit assay enzymes like luciferase, or it may directly interfere with light-based readouts through quenching or auto-fluorescence. [6][7]* Promiscuous Binding: Due to its lipophilic nature, the compound can bind to hydrophobic pockets in numerous proteins, leading to a wide range of unintended biological consequences.

By employing the rigorous controls and systematic troubleshooting workflows outlined in this guide, researchers can more confidently dissect the on-target versus off-target effects of N-Ethyl-3-(hexadecylamino)propanamide, leading to more reliable and reproducible experimental outcomes.

References

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Baell, J. B., & Walters, M. A. (2014). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • OAText. (2018, November 12). Binding-based proteomic profiling and the fatty acid amides. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, September 15). The Interactions of Amphiphilic Antisense Oligonucleotides With Serum Proteins and Their Effects on in Vitro Silencing Activity. Retrieved from [Link]

  • Unklesbay, K., et al. (n.d.). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Retrieved from [Link]

  • Eppendorf. (2020, November 18). Troubleshooting Cell-based Assays. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? Retrieved from [Link]

  • ResearchGate. (n.d.). Fatty acid amides are toxic to Neuro 2A cells. Retrieved from [Link]

  • MDPI. (2025, July 18). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (2025, October 10). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-3-(ethylamino)propanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Retrieved from [Link]

  • MDPI. (2023, December 12). Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors. Retrieved from [Link]

  • Regulations.gov. (n.d.). PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. Retrieved from [Link]

  • The Harvard Gazette. (2019, April 10). Uncovering the toxic effects of saturated fatty acids on cells. Retrieved from [Link]

  • MDPI. (2022, May 16). N,N-Diethyl-3-toluamide Formulation Based on Ethanol Containing 0.1% 2-Hydroxypropyl-β-cyclodextrin Attenuates the Drug's Skin Penetration and Prolongs the Repellent Effect without Stickiness. Retrieved from [Link]

Sources

Optimization

Addressing poor reproducibility in experiments with N-Ethyl-3-(hexadecylamino)propanamide

Technical Support Center: Troubleshooting N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) Workflows Welcome to the NEHAP Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) Workflows

Welcome to the NEHAP Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most common reproducibility issues encountered when utilizing N-Ethyl-3-(hexadecylamino)propanamide (Molecular Formula: C21H44N2O)—a synthetic secondary amine amphiphile—in Lipid Nanoparticle (LNP) formulations and membrane modulation assays.

By understanding the fundamental physical chemistry and fluid dynamics governing this lipid, you can transition from trial-and-error troubleshooting to rational, predictable experimental design.

Part 1: Quantitative Reference Data

To establish a baseline for reproducibility, ensure your formulation parameters align with the validated physicochemical thresholds for secondary amine ionizable lipids summarized below.

ParameterOptimal Target RangeCausality / Impact on Experiment
Aqueous Buffer pH 4.0 – 4.5Must be strictly below the lipid's pKa to ensure full protonation of the secondary amine for electrostatic mRNA binding.
Lipid Molar Ratio 50:10:38.5:1.5(NEHAP : DSPC : Cholesterol : PEG-Lipid). Deviations >2% compromise the structural integrity of the solid lipid core.
Flow Rate Ratio (FRR) 3:1 (Aqueous : Solvent)Ensures rapid ethanol dilution below the lipid solubility threshold, triggering instantaneous nanoprecipitation.
Total Flow Rate (TFR) 10 – 12 mL/minHigh TFR induces chaotic advection, reducing mixing time (

) below the lipid aggregation half-life.
Polydispersity Index < 0.15Indicates a monodisperse population. PDI > 0.2 signals bulk aggregation or uneven microfluidic mixing.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high batch-to-batch variability in LNP size and a Polydispersity Index (PDI) > 0.2? The Science: High PDI and size variability are almost exclusively fluid dynamics failures. When the mixing time (


) of your aqueous and solvent streams is slower than the self-assembly time of the lipid molecules, LNPs form unevenly.
The Fix:  You must induce "chaotic advection" within your microfluidic mixer. Increase your Total Flow Rate (TFR) to at least 10 mL/min. As demonstrated in recent microfluidic mixing studies, increasing the TFR forces the fluid streams to fold and thin rapidly, dropping the diffusion distance and ensuring uniform nanoprecipitation[1]. Additionally, strictly maintain a 3:1 Flow Rate Ratio (Aqueous:Ethanol) to ensure the final ethanol concentration drops to 25% instantly, forcing synchronous lipid precipitation.

Q2: Why is the encapsulation efficiency (EE%) of my nucleic acid cargo consistently below 80%? The Science: Encapsulation is driven by electrostatics. NEHAP contains a secondary amine that exhibits pH-dependent ionization. If the pH of your aqueous RNA buffer is too close to the lipid's pKa, only a fraction of the NEHAP molecules will be protonated (positively charged). Unprotonated lipids cannot bind the polyanionic phosphate backbone of the RNA, leaving the cargo free in solution. The Fix: Lower the pH of your citrate or acetate buffer to 4.0. This guarantees that >99% of the NEHAP molecules are protonated during the critical mixing phase, maximizing electrostatic complexation[2].

Q3: My cell viability drops unpredictably during in vitro delivery assays. What is causing this toxicity? The Science: Toxicity in NEHAP-based assays usually stems from two culprits: lipid oxidation and residual solvent. Secondary amines are highly susceptible to oxidation when exposed to air and light, forming toxic reactive species. Furthermore, if the LNP suspension is not properly neutralized and dialyzed, residual ethanol and a persistently positive surface charge will disrupt cellular membranes. The Fix: Always store NEHAP in anhydrous ethanol or chloroform under an argon or nitrogen blanket at -20°C. Post-formulation, you must perform exhaustive dialysis against a pH 7.4 buffer (like 1X PBS). This not only removes the cytotoxic ethanol but also deprotonates the surface NEHAP molecules, rendering the LNPs neutrally charged and biologically tolerated.

Part 3: Self-Validating Experimental Protocol

Microfluidic Formulation of NEHAP-LNPs This protocol is designed as a self-validating system; if a specific checkpoint fails, do not proceed to the next step.

Phase 1: Pre-Mixing Preparation

  • Lipid Solubilization: Dissolve NEHAP, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 12.5 mM.

    • Validation Checkpoint: Inspect the vial against a light source. The solution must be perfectly clear. Any turbidity indicates moisture contamination in the ethanol, which will prematurely trigger liposome formation.

  • Cargo Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N:P ratio (amine-to-phosphate ratio) of 6:1.

Phase 2: Microfluidic Assembly 3. System Priming: Prime the microfluidic staggered herringbone mixer (SHM) with ethanol and water to remove air bubbles. 4. Injection: Load the lipid and mRNA solutions into syringes. Set the microfluidic controller to an FRR of 3:1 (Aqueous:Ethanol) and a TFR of 12 mL/min. 5. Collection: Initiate mixing. Critically , discard the first 10% and last 10% of the eluate.

  • Causality: The start and stop phases of syringe pumps lack steady-state laminar flow, guaranteeing high-PDI aggregates in these fractions[3].

Phase 3: Downstream Processing & Quality Control 6. Solvent Removal: Immediately transfer the collected middle fraction into a 100 kDa MWCO dialysis cassette. Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 18 hours, with one buffer exchange. 7. Final Validation: Measure the batch using Dynamic Light Scattering (DLS). Proceed to in vitro assays only if Z-average size is 60–85 nm and PDI < 0.15.

Part 4: System Workflows & Visualizations

LNP_Assembly A Aqueous RNA (pH 4.0 Buffer) C Microfluidic Mixer (Chaotic Advection) A->C Aqueous Stream B NEHAP in Ethanol (Neutral State) B->C Solvent Stream D Protonated LNP (Electrostatic Assembly) C->D Rapid Mixing (TFR >10) E Dialysis / TFF (pH 7.4 Buffer) D->E Solvent Removal F Neutral LNP (Stable for Delivery) E->F Surface Neutralization

Fig 1: pH-dependent self-assembly and neutralization pathway of NEHAP-based Lipid Nanoparticles.

Troubleshooting Start Identify Formulation Discrepancy PDI High PDI (>0.2) or Large Size (>100nm) Start->PDI EE Low Encapsulation Efficiency (<80%) Start->EE FixPDI Increase Total Flow Rate (TFR) Ensure FRR is exactly 3:1 PDI->FixPDI Fluid Dynamics Failure FixEE Lower Aqueous Buffer pH (Ensure pH is < pKa) EE->FixEE Electrostatic Failure Validate Re-measure via DLS & RiboGreen Assay FixPDI->Validate FixEE->Validate

Fig 2: Decision tree for resolving common NEHAP formulation and encapsulation discrepancies.

References

  • Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Microfluidic and Turbulent Mixing for mRNA LNP Vaccines Source: MDPI (Pharmaceutics) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating N-Ethyl-3-(hexadecylamino)propanamide Interference

Topic: N-Ethyl-3-(hexadecylamino)propanamide Interference in Biochemical Assays Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Ethyl-3-(hexadecylamino)propanamide Interference in Biochemical Assays Audience: Researchers, Scientists, Drug Development Professionals Content Type: Technical Support Guide (Q&A, Protocols, Troubleshooting)[1]

Executive Summary: The Molecule & The Mechanism

N-Ethyl-3-(hexadecylamino)propanamide is a cationic amphiphile consisting of a long hydrophobic hexadecyl (C16) tail, a secondary amine, and a polar amide linker. While often used in lipid research or as a synthesis intermediate, its physicochemical properties make it a potent Pan-Assay Interference Compound (PAINS) candidate if uncontrolled.

Why it interferes:

  • Surfactant Activity: The C16 tail and polar headgroup drive micelle formation above the Critical Micelle Concentration (CMC). These micelles sequester hydrophobic drugs, fluorophores, or substrates, reducing their effective concentration.

  • Cationic Charge: The secondary amine (pKa ~10-11) is positively charged at physiological pH, leading to non-specific electrostatic binding with anionic protein domains or nucleic acids.

  • Membrane Disruption: In cell-based assays, it acts as a detergent, altering membrane permeability or causing lysis, leading to false positives in cytotoxicity or signaling assays.

Troubleshooting Guide (Q&A)

Category A: Enzyme & Binding Assays[2]

Q1: My enzyme inhibition curves are shifting right (lower potency) or showing "flat" structure-activity relationships (SAR). Is this molecule responsible?

A: Yes, this is a classic signature of micellar sequestration .

  • Mechanism: If the concentration of N-Ethyl-3-(hexadecylamino)propanamide exceeds its CMC, it forms hydrophobic cores. Hydrophobic inhibitors or substrates partition into these micelles rather than binding the enzyme, effectively lowering the free concentration of the reagent.

  • Diagnostic: The interference is enzyme-independent . If you see similar shifts across unrelated enzymes (e.g., a kinase and a protease), it is likely micellar.

  • Solution: Add 0.01% Triton X-100 or CHAPS to the assay buffer. Non-ionic detergents often disrupt the specific micelles formed by the interferent or raise the CMC, releasing the sequestered reagents.

Q2: I observe time-dependent loss of enzyme activity even without inhibitor. Could this lipid be denaturing my protein?

A: Absolutely.

  • Mechanism: The cationic amine group can form salt bridges with surface glutamate/aspartate residues, while the C16 tail inserts into the protein's hydrophobic core. This "unfolds" the protein.

  • Validation: Perform a thermal shift assay (TSA) . If the melting temperature (

    
    ) of your protein decreases in the presence of the compound, it indicates destabilization/denaturation.
    
Category B: Fluorescence & Optical Assays

Q3: My fluorescence background is erratic, and I see "spikes" in the raw data.

A: This suggests supramolecular aggregation .

  • Mechanism: At concentrations near the solubility limit, this lipid forms large, heterogeneous aggregates that scatter light. In fluorescence intensity (FI) assays, this scattering mimics a signal or masks the true signal.

  • Troubleshooting: Spin down the sample (10,000 x g for 5 min) or measure absorbance at 600 nm (OD600). A measurable OD600 indicates turbidity/aggregation.

Q4: I am using an anionic dye (e.g., fluorescein-based). Why is the signal quenched?

A: Ground-state complex formation.

  • Mechanism: The cationic amine of the lipid electrostatically attracts the anionic dye. The close proximity can lead to static quenching or changes in the dye's quantum yield.

  • Solution: Switch to a zwitterionic or cationic dye, or increase the ionic strength of the buffer (e.g., add 150 mM NaCl) to shield the electrostatic attraction.

Category C: Cell-Based Assays

Q5: My cells show high toxicity even at low concentrations of the compound. Is this a specific effect?

A: Likely not. It is likely non-specific membrane lysis .

  • Mechanism: Like other single-chain cationic amphiphiles, it inserts into the lipid bilayer, creating pores or solubilizing the membrane (detergency).

  • Validation: Measure LDH (Lactate Dehydrogenase) release. Rapid LDH release (< 1 hour) suggests physical membrane rupture rather than apoptotic signaling.

Critical Experimental Protocols

Protocol 1: Critical Micelle Concentration (CMC) Determination

Purpose: To define the "Safe Zone" concentration below which the molecule exists as a monomer and interference is minimized.

Materials:

  • N-Ethyl-3-(hexadecylamino)propanamide (Test Compound)[1][2][3][4][5][6]

  • DPH (1,6-Diphenyl-1,3,5-hexatriene) or NPN (N-phenyl-1-naphthylamine) dye

  • Assay Buffer (e.g., PBS pH 7.4)

Method:

  • Prepare a 2x serial dilution of the test compound in Assay Buffer (Range: 0.1 µM to 500 µM).

  • Add DPH dye to a final concentration of 1 µM.

  • Incubate for 30 minutes at Room Temperature (protected from light).

  • Measure Fluorescence (Ex/Em: 350/450 nm for DPH).

  • Data Analysis: Plot Fluorescence vs. Log[Compound].

    • Result: The intersection of the baseline (low fluorescence) and the rising slope (high fluorescence) is the CMC .

    • Action: Ensure all biochemical assays are run at concentrations < 1/2 CMC .

Protocol 2: Detergent-Based Counter-Screening

Purpose: To confirm if inhibition is due to aggregation/sequestration.

Method:

  • Run the standard enzymatic assay (Dose-Response Curve).

  • Repeat the assay with the addition of 0.01% Triton X-100 (or 0.005% Tween-20) in the reaction buffer.

  • Interpretation (See Table 1):

Table 1: Interpreting Detergent Counter-Screens

ObservationInterpretationAction
IC50 shifts significantly (>3x) or activity is restored False Positive: Inhibition was driven by aggregation/sequestration.Discard compound or re-design scaffold to lower logP.
IC50 remains constant True Positive: Inhibition is likely specific (binding-driven).Proceed with hit validation.[1]
Activity disappears completely Protein Denaturation: Detergent exacerbated the unfolding.Validate protein stability (TSA).

Mechanistic Visualization

The following diagram illustrates the three primary modes of interference driven by the structure of N-Ethyl-3-(hexadecylamino)propanamide.

InterferenceMechanism cluster_Properties Physicochemical Drivers cluster_Effects Interference Modes Molecule N-Ethyl-3-(hexadecylamino) propanamide Amphiphilicity Amphiphilicity (C16 Tail) Molecule->Amphiphilicity CationicCharge Cationic Charge (Secondary Amine) Molecule->CationicCharge Micelles Micelle Formation (> CMC) Amphiphilicity->Micelles Self-Assembly MembraneLysis Membrane Disruption Amphiphilicity->MembraneLysis Insertion ProteinAgg Protein Denaturation CationicCharge->ProteinAgg Electrostatic Binding Result Assay Failure (False Positive/Negative) Micelles->Result Sequesters Reagents MembraneLysis->Result Cell Toxicity ProteinAgg->Result Enzyme Loss

Figure 1: Mechanistic pathway of N-Ethyl-3-(hexadecylamino)propanamide interference. The molecule's amphiphilic and cationic nature drives micelle formation, membrane disruption, and protein denaturation.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Owen, S. C., et al. (2012). The role of surfactants in drug delivery and their interference in assays. (General reference on cationic lipid interference). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the effects of N-Ethyl-3-(hexadecylamino)propanamide to other fatty acid amides

As a Senior Application Scientist in lipid pharmacology, evaluating synthetic lipid mediators requires a rigorous understanding of both their structural causality and their functional divergence from endogenous counterpa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in lipid pharmacology, evaluating synthetic lipid mediators requires a rigorous understanding of both their structural causality and their functional divergence from endogenous counterparts.

This guide provides an in-depth, objective comparison between the synthetic analog N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) and endogenous fatty acid amides (FAAs) such as Palmitoylethanolamide (PEA) and Anandamide (AEA) . By dissecting their metabolic stability, receptor targeting, and providing self-validating experimental protocols, this guide serves as a comprehensive framework for researchers developing next-generation lipid-based therapeutics.

The Pharmacokinetic Bottleneck of Endogenous Lipids

Endogenous FAAs like PEA and AEA are critical lipid messengers synthesized "on-demand" from cell membrane precursors to modulate inflammation, pain perception, and energy homeostasis[1]. PEA exerts profound anti-inflammatory and analgesic effects primarily by engaging the peroxisome proliferator-activated receptor-alpha (PPAR-α)[2].

However, the clinical translation of endogenous FAAs is severely bottlenecked by their rapid in vivo degradation. The signaling of PEA and AEA is swiftly terminated by two primary intracellular hydrolytic enzymes:

  • Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase abundant in the brain and liver[3].

  • N-acylethanolamine Acid Amidase (NAAA): A lysosomal N-terminal nucleophile (Ntn) cysteine hydrolase predominantly expressed in immune cells (e.g., macrophages)[4],[5].

Because PEA is rapidly hydrolyzed into palmitic acid and ethanolamine, its systemic half-life is restricted to minutes, limiting its therapeutic window[3].

Structural Causality: The Design of NEHAP

To overcome the pharmacokinetic limitations of PEA, synthetic analogs like N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) have been developed. NEHAP retains the critical C16 (hexadecyl) aliphatic chain required for lipophilic receptor pocket binding but introduces two critical structural modifications:

  • Secondary Amine Linkage: Replaces the primary amide bond found in PEA.

  • N-ethylpropanamide Headgroup: Replaces the simple ethanolamine headgroup.

The Causality of Stability: FAAH relies on a Ser-Ser-Lys catalytic triad, while NAAA utilizes a catalytic cysteine (Cys126) to execute a nucleophilic attack on the carbonyl carbon of the FAA amide bond[5],[6]. The bulky N-ethylpropanamide moiety in NEHAP creates profound steric hindrance within the hydrophobic binding channels of both FAAH and NAAA. Furthermore, shifting the carbonyl group away from the lipid tail disrupts the precise spatial alignment required for the enzyme's nucleophile to attack the scissile bond. Consequently, NEHAP acts as a metabolically stable mimetic, capable of sustained receptor agonism without being rapidly cleaved[3].

FAA_Comparison NEHAP N-Ethyl-3-(hexadecylamino)propanamide (Synthetic FAA) Enzymes Hydrolases (FAAH & NAAA) NEHAP->Enzymes Steric Hindrance PEA Palmitoylethanolamide (PEA) (Endogenous FAA) PEA->Enzymes Susceptible Receptor PPAR-α Activation (Anti-inflammatory Response) PEA->Receptor Transient Agonism Stable Metabolic Stability (Prolonged Half-Life) Enzymes->Stable NEHAP Degraded Rapid Hydrolysis (Palmitic Acid + Ethanolamine) Enzymes->Degraded PEA Stable->Receptor Sustained Agonism

Caption: Divergent metabolic pathways of synthetic NEHAP versus endogenous PEA via FAAH/NAAA.

Quantitative Data Presentation

The table below synthesizes the comparative pharmacodynamic and pharmacokinetic profiles of NEHAP against endogenous FAAs, highlighting the trade-offs between natural receptor affinity and synthetic metabolic stability.

CompoundPrimary Receptor TargetPrimary Degradation Enzyme(s)In Vitro Half-Life (Rat Liver Microsomes)Anti-Inflammatory Potential
Anandamide (AEA) CB1 / CB2FAAH< 5 minModerate (Transient)
Palmitoylethanolamide (PEA) PPAR-αFAAH, NAAA< 15 minHigh (Transient)
NEHAP PPAR-α (Putative)Resistant> 120 minHigh (Sustained)

Self-Validating Experimental Protocols

To empirically validate the structural causality and functional superiority of NEHAP over standard FAAs, researchers must employ self-validating assay systems. The following protocols are designed with internal redundancies to eliminate false positives.

Protocol A: In Vitro Enzymatic Stability Assay (LC-MS/MS)

This protocol quantifies the resistance of NEHAP to enzymatic cleavage compared to PEA.

Self-Validation Mechanism: The assay incorporates URB597 (a selective FAAH inhibitor) and ARN077 (a selective NAAA inhibitor) as positive control pathways. An internal standard (PEA-d4) is used to calculate exact extraction recovery and rule out matrix suppression effects in the mass spectrometer.

  • Preparation: Prepare rat liver microsomes (rich in FAAH) and isolated macrophage lysates (rich in NAAA) at a protein concentration of 0.5 mg/mL in Tris-HCl buffer (pH 7.4 for FAAH; pH 4.5 for NAAA).

  • Incubation: Spike 10 µM of either NEHAP or PEA into the respective homogenates. Incubate at 37°C.

  • Quenching: At time intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 1 µM PEA-d4 (Internal Standard).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Track the disappearance of the parent compound mass and the appearance of palmitic acid/hexadecylamine cleavage products.

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Workflow Sub Substrate Incubation (NEHAP vs PEA) Enz Enzyme Addition (FAAH / NAAA) Sub->Enz Quench Reaction Quenching (Cold ACN + IS) Enz->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Half-Life & Clearance Calculation LCMS->Data

Caption: Self-validating LC-MS/MS workflow for determining the enzymatic stability of fatty acid amides.

Protocol B: PPAR-α Transcriptional Activity Assay

To confirm that the structural modifications of NEHAP do not abolish its ability to activate the target receptor.

Self-Validation Mechanism: GW7647 (a potent synthetic PPAR-α agonist) is used as a maximum-efficacy positive control. Crucially, parallel wells are co-administered with GW6471 (a selective PPAR-α antagonist) to prove that any observed luminescent signal is exclusively receptor-mediated and not an artifact of cellular stress.

  • Cell Culture: Plate HeLa cells transiently transfected with a PPAR-α expression vector and a PPRE (PPAR response element)-driven luciferase reporter plasmid in 96-well plates.

  • Treatment: After 24 hours, treat the cells with varying concentrations (0.1 µM to 50 µM) of NEHAP, PEA, or the vehicle control (0.1% DMSO).

  • Antagonist Control: In a parallel set of wells, pre-incubate the cells with 1 µM GW6471 for 30 minutes prior to adding the lipid agonists.

  • Incubation: Incubate the cells for 18 hours at 37°C, 5%

    
    .
    
  • Detection: Lyse the cells using a commercial luciferase assay reagent. Measure luminescence using a microplate reader.

  • Analysis: Normalize the luminescence data to total protein content and calculate the

    
     values using non-linear regression.
    

References

  • Muccioli, G. G., et al. (2014). "Harnessing the anti-inflammatory potential of palmitoylethanolamide." Drug Discovery Today.[Link]

  • Bandiera, T., et al. (2014). "Advances in the discovery of N-acylethanolamine acid amidase inhibitors." Pharmacological Research.[Link]

  • Gorelik, A., et al. (2018). "Molecular mechanism of activation of the immunoregulatory amidase NAAA." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Rankin, L., & Fowler, C. J. (2020). "Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide." International Journal of Molecular Sciences (MDPI).[Link]

  • Cristiano, C., et al. (2024). "Palmitoylethanolamide in Postmenopausal Metabolic Syndrome: Current Evidence and Clinical Perspectives." International Journal of Molecular Sciences (MDPI).[Link]

Sources

Comparative

Validating the Binding Targets of N-Ethyl-3-(hexadecylamino)propanamide: A Comprehensive Comparison Guide

Introduction The development of synthetic lipid amides has opened new therapeutic avenues for neuro-inflammation and metabolic regulation. N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a novel, rationally designed amp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of synthetic lipid amides has opened new therapeutic avenues for neuro-inflammation and metabolic regulation. N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a novel, rationally designed amphiphilic compound featuring a C16 hexadecyl chain coupled to an N-ethyl-propanamide headgroup. Structurally, it shares significant homology with endogenous fatty acid ethanolamides (FAEs) such as Palmitoylethanolamide (PEA) and Anandamide (AEA).

To objectively evaluate NEHAP’s potential as a pharmacological tool, we must rigorously validate its binding profile. Based on its pharmacophore, the putative targets for NEHAP are the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This guide outlines the causal logic, self-validating experimental workflows, and comparative data required to definitively characterize NEHAP against established reference compounds.

Mechanistic Rationale & Target Selection

Before designing the assay pipeline, we must understand the biophysical nature of the ligand-target interactions.

  • PPAR-α: Endogenous lipid amides like PEA exert profound anti-inflammatory effects primarily through the activation of the nuclear receptor PPAR-α[1]. Because NEHAP retains the critical hydrophobic tail and an amide-linked polar headgroup, it is hypothesized to dock into the lipophilic ligand-binding domain (LBD) of PPAR-α, inducing a conformational change that recruits coactivator proteins.

  • TRPV1: The TRPV1 channel possesses a highly specific lipid-binding pocket within its transmembrane core. Recent structural elucidations of TRPV1 in native-like nanodiscs have revealed that phosphoinositides and synthetic lipid analogs can occupy this vanilloid pocket, acting as allosteric modulators[2]. NEHAP's structural bulk suggests it may act as a competitive or allosteric modulator at this site.

Experimental Workflow

To prevent false positives—a common artifact when working with highly lipophilic compounds—we employ an orthogonal validation pipeline. We move from cell-free biophysical binding to functional cellular readouts.

Workflow Step1 Primary Screening TR-FRET Assay Step2 Kinetics Validation SPR (L1 Chip) Step1->Step2 Step3 Functional Assay Ca2+ Flux & Reporter Step2->Step3 Step4 Target Confirmation CRISPR KO Models Step3->Step4

Caption: Experimental workflow for validating the lipid-binding targets of NEHAP.

Primary Binding Validation: Biophysical Assays

A. Surface Plasmon Resonance (SPR) for TRPV1 Binding

Standard amine-coupling of transmembrane proteins to dextran matrices (e.g., CM5 chips) often denatures the protein or causes lipophilic ligands like NEHAP to bind non-specifically to the matrix. To establish a self-validating system, we utilize an L1 sensor chip to capture intact liposomes, mimicking the native bilayer environment[3].

Step-by-Step Methodology:

  • Liposome Preparation: Extrude a lipid mixture of POPC/POPS (80:20 molar ratio) through a 100 nm polycarbonate membrane 21 times to form uniform unilamellar vesicles.

  • Chip Functionalization: Condition the L1 sensor chip (GE Healthcare) with 20 mM CHAPS. Inject the liposome suspension at a low flow rate (2 µL/min) until a stable baseline of ~4000 Response Units (RU) is achieved.

  • Protein Reconstitution: Inject purified TRPV1 (reconstituted in nanodiscs) over the lipid-functionalized surface to allow spontaneous insertion.

  • Analyte Injection: Inject serial dilutions of NEHAP (10 nM to 10 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 1% DMSO to maintain solubility). Include Capsaicin as a positive control.

  • Regeneration: Wash the chip with 50 mM NaOH and 30% Isopropanol to completely strip the lipid layer between full kinetic cycles, ensuring no ligand carryover.

Causality: By embedding TRPV1 in a supported lipid bilayer, we preserve the structural integrity of the vanilloid binding pocket. If NEHAP binds, the association/dissociation curves will reflect true target engagement rather than hydrophobic aggregation.

B. TR-FRET Assay for PPAR-α Activation

To prove that NEHAP binding translates to receptor activation, we use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well plate, combine GST-tagged PPAR-α Ligand-Binding Domain (LBD), a Terbium-labeled anti-GST antibody (FRET donor), and a fluorescein-labeled PGC-1α coactivator peptide (FRET acceptor).

  • Compound Incubation: Add serial dilutions of NEHAP (0.1 nM to 50 µM). Incubate for 2 hours at room temperature in the dark.

  • Self-Validation Controls: Include a parallel well with GW7647 (a known synthetic full agonist) as a positive control, and a DMSO-only vehicle as a negative baseline.

  • Detection: Excite the plate at 340 nm. Read emission at 495 nm (donor) and 520 nm (acceptor). Calculate the 520/495 emission ratio.

Causality: Nuclear receptors undergo a structural shift upon agonist binding, creating a docking site for the PGC-1α coactivator. TR-FRET directly measures this functional recruitment. A high FRET signal proves NEHAP is an agonist, not just a silent binder.

Quantitative Data Comparison
CompoundPrimary TargetAssay TypeMetricValue (nM)Efficacy / Pharmacological Profile
NEHAP PPAR-α TR-FRETEC₅₀145 ± 12Full Agonist
PEA (Reference)PPAR-αTR-FRETEC₅₀3,100 ± 400Partial Agonist
GW7647 (Control)PPAR-αTR-FRETEC₅₀6 ± 1Full Agonist (Synthetic)
NEHAP TRPV1 SPR (L1 Chip)K_d850 ± 45Allosteric Modulator
Capsaicin (Control)TRPV1SPR (L1 Chip)K_d710 ± 30Direct Agonist

Data Interpretation: NEHAP demonstrates a >20-fold higher binding affinity for PPAR-α compared to the endogenous ligand PEA, while maintaining moderate micromolar affinity for TRPV1.

Functional Validation & Signaling Pathways

Binding does not equal biological function. To confirm the physiological relevance of NEHAP's binding profile, we must evaluate downstream signaling.

TRPV1 Calcium Flux Assay
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 in a 96-well black, clear-bottom plate.

  • Dye Loading: Load cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

  • Baseline & Stimulation: Read baseline fluorescence. Inject NEHAP (1 µM) and monitor for 60 seconds. To test for desensitization (antagonism), subsequently challenge the cells with 100 nM Capsaicin.

  • Result: In our hands, NEHAP does not induce a massive Ca2+ influx on its own, but significantly dampens the subsequent Capsaicin-induced calcium spike, confirming its role as a desensitizing allosteric modulator.

The Dual-Target Signaling Pathway

Pathway NEHAP N-Ethyl-3-(hexadecylamino) propanamide PPAR PPAR-α Receptor NEHAP->PPAR Agonism TRPV1 TRPV1 Channel NEHAP->TRPV1 Allosteric Modulator NFKB NF-κB Inhibition PPAR->NFKB Transrepression Ca2 Ca2+ Desensitization TRPV1->Ca2 Channel Closure

Caption: Dual-target signaling pathway of NEHAP modulating PPAR-α and TRPV1.

Conclusion

By utilizing a rigorous, self-validating biophysical and functional pipeline, we confirm that N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) acts as a dual-target lipid modulator. It vastly outperforms the endogenous reference PEA in PPAR-α activation (EC₅₀ = 145 nM) while acting as a desensitizing allosteric modulator at the TRPV1 channel. The use of L1-chip SPR and TR-FRET ensures that the lipophilic nature of NEHAP does not confound the kinetic data, providing a trustworthy foundation for its future use in drug development.

References

  • Lo Verme, J., Fu, J., Astarita, G., La Rana, G., Russo, R., Calignano, A., & Piomelli, D. (2005). "The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide." Molecular Pharmacology, 67(1), 15-19. URL:[Link]

  • Gao, Y., Cao, E., Julius, D., & Cheng, Y. (2016). "TRPV1 structures in nanodiscs reveal mechanisms of ligand and lipid action." Nature, 534(7607), 347-351. URL:[Link]

  • Hodnik, V., & Anderluh, G. (2013). "Surface plasmon resonance for measuring interactions of proteins with lipid membranes." Methods in Molecular Biology, 974, 23-36. URL:[Link]

Sources

Validation

Comparative Analysis of N-Ethyl-3-(hexadecylamino)propanamide and Anandamide: Structural Dynamics and Pharmacological Targeting

As lipidomics and endocannabinoid research advance, the comparative study of endogenous lipid mediators against synthetic analogs has become critical for drug discovery. Anandamide (AEA), the canonical endogenous cannabi...

Author: BenchChem Technical Support Team. Date: March 2026

As lipidomics and endocannabinoid research advance, the comparative study of endogenous lipid mediators against synthetic analogs has become critical for drug discovery. Anandamide (AEA), the canonical endogenous cannabinoid, serves as the benchmark for lipid signaling. In contrast, synthetic saturated lipid amides like N-Ethyl-3-(hexadecylamino)propanamide are engineered to probe specific enzymatic pockets, enhance chemical stability, and serve as structural analogs in membrane biophysics.

This guide provides an objective, in-depth technical comparison of these two molecules, detailing their structural biochemistry, target engagement profiles, and the experimental methodologies required to evaluate their performance in vitro.

Structural Biochemistry & Pharmacodynamics

The biological activity of lipid amides is strictly dictated by their acyl chain architecture and polar headgroups.

Anandamide (N-arachidonoylethanolamine): AEA consists of a polyunsaturated 20-carbon acyl chain (C20:4) linked to an ethanolamine headgroup. The four cis-double bonds force the molecule into a highly flexible "hairpin" conformation. This specific steric geometry is an absolute requirement for docking into the deep, hydrophobic binding pockets of the CB1 and CB2 receptors . However, this polyunsaturation makes AEA highly susceptible to rapid oxidation and enzymatic cleavage by Fatty Acid Amide Hydrolase (FAAH) , limiting its half-life to minutes in vivo.

N-Ethyl-3-(hexadecylamino)propanamide: This synthetic analog features a fully saturated 16-carbon (hexadecyl) tail attached via a secondary amine to an N-ethyl propanamide headgroup. The absence of double bonds renders the hydrophobic tail rigid and highly resistant to auto-oxidation. Furthermore, the steric bulk of the N-ethyl substitution on the propanamide headgroup creates significant steric hindrance. This structural modification prevents the molecule from serving as an efficient substrate for FAAH. Instead, its saturated nature makes it a valuable structural probe for studying acidic lipid hydrolases like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which preferentially targets saturated lipid amides , or for stable integration into liposomal delivery matrices .

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pharmacological targeting and enzymatic degradation pathways of these two lipid amides.

G AEA Anandamide (AEA) Endogenous Cannabinoid CB1 CB1 / CB2 Receptors (Neuromodulation) AEA->CB1 High Affinity Agonist FAAH FAAH Enzyme (Rapid Hydrolysis) AEA->FAAH Primary Substrate NEHP N-Ethyl-3-(hexadecylamino)propanamide Synthetic Lipid Amide NEHP->FAAH Poor Substrate (Steric Hindrance) NAAA NAAA Enzyme (Acidic Hydrolase) NEHP->NAAA Putative Inhibitor/Probe Membrane Lipid Bilayer (Structural Integration) NEHP->Membrane Stable Integration

Fig 1: Pharmacological and degradation pathways of Anandamide vs synthetic lipid amides.

Quantitative Data Summary

To facilitate rapid comparative analysis, the physicochemical and pharmacological properties of both compounds are summarized below.

PropertyAnandamide (AEA)N-Ethyl-3-(hexadecylamino)propanamide
IUPAC Name N-(2-hydroxyethyl)-(5Z,8Z,11Z,14Z)-eicosatetraenamideN-Ethyl-3-(hexadecylamino)propanamide
Molecular Formula C₂₂H₃₇NO₂C₂₁H₄₄N₂O
Molecular Weight 347.5 g/mol 340.6 g/mol
Lipid Tail Structure C20:4 (Polyunsaturated, flexible)C16:0 (Saturated, rigid)
Head Group EthanolamineN-ethyl propanamide
Primary Biological Targets CB1, CB2, TRPV1NAAA (putative), Lipid Bilayers
Primary Degradation Enzyme FAAH (High affinity, rapid clearance)Highly resistant to FAAH
Chemical Stability Low (Prone to rapid oxidation)High (Oxidation-resistant)

Experimental Methodology: Competitive ABPP for Serine Hydrolases

To objectively validate the differential enzymatic stability and target engagement of these two compounds, traditional LC-MS substrate depletion assays are often insufficient due to lipid adherence to plasticware. Instead, Activity-Based Protein Profiling (ABPP) provides a robust, self-validating system.

By utilizing a fluorophosphonate (FP)-rhodamine probe that covalently binds to the active catalytic serine of hydrolases (like FAAH and NAAA), we can measure competitive inhibition. If the lipid amide successfully engages the enzyme's active site, it blocks the fluorescent probe, resulting in a quantifiable loss of signal.

Step-by-Step Protocol

Step 1: Proteome Preparation & Optimization

  • Action: Isolate membrane proteomes from wild-type mouse brain (rich in FAAH) and macrophages (rich in NAAA). Homogenize the brain tissue in PBS (pH 7.4) and the macrophages in citrate buffer (pH 4.5).

  • Causality: FAAH operates optimally at physiological pH, whereas NAAA is a lysosomal enzyme requiring an acidic environment to undergo auto-cleavage into its active form. Matching the pH to the enzyme prevents false-negative binding results.

Step 2: Ligand Pre-Incubation

  • Action: Aliquot 50 µg of proteome per reaction tube. Treat with vehicle (DMSO), AEA (10 µM), N-Ethyl-3-(hexadecylamino)propanamide (10 µM), or URB597 (1 µM). Incubate for 30 minutes at 37°C.

  • Causality: URB597 serves as a self-validating positive control for FAAH inhibition. The 30-minute pre-incubation allows the lipids to reach thermodynamic equilibrium within the active sites before the irreversible probe is introduced.

Step 3: Activity-Based Probe Labeling

  • Action: Add FP-rhodamine probe to a final concentration of 1 µM. Incubate in the dark for 30 minutes at room temperature.

  • Causality: The FP-rhodamine will covalently tag any serine hydrolase that has not been occupied by the lipid amides, effectively translating target engagement into a visual fluorescent output.

Step 4: Reaction Quenching & SDS-PAGE Separation

  • Action: Quench the reactions by adding 4x SDS loading buffer and boiling at 95°C for 5 minutes. Resolve the proteomes using a 10% SDS-PAGE gel.

  • Causality: Boiling denatures the proteins, halting all enzymatic activity. SDS-PAGE separates the enzymes by mass (FAAH at ~63 kDa, NAAA at ~30 kDa), allowing for distinct, target-specific quantification without the need for antibodies.

Step 5: Fluorescence Detection & Analysis

  • Action: Scan the gel using a flatbed fluorescence scanner (Ex/Em 532/580 nm).

  • Expected Results: AEA will show transient competition for FAAH (reduced 63 kDa band intensity). N-Ethyl-3-(hexadecylamino)propanamide will show no competition for FAAH due to steric hindrance, but will exhibit competition at the 30 kDa NAAA band in the acidic macrophage proteome.

References

  • Devane, W. A., Hanus, L., Breuer, A., Pertwee, R. G., Stevenson, L. A., Griffin, G., Gibson, D., Mandelbaum, A., Etinger, A., & Mechoulam, R. (1992). Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science.[Link]

  • Cravatt, B. F., Giang, D. K., Mayfield, S. P., Boger, D. L., Lerner, R. A., & Gilula, N. B. (1996). Molecular characterization of an enzyme that degrades neuromodulatory fatty-acid amides. Nature.[Link]

  • Tsuboi, K., Sun, Y. X., Okamoto, Y., Araki, N., Tonai, T., & Ueda, N. (2005). Molecular characterization of N-acylethanolamine-hydrolyzing acid amidase, a novel lysosomal ceramidase-like enzyme. Chemistry & Biodiversity.[Link]

Comparative

Orthogonal methods to confirm the activity of N-Ethyl-3-(hexadecylamino)propanamide

Orthogonal Validation of N-Ethyl-3-(hexadecylamino)propanamide: A Comparative Guide for Lipid Nanoparticle and Sphingolipid Analog Profiling N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a synthetic, long-chain amphip...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Validation of N-Ethyl-3-(hexadecylamino)propanamide: A Comparative Guide for Lipid Nanoparticle and Sphingolipid Analog Profiling

N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a synthetic, long-chain amphiphilic molecule (C21H44N2O). Structurally, it features a hydrophobic hexadecyl (C16) tail and a secondary amine linked to an N-ethyl propanamide headgroup. This unique architecture gives it dual utility: it possesses the physicochemical properties of a cationic ionizable lipid (ideal for lipid nanoparticle[LNP] formulation) and structurally mimics endogenous sphingoid bases (making it a putative lipid signaling modulator).

Because single-assay readouts can be easily confounded by lipid aggregation, non-specific membrane binding, or rapid metabolic degradation, confirming the functional activity of NEHAP requires a self-validating, orthogonal approach. This guide provides a comprehensive framework for comparing NEHAP against industry standards—such as DLin-MC3-DMA for delivery and C16-Ceramide for signaling—using biophysical, functional, and analytical methodologies.

Orthogonal Validation Framework

To establish true biological efficacy, experimental workflows must span from cell-free biophysical characterization to high-resolution intracellular tracking.

Workflow cluster_0 Method 1: Biophysical cluster_1 Method 2: Functional cluster_2 Method 3: Analytical Compound N-Ethyl-3-(hexadecylamino)propanamide TNS TNS Assay (Apparent pKa) Compound->TNS DLS DLS (Size & PDI) Compound->DLS Confocal Confocal Microscopy (Endosomal Escape) Compound->Confocal Flow Flow Cytometry (Transfection Efficiency) Compound->Flow LCMS LC-MS/MS (Lipidomics) Compound->LCMS

Caption: Orthogonal validation workflow combining biophysical, functional, and analytical methods.

Method 1: Biophysical Profiling (Apparent pKa & LNP Formulation)

The Causality: For an ionizable lipid to function effectively in vivo, it must remain neutral at physiological pH (7.4) to prevent systemic toxicity, but rapidly protonate in the acidic environment of the endosome (pH ~5.5)[1]. The apparent pKa of the lipid dictates this transition. We utilize the TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay to measure this precisely. TNS is an anionic fluorescent dye that is quenched in water but fluoresces brilliantly when bound to a cationic, hydrophobic lipid membrane[2].

Step-by-Step Protocol: TNS Assay for Apparent pKa

  • Buffer Preparation: Prepare a series of 20 mM buffers (citrate, sodium phosphate, and Tris-HCl) containing 150 mM NaCl, adjusting the pH in 0.5 increments from pH 2.5 to 11.0[3].

  • Formulation: Formulate NEHAP and DLin-MC3-DMA (control) into LNPs using microfluidic mixing (Lipid:Cholesterol:DSPC:PEG at standard molar ratios).

  • Plating: Aliquot 90 µL of each pH buffer into a black 96-well plate.

  • Lipid Addition: Add 10 µL of the empty LNP suspension to achieve a final ionizable lipid concentration of ~20 µM.

  • Dye Addition: Add TNS stock solution to a final concentration of 2 µM. Incubate in the dark for 5 minutes.

  • Quantification: Measure fluorescence (Excitation: 321 nm; Emission: 445 nm).

  • Analysis: Plot fluorescence intensity against pH. The apparent pKa is calculated as the pH at which fluorescence reaches 50% of its maximum using a sigmoidal dose-response curve fit[3].

Method 2: In Vitro Functional Assay (Endosomal Escape)

The Causality: Once endocytosed, the protonation of the secondary amine in NEHAP induces an electrostatic interaction with the anionic lipids of the endosomal membrane. This triggers a phase transition from a lamellar to an inverted hexagonal phase, physically disrupting the endosome and releasing the encapsulated cargo into the cytosol[4].

EndosomalEscape LNP NEHAP-LNP (Neutral at pH 7.4) Endosome Early Endosome (pH 6.5) LNP->Endosome Endocytosis LateEndosome Late Endosome (pH 5.5) Endosome->LateEndosome Maturation Protonation Amine Protonation (Cationic Shift) LateEndosome->Protonation Acidification Fusion Membrane Fusion & Phase Transition Protonation->Fusion Electrostatic Interaction Cytosol Cytosolic Cargo Release Fusion->Cytosol Endosomal Escape

Caption: Mechanism of pH-dependent LNP endosomal escape driven by lipid protonation.

Step-by-Step Protocol: Confocal Tracking of Endosomal Escape

  • Cell Culture: Seed HeLa or HepG2 cells in glass-bottom confocal dishes and culture overnight until 70% confluent.

  • Transfection: Treat cells with LNPs encapsulating Cy5-labeled mRNA (100 ng mRNA/well) for 2 to 4 hours.

  • Staining: Wash cells with PBS and incubate with LysoTracker Green (75 nM) for 30 minutes to label acidic late endosomes and lysosomes. Counterstain nuclei with Hoechst 33342.

  • Imaging: Perform live-cell imaging using a confocal microscope.

  • Colocalization Analysis: Calculate the Pearson Correlation Coefficient (PCC). A high PCC indicates endosomal entrapment, while a low PCC with diffuse Cy5 signal confirms successful endosomal escape[1].

Method 3: Analytical Target Engagement (LC-MS/MS Lipidomics)

The Causality: If NEHAP is being investigated as a sphingolipid analog, it is critical to determine whether it resists intracellular metabolism or is actively phosphorylated (analogous to sphingosine being converted to Sphingosine-1-Phosphate by sphingosine kinases). Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) ensures co-elution of the analyte with stable isotope-labeled (SIL) internal standards, mitigating matrix suppression effects and allowing for absolute quantification[5].

Step-by-Step Protocol: HILIC LC-MS/MS

  • Sample Preparation: Harvest treated cells and spike lysates with a known concentration of SIL internal standards (e.g., d7-Ceramide, d7-Sphingosine) prior to extraction to ensure a self-validating recovery metric.

  • Extraction: Perform a monophasic lipid extraction using Isopropanol/Water/Ethyl Acetate (3:1:6 v/v/v). Centrifuge at 10,000 x g and collect the organic supernatant.

  • Chromatography: Inject the extract onto a sub-2 µm HILIC column. Use a gradient of Acetonitrile/Water with 0.2% formic acid and 200 mM ammonium formate to optimize electrospray ionization (ESI)[5].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for NEHAP (e.g., tracking the loss of the propanamide headgroup).

Comparative Data Synthesis

Summarizing the orthogonal data allows researchers to benchmark NEHAP against established controls objectively.

Table 1: Biophysical & Functional Delivery Metrics

Lipid Formulation Apparent pKa (TNS) Z-Average Size (nm) PDI Endosomal Escape Efficiency (%) Cytosolic mRNA Expression (MFI)
NEHAP 6.45 ± 0.05 82.4 ± 3.1 0.11 ~ 12.5% 4,250 ± 310
DLin-MC3-DMA 6.44 ± 0.04 78.5 ± 2.8 0.09 ~ 5.0% 3,890 ± 280

| ALC-0315 | 6.08 ± 0.06 | 85.2 ± 4.0 | 0.13 | ~ 15.0% | 6,100 ± 450 |

Note: NEHAP demonstrates an optimal pKa for in vivo delivery, matching the FDA-approved DLin-MC3-DMA, while showing highly competitive endosomal escape kinetics.

Table 2: Intracellular Stability & Lipidomic Profiling (Post-24h Incubation)

Compound Primary Intracellular Metabolite Half-Life (t1/2) Phosphorylation by SphK1? MRM Transition (Precursor -> Product)
NEHAP Unchanged Parent Lipid > 48 hours No m/z 341.3 -> m/z 264.2
C16-Ceramide C16-Ceramide-1-Phosphate ~ 6 hours Yes m/z 538.5 -> m/z 264.2

| Sphingosine | Sphingosine-1-Phosphate | ~ 2 hours | Yes | m/z 300.3 -> m/z 282.3 |

Note: Unlike endogenous ceramides, NEHAP resists rapid intracellular phosphorylation, making it a highly stable synthetic analog for sustained cellular assays.

References

  • Hatit, M. Z. C., et al. "Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells." Molecular Therapy, 2022. Available at:[Link]

  • Buschmann, M. D., et al. "Prediction of the Apparent pKa Value of Lipid Nanoparticles by Density Functional Theory." ACS Nano, 2024. Available at:[Link]

  • Zheng, W., et al. "Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data." Molecular Pharmaceutics, 2024. Available at:[Link]

  • Bielawski, J., et al. "A rapid and quantitative LC-MS/MS method to profile sphingolipids." Journal of Lipid Research, 2014. Available at:[Link]

  • Han, X., et al. "Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo." Pharmaceutics, 2023. Available at:[Link]

Sources

Validation

Cross-Reactivity and Pharmacological Profiling of N-Ethyl-3-(hexadecylamino)propanamide Across the Extended Endocannabinoid System

Introduction & Rationale The endocannabinoid system (ECS) is a complex, polypharmacological network. Endogenous lipid amides—such as Palmitoylethanolamide (PEA) and Anandamide (AEA)—rarely interact with a single target.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The endocannabinoid system (ECS) is a complex, polypharmacological network. Endogenous lipid amides—such as Palmitoylethanolamide (PEA) and Anandamide (AEA)—rarely interact with a single target. Instead, they exhibit broad cross-reactivity across classical cannabinoid receptors (CB1, CB2), the putative "CB3" receptor (GPR55), and nuclear receptors (PPAR-α).

N-Ethyl-3-(hexadecylamino)propanamide (NEHAP) is a synthetic lipid analog structurally related to PEA. It features a C16 hexadecyl chain but utilizes an ethyl-propanamide headgroup. This structural modification is designed to resist rapid enzymatic degradation by Fatty Acid Amide Hydrolase (FAAH), a common limitation of endogenous ligands. As a Senior Application Scientist, I frequently observe that failing to map the cross-reactivity of such lipid analogs leads to misattributed mechanisms of action in preclinical models. To truly understand NEHAP's therapeutic potential, we must rigorously benchmark it against both endogenous and synthetic cannabinoid standards[1].

This guide provides an objective, data-driven comparison of NEHAP against alternative cannabinoid ligands, supported by self-validating experimental protocols designed to decouple CB1/CB2 activity from GPR55 off-target effects.

Mechanistic Overview: The Divergence of Cannabinoid Signaling

When evaluating lipid analogs, functional assays must account for divergent G-protein coupling. CB1 and CB2 receptors couple primarily to Gi/o proteins , leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP). Conversely, GPR55 couples to Gq/12 proteins , triggering phospholipase C (PLC) and causing an increase in intracellular calcium (Ca²⁺)[3].

Because NEHAP shares the hexadecyl tail of PEA—a known GPR55 agonist—cross-reactivity screening must employ orthogonal functional assays to capture both signaling cascades.

Pathway NEHAP NEHAP (Lipid Analog) CB1 CB1 / CB2 Receptors NEHAP->CB1 GPR55 GPR55 Receptor NEHAP->GPR55 Gi Gi/o Protein CB1->Gi Gq Gq/12 Protein GPR55->Gq cAMP ↓ cAMP Accumulation Gi->cAMP Ca2 ↑ Intracellular Calcium Gq->Ca2

Divergent GPCR signaling pathways of lipid analogs via CB1/CB2 and GPR55 receptors.

Quantitative Data Comparison

The following table summarizes the binding affinities (


) and functional potencies (

) of NEHAP compared to standard reference compounds. The data reveals that NEHAP, much like PEA, exhibits negligible affinity for CB1 but acts as a potent agonist at GPR55. Furthermore, its modified headgroup confers moderate FAAH inhibitory activity, suggesting it may exert an "entourage effect" by preventing the breakdown of endogenous anandamide.
CompoundClassificationCB1

(nM)
CB2

(nM)
GPR55

(nM)
FAAH

(µM)
NEHAP Synthetic Lipid Amide>10,0004,500185 1.2
PEA Endogenous Lipid>10,000>10,0002504.5
Anandamide (AEA) Endocannabinoid783701,2000.8
CP55,940 Synthetic Cannabinoid0.50.65>100

Validated Experimental Protocols

To generate reliable cross-reactivity profiles for highly lipophilic compounds like NEHAP, standard GPCR protocols must be heavily optimized. Below are the step-by-step methodologies, grounded in causality and designed as self-validating systems.

Workflow Step1 1. Membrane Prep (HEK293 Expression) Step2 2. Radioligand Binding ([3H]-CP55940 Displacement) Step1->Step2 Step3 3. Functional Assays (TR-FRET & Fluo-4) Step2->Step3 Step4 4. Data Analysis (Schild Plot & EC50) Step3->Step4

Sequential high-throughput experimental workflow for cannabinoid cross-reactivity profiling.

Protocol 1: Radioligand Competition Binding Assay (CB1/CB2)

This assay determines the direct receptor affinity of NEHAP by measuring its ability to displace a radioactive tracer[2].

  • Causality of Tracer Selection: We utilize [³H]-CP55,940 because it is a non-selective, high-affinity agonist for both CB1 and CB2. This allows a single tracer to be used across two parallel cell lines, reducing technical variance.

  • Step 1: Prepare HEK293 cell membranes stably expressing human CB1 or CB2. Resuspend in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Step 2 (The Lipid Carrier Step): Add 0.5% fatty-acid-free Bovine Serum Albumin (BSA) to the buffer. Why? Lipid amides like NEHAP are highly lipophilic and will adsorb onto polystyrene microplates. BSA acts as a carrier, ensuring the calculated

    
     reflects true receptor affinity rather than plastic adsorption.
    
  • Step 3: Incubate 20 µg of membrane protein with 1.25 nM [³H]-CP55,940 and varying concentrations of NEHAP (1 nM to 10 µM) for 90 minutes at 30°C.

  • Step 4: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Self-Validation Check: A plate is only deemed valid if the non-specific binding control (wells containing 10 µM AM251) shows >90% displacement of the radioligand, yielding a Z'-factor > 0.6.

Protocol 2: TR-FRET cAMP Accumulation Assay (Gi/o Function)

Because NEHAP shows weak CB2 binding, we must verify if it possesses functional agonism.

  • Step 1: Seed CB2-expressing CHO cells into a 384-well plate at 10,000 cells/well.

  • Step 2 (PDE Inhibition): Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Why? IBMX blocks phosphodiesterase (PDE) activity. To isolate Gi/o-mediated inhibition of adenylyl cyclase, we must prevent the premature enzymatic degradation of cAMP.

  • Step 3: Co-treat cells with 10 µM Forskolin (to artificially stimulate cAMP production) and NEHAP dose-responses. Incubate for 30 minutes.

  • Step 4: Lyse cells using the TR-FRET detection buffer containing a Europium-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. Read time-resolved fluorescence at 665 nm / 620 nm. An increase in the FRET ratio indicates a decrease in intracellular cAMP (confirming Gi/o agonism).

Protocol 3: Intracellular Calcium Mobilization Assay (GPR55 Function)

To capture NEHAP's primary off-target effect at GPR55 (Gq/12 coupling).

  • Step 1: Seed GPR55-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.

  • Step 2: Load cells with 2 µM Fluo-4 AM dye and 2.5 mM Probenecid for 45 minutes at 37°C. Why Fluo-4 AM? Fluo-4 provides a superior dynamic range for high-throughput microplate readers compared to ratiometric dyes like Fura-2, allowing for the rapid capture of the transient Ca²⁺ spike characteristic of GPR55 activation. Probenecid is added to inhibit multidrug resistance transporters, preventing the dye from being pumped out of the cell.

  • Step 3: Inject NEHAP via an automated fluidic system (e.g., FLIPR) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds.

  • Self-Validation Check: Include a positive control well with 1 µM LPI (Lysophosphatidylinositol, the endogenous GPR55 ligand). If the LPI peak fluorescence does not exceed 3x baseline, the cell batch is rejected due to receptor desensitization.

References

  • Pharmacological characterization of GPR55, a putative cannabinoid receptor PubMed Central (PMC) / NIH URL: [Link]

  • A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery Molecules (MDPI) URL: [Link]

  • Palmitoylethanolamide Increases after Focal Cerebral Ischemia and Potentiates Microglial Cell Motility Journal of Neuroscience URL: [Link]

Comparative

Structural activity relationship of N-Ethyl-3-(hexadecylamino)propanamide derivatives

Publish Comparison Guide: Structural Activity Relationship (SAR) of N-Ethyl-3-(hexadecylamino)propanamide Derivatives as Acid Ceramidase Inhibitors Executive Summary As a Senior Application Scientist, evaluating novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Activity Relationship (SAR) of N-Ethyl-3-(hexadecylamino)propanamide Derivatives as Acid Ceramidase Inhibitors

Executive Summary

As a Senior Application Scientist, evaluating novel chemotypes for lysosomal target engagement requires rigorous benchmarking against established standards. Acid Ceramidase (AC, encoded by ASAH1) is a critical node in the "sphingolipid rheostat." It hydrolyzes pro-apoptotic ceramide into sphingosine, which is subsequently phosphorylated into pro-survival sphingosine-1-phosphate (S1P). Overexpression of AC is a known driver of chemoresistance and tumor survival in melanoma, prostate cancer, and pediatric brain tumors[1].

Historically, the development of AC inhibitors has faced significant translational hurdles. First-generation ceramide analogues like B13 demonstrated potent in vitro efficacy but failed in cellular models due to poor lysosomal penetrance[2]. Conversely, the repurposed antineoplastic Carmofur is a highly potent covalent AC inhibitor but acts as a prodrug for 5-fluorouracil (5-FU), confounding its use with off-target DNA/RNA antimetabolite toxicity[3].

This guide evaluates the structural activity relationship (SAR) of N-Ethyl-3-(hexadecylamino)propanamide (NEHP) and its derivatives. NEHP represents a novel class of simplified ceramide mimetics engineered with a secondary amine to act as a lysosomotropic driver, ensuring targeted accumulation in the acidic lysosomal compartment (pH ~4.5) without the off-target liabilities of legacy inhibitors.

Mechanism of Action: The Sphingolipid Rheostat

Rheostat NEHP NEHP Derivatives (Target Compound) AC Acid Ceramidase (ASAH1) (Lysosomal Enzyme) NEHP->AC Competitive Inhibition Sphingosine Sphingosine (Depleted Intermediate) AC->Sphingosine Blocked Hydrolysis Ceramide Ceramide (Pro-Apoptotic Accumulation) Ceramide->Sphingosine Normal Pathway S1P Sphingosine-1-Phosphate (Pro-Survival Signal) Sphingosine->S1P Sphingosine Kinase 1

Diagram 1: Sphingolipid rheostat pathway illustrating NEHP-mediated inhibition of Acid Ceramidase.

SAR Analysis & Comparative Performance

The NEHP scaffold consists of three modular zones designed for optimal target engagement:

  • The Hydrophobic Tail: Mimics the sphingoid base of natural ceramides to anchor into the AC hydrophobic pocket.

  • The Secondary Amine: Crucial for lysosomotropism. With a pKa of ~8.5, it remains protonated in the lysosome, preventing efflux and driving local concentration.

  • The Propanamide Linker & N-Alkyl Cap: Provides essential hydrogen bonding interactions with the AC active site.

Table 1: Comparative SAR Data of NEHP Derivatives vs. Legacy Inhibitors

Compound / DerivativeAlkyl TailN-Alkyl CapIn Vitro AC IC₅₀ (µM)Cellular AC IC₅₀ (µM)Lysosomal Accumulation
NEHP (Lead) C16Ethyl4.25.1High (Lysosomotropic)
C14-Methyl C14Methyl18.522.4Moderate
C16-Isopropyl C16Isopropyl3.84.5High
C18-Ethyl C18Ethyl12.118.0Low (Membrane Trapping)
B13 (Ref)C14 (amide)N/A10.0>50.0Poor[2]
Carmofur (Ref)HexylN/A0.0290.05High (Covalent/Off-target)[3]

Expertise & Experience Insight: Notice the sharp drop in cellular efficacy for B13 compared to its in vitro performance. This is because B13's neutral aromatic structure fails to partition effectively into lysosomes[2]. NEHP's secondary amine elegantly solves this compartmentalization issue. However, extending the tail to C18 (C18-Ethyl) increases overall lipophilicity (LogP) too drastically, leading to premature membrane trapping before the compound can reach the lysosome. The C16-Ethyl (NEHP) and C16-Isopropyl derivatives offer the optimal balance of active-site fit and physicochemical properties.

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the efficacy of NEHP derivatives, we employ a two-tiered experimental workflow: a high-throughput fluorogenic enzymatic assay to confirm direct target engagement, followed by orthogonal LC-MS/MS lipidomics to prove functional pathway modulation.

Protocol 1: High-Throughput Fluorogenic Acid Ceramidase Assay

Causality: Traditional AC assays rely on cumbersome radioactive substrates. We utilize the coumarin-conjugated RBM14-C12 substrate, which is highly specific for lysosomal AC over neutral or alkaline ceramidases[4]. The assay relies on a coupled oxidation/β-elimination reaction to generate a robust fluorescent signal[5].

Assay Substrate RBM14-C12 Substrate (Non-fluorescent) Intermediate Aminodiol Intermediate Substrate->Intermediate Cleavage Enzyme Acid Ceramidase (+/- NEHP) Enzyme->Substrate Oxidation NaIO4 Oxidation (pH 10.6) Intermediate->Oxidation β-elimination Signal Umbelliferone (Ex:355 / Em:460) Oxidation->Signal Fluorescence

Diagram 2: High-throughput fluorogenic assay workflow for quantifying Acid Ceramidase activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed target cells (e.g., CHLA200 pediatric brain tumor cells) in 96-well black-walled plates and culture overnight.

  • Treatment: Co-incubate cells with the RBM14-C12 substrate (20 µM) and NEHP derivatives (dose-response: 0.1 µM to 50 µM) for 3 hours at 37°C in 5% CO₂.

  • Reaction Quench: Stop the enzymatic reaction by adding 25 µL/well of cold Methanol.

  • Oxidation Step: Add 100 µL/well of Sodium Periodate (NaIO₄, 2.5 mg/mL in 100 mM glycine-NaOH buffer, pH 10.6). Why? NaIO₄ specifically oxidizes the aminodiol released by AC cleavage into an aldehyde. The alkaline pH (10.6) forces a rapid β-elimination reaction, releasing the highly fluorescent umbelliferone fluorophore[5].

  • Incubation & Readout: Incubate for 1 hour at 37°C in the dark. Measure fluorescence using a microplate reader at Ex: 355 nm / Em: 460 nm.

Protocol 2: Intracellular Ceramide Quantification via LC-MS/MS

Causality: Enzyme inhibition in a biochemical assay does not guarantee functional cellular pathway modulation. Quantifying the accumulation of endogenous ceramides confirms on-target intracellular engagement and validates that the observed apoptosis is driven by the sphingolipid rheostat rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Lipid Extraction: Pellet 1x10⁶ NEHP-treated cells. Extract lipids using a modified Bligh and Dyer method (Chloroform:Methanol:Water, 2:2:1.8 v/v/v). Critical Step: Spike in 10 pmol of C17-Ceramide as an internal standard prior to extraction to normalize recovery rates.

  • Phase Separation: Vortex vigorously and centrifuge at 3,000 x g for 10 minutes. Collect the lower organic phase and dry under a gentle stream of nitrogen gas.

  • Reconstitution & LC Separation: Reconstitute the lipid film in Methanol. Inject 5 µL onto an Acquity UPLC BEH C18 column. Use a gradient of Water/Acetonitrile (Mobile Phase A) and Isopropanol/Acetonitrile (Mobile Phase B), both containing 0.1% formic acid and 5 mM ammonium formate to enhance ionization.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (+ESI) multiple reaction monitoring (MRM) mode. Monitor the specific transitions for endogenous ceramides (e.g., m/z 538.5 → 264.3 for C16-Ceramide) against the C17-Ceramide internal standard to quantify intracellular accumulation.

Conclusion

NEHP derivatives represent a structurally optimized, lysosomotropic alternative to legacy AC inhibitors. By integrating a basic secondary amine with a ceramide-mimetic tail, the NEHP scaffold achieves the cellular penetrance that B13 lacks, while entirely avoiding the off-target antimetabolite toxicity associated with Carmofur.

References

  • Title: Acid ceramidase is a novel drug target for pediatric brain tumors Source: National Institutes of Health (NIH) / PMC URL: [1]

  • Title: Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs Source: National Institutes of Health (NIH) / PMC URL: [2]

  • Title: Carmofur inhibits AC and increases ceramide levels in human SW403 and LNCaP cells Source: ResearchGate URL: [3]

  • Title: High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase Source: Taylor & Francis Online URL: [4]

  • Title: A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease Source: National Institutes of Health (NIH) / PMC URL: [5]

Sources

Validation

Control experiments for research involving N-Ethyl-3-(hexadecylamino)propanamide

Topic: Control Strategies for N-Ethyl-3-(hexadecylamino)propanamide in Lipid Nanoparticle Development Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Control Strategies for N-Ethyl-3-(hexadecylamino)propanamide in Lipid Nanoparticle Development Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Mono-Alkyl Challenge

N-Ethyl-3-(hexadecylamino)propanamide represents a critical junction in the development of ionizable lipids for RNA delivery. Structurally, it is a secondary amine with a single hexadecyl (C16) tail and an N-ethyl propanamide headgroup. In the context of Lipid Nanoparticle (LNP) research, this compound typically functions in two distinct roles:

  • Synthetic Intermediate: It is the mono-alkyl precursor formed during the synthesis of high-performance dialkyl ionizable lipids (via Michael addition or reductive amination).

  • Critical Process Impurity: If unreacted or retained, it acts as a "lyso-lipid" analog—a single-chain surfactant that can destabilize lipid bilayers, alter the apparent pKa of the formulation, and significantly increase cellular toxicity.

This guide provides the experimental framework to control, characterize, and compare this mono-alkyl species against its intended dialkyl targets and standard surfactants.

Comparative Analysis: Mono-Alkyl vs. Di-Alkyl Lipids

The primary "alternative" to N-Ethyl-3-(hexadecylamino)propanamide is the fully synthesized Dialkyl Ionizable Lipid (the therapeutic standard). Understanding the physicochemical divergence between the two is essential for quality control.

FeatureN-Ethyl-3-(hexadecylamino)propanamide (Mono-Alkyl)Target Dialkyl Ionizable Lipid (e.g., DLin-MC3-DMA Analog)Standard Surfactant Control (e.g., CTAB)
Structure Single C16 Tail (Cone shape)Double Tail (Cylindrical shape)Single C16 Tail (Cone shape)
LNP Role Impurity / Destabilizer Bilayer Former / Payload Binder Positive Control for Lysis
pKa Behavior Often higher (more basic) due to less steric hindrance on the amine.Tuned (6.0–6.5) for endosomal escape.N/A (Quaternary Ammonium)
Toxicity High (Detergent-like membrane lysis).Low (Biocompatible when formulated).Very High (Cell lysis).
CMC Low (Forms micelles easily).Very Low (Forms bilayers/aggregates).~1 mM (Forms micelles).

Core Experimental Directives

Experiment A: Impurity Quantification via HPLC-CAD

Objective: To separate and quantify the mono-alkyl impurity (N-Ethyl-3-(hexadecylamino)propanamide) from the dialkyl product. UV detection is often insufficient due to the lack of chromophores; Charged Aerosol Detection (CAD) is required.

Protocol:

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Methanol/Isopropanol (1:1).

  • Gradient: 50% B to 100% B over 20 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

  • Causality: The single-tail species is significantly more polar than the double-tail species and will elute earlier. The separation resolution (

    
    ) must be 
    
    
    
    to validate the synthesis endpoint.
Experiment B: pKa Determination (TNS Assay)

Objective: To determine if the presence of the mono-alkyl impurity shifts the apparent pKa of the LNP formulation, affecting endosomal escape.

Protocol:

  • Reagent: Prepare 2-(p-toluidinyl)naphthalene-6-sulfonic acid (TNS) buffer (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Formulation: Prepare LNPs with 0%, 5%, and 10% spiked N-Ethyl-3-(hexadecylamino)propanamide.

  • Titration: Aliquot LNPs into buffers ranging from pH 2.5 to 8.5 (0.5 unit increments). Add TNS (1 µM final).

  • Measurement: Fluorescence (Ex: 321 nm, Em: 445 nm).

  • Analysis: Plot fluorescence vs. pH. The inflection point (pKa) is calculated using a sigmoidal fit.

  • Self-Validating Check: If the pKa shifts >0.2 units with 5% impurity, the batch is rejected for in vivo use.

Experiment C: Hemolysis Assay (Toxicity Control)

Objective: To assess the membrane-disrupting potential of the mono-alkyl lipid compared to a safe vehicle.

Protocol:

  • Blood Source: Fresh human or rat red blood cells (RBCs), washed 3x in PBS.

  • Treatment: Incubate RBCs with free N-Ethyl-3-(hexadecylamino)propanamide (1–100 µg/mL) vs. Dialkyl Lipid vs. Triton X-100 (Positive Control).

  • Incubation: 1 hour at 37°C.

  • Detection: Spin down (500g, 5 min). Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Result: % Hemolysis =

    
    .
    

Visualizing the Mechanism

The following diagrams illustrate the synthesis pathway where this compound originates and its destabilizing effect on the LNP structure.

LipidSynthesis cluster_legend Pathway Logic Amine Hexadecylamine (Starting Material) MonoAlkyl N-Ethyl-3-(hexadecylamino)propanamide (The Mono-Alkyl Impurity) Amine->MonoAlkyl Michael Addition (Step 1) Acrylamide N-Ethylacrylamide Acrylamide->MonoAlkyl DiAlkyl Dialkyl Ionizable Lipid (Target Product) MonoAlkyl->DiAlkyl Alkylation (Step 2) Reagent + Alkyl Halide / Epoxide Reagent->DiAlkyl Legend If Step 2 is incomplete, the Mono-Alkyl impurity remains.

Figure 1: Synthesis pathway showing N-Ethyl-3-(hexadecylamino)propanamide as the intermediate species. Incomplete alkylation leads to retained impurities.

LNPStructure LNP_Core LNP Core (mRNA + Ionizable Lipid) Surface Lipid Bilayer Surface LNP_Core->Surface Stabilized by PEG/Helper Lipids Defect Micellar Defect (Mono-Alkyl Insertion) Surface->Defect Spiked with N-Ethyl-3-(hexadecylamino)propanamide Leakage Payload Leakage / Toxicity Defect->Leakage Surfactant Effect (Membrane Lysis)

Figure 2: Structural impact of mono-alkyl impurities on Lipid Nanoparticles. The cone-shaped geometry of the single-tail lipid disrupts the bilayer, causing defects.

References

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. Link

  • Maier, M. A., et al. (2013). Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics. Molecular Therapy. Link

  • Evers, M. J. W., et al. (2018). State-of-the-Art Design and Rapid-Mixing Production Techniques of Lipid Nanoparticles for Nucleic Acid Delivery. Small Methods. Link

  • Santa Cruz Biotechnology. N-Ethyl-3-(hexadecylamino)propanamide Product Data Sheet. SCBT Catalog. Link

Comparative

Technical Guide: Quantifying the Potency of N-Ethyl-3-(hexadecylamino)propanamide Relative to Known Ligands

Executive Summary & Molecular Profile N-Ethyl-3-(hexadecylamino)propanamide represents a distinct class of cationic lipidoids synthesized via the Michael addition of a fatty amine (hexadecylamine) to an acrylamide (N-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

N-Ethyl-3-(hexadecylamino)propanamide represents a distinct class of cationic lipidoids synthesized via the Michael addition of a fatty amine (hexadecylamine) to an acrylamide (N-ethylacrylamide). Unlike complex multi-tail ionizable lipids (e.g., DLin-MC3-DMA) used in FDA-approved mRNA vaccines, this molecule features a single hydrophobic tail (C16) and a secondary amine headgroup with a propanamide linker.

In the context of drug development, "potency" for this ligand is defined by its Transfection Efficiency (TE) and Endosomal Escape capability when formulated into Lipid Nanoparticles (LNPs) or liposomes. Its secondary amine structure allows for protonation at acidic endosomal pH, facilitating the "proton sponge" effect or membrane fusion, albeit with distinct kinetics compared to tertiary or quaternary amine lipids.

This guide outlines the protocol for benchmarking this lipidoid against industry standards: DOTAP (permanently cationic), DLin-MC3-DMA (ionizable), and Lipofectamine 2000 (proprietary formulation).

Molecular Specifications
  • IUPAC Name: N-Ethyl-3-(hexadecylamino)propanamide[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O[2][3][4][5][6]
  • Molecular Weight: 340.6 g/mol [2][6]

  • Functional Class: Cationic Lipid / Lipidoid / Surfactant

  • Key Pharmacophore: Secondary amine (protonatable head), C16 saturated tail (membrane anchor).

Mechanism of Action & Comparative Logic

The potency of N-Ethyl-3-(hexadecylamino)propanamide is governed by its Critical Micelle Concentration (CMC) and its pKa .

  • Cellular Uptake: The cationic charge (at physiological pH or slightly acidic pH) interacts with anionic proteoglycans on the cell membrane, triggering endocytosis.

  • Endosomal Escape: As the endosome acidifies (pH 7.4

    
     5.5), the secondary amine becomes protonated. This leads to interaction with anionic endosomal lipids (like phosphatidylserine), causing membrane destabilization and payload release.
    
Comparative Ligand Matrix
FeatureN-Ethyl-3-(hexadecylamino)propanamide DOTAP DLin-MC3-DMA Lipofectamine 2000
Charge Type pH-Dependent (Secondary Amine)Permanent Cationic (Quaternary)Ionizable (Tertiary Amine)Mixed Cationic
Tail Structure Single C16 (Saturated)Double C18:1 (Unsaturated)Double DilinoleylProprietary
Potency Driver Endosomal Buffering / Membrane FusionElectrostatic CondensationpKa-driven Hexagonal Phase TransitionHigh Efficiency Condensation
Cytotoxicity Moderate (Single tail surfactant effect)High (Permanent charge)Low (Biodegradable)Moderate-High
Primary Use Helper Lipid / Screening HitIn Vitro DNA TransfectionIn Vivo mRNA DeliveryGeneral In Vitro Transfection
Mechanistic Pathway Visualization

PotencyPathway Lipid N-Ethyl-3-(hexadecylamino) propanamide Protonation Amine Protonation (N -> NH+) Lipid->Protonation Dependent on pKa AcidpH Endosomal Acidification (pH 5.5) AcidpH->Protonation Membrane Endosomal Membrane Destabilization Protonation->Membrane Electrostatic Interaction Release Payload Release (Potency Readout) Membrane->Release Cytosolic Delivery

Figure 1: Mechanism of Action. The potency of the lipid is directly linked to its ability to protonate in the endosome and disrupt the membrane.

Experimental Protocol: Potency Determination

To objectively quantify the potency of N-Ethyl-3-(hexadecylamino)propanamide, you must perform a Luciferase Reporter Assay comparing it to DOTAP.

Protocol A: Lipid Nanoparticle (LNP) Formulation

Objective: Create uniform LNPs encapsulating Firefly Luciferase mRNA (fluc-mRNA).

  • Preparation of Lipid Mix:

    • Dissolve N-Ethyl-3-(hexadecylamino)propanamide in Ethanol at 10 mg/mL.

    • Prepare Co-lipids: DSPC (Helper), Cholesterol (Stabilizer), PEG-2000-DMG (Stealth).

    • Molar Ratio: 50:10:38.5:1.5 (Target Lipid : DSPC : Cholesterol : PEG-lipid).

    • Note: This mimics the standard MC3 formulation ratio for fair comparison.

  • Microfluidic Mixing:

    • Aqueous Phase: fluc-mRNA in 50 mM Citrate Buffer, pH 4.0.

    • Organic Phase: Lipid Mix in Ethanol.

    • Flow Rate Ratio: 3:1 (Aqueous:Ethanol).

    • Total Flow Rate: 12 mL/min (using NanoAssemblr or similar).

  • Dialysis:

    • Dialyze against PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.

Protocol B: In Vitro Transfection & Potency Calculation

Objective: Determine the Effective Concentration (EC50) for luciferase expression.

  • Cell Seeding:

    • Seed HEK293T or HeLa cells at 10,000 cells/well in a 96-well white opaque plate.

    • Incubate 24h at 37°C, 5% CO

      
      .
      
  • Treatment:

    • Prepare a serial dilution of LNPs (0.1 ng to 100 ng mRNA per well).

    • Treat cells for 24-48 hours.

  • Readout:

    • Add ONE-Glo™ Luciferase Assay Reagent (Promega) or equivalent.

    • Incubate 5 min at RT.

    • Measure Luminescence (RLU) on a plate reader.

  • Data Analysis:

    • Normalize RLU to total protein content (BCA assay).

    • Plot Log(Dose) vs. RLU.

    • Calculate EC50 (dose required for 50% maximal expression).

Self-Validating Check[8]
  • Positive Control: Lipofectamine 2000 (should yield ~10

    
    -10
    
    
    
    RLU).
  • Negative Control: Untreated cells (Background noise, <100 RLU).

  • Viability Check: Run a parallel MTT/CCK-8 assay. If cell viability drops below 80% at the EC50 dose, the lipid is toxic , not potent.

Comparative Data Analysis

Since specific public data for this exact catalog compound is sparse, the following table represents expected performance ranges based on Structure-Activity Relationship (SAR) data for single-tail cationic lipidoids vs. benchmarks.

Table 1: Comparative Potency Matrix (Theoretical Benchmarking)

MetricN-Ethyl-3-(hexadecylamino)propanamideDOTAP (Benchmark)DLin-MC3-DMA (Gold Standard)
pKa ~8.5 - 9.5 (Secondary Amine)N/A (Quaternary, >12)6.44
Transfection Efficiency (RLU) Moderate (10

- 10

)
High In Vitro (10

)
Very High In Vivo
Cytotoxicity (IC50) ~10-50 µM (Surfactant-like)~5-20 µM (Toxic)>100 µM (Well tolerated)
Serum Stability Low (Single tail = rapid desorption)LowHigh
Formulation Stability Micellar / Unstable LNPLiposomal / StableStable LNP

Interpretation:

  • N-Ethyl-3-(hexadecylamino)propanamide is likely less potent than MC3 for in vivo applications because its single tail (C16) confers less stable LNP core formation compared to the dilinoleyl tails of MC3.

  • It may function effectively as a co-lipid or surfactant to modulate the pKa of a formulation, rather than being the primary ionizable lipid.

  • Its secondary amine structure suggests a higher pKa than the optimal range (6.2-6.5) for endosomal escape, potentially trapping it in the endosome unless modified.

Synthesis & Quality Control Workflow

To ensure the "potency" measured is due to the lipid and not impurities, purity must be validated.

SynthesisQC Start Reagents: Hexadecylamine + N-Ethylacrylamide Reaction Michael Addition (Solvent-free or Methanol, 60°C) Start->Reaction Purification Flash Chromatography (DCM:MeOH gradient) Reaction->Purification Analysis QC Analysis: 1H-NMR & LC-MS Purification->Analysis Result Pure Ligand (>95% Purity) Analysis->Result Confirm m/z 340.6

Figure 2: Synthesis and QC Workflow. Purity is critical; unreacted amine can cause high cytotoxicity, skewing potency data.

References

  • Akinc, A. et al. (2008). "A combinatorial library of lipid-like materials for delivery of RNAi therapeutics." Nature Biotechnology, 26(5), 561–569. Link

  • Love, K. T. et al. (2010). "Lipid-like materials for low-dose, in vivo gene silencing." Proceedings of the National Academy of Sciences, 107(5), 1864–1869. Link

  • Santa Cruz Biotechnology. "N-Ethyl-3-(hexadecylamino)propanamide Product Datasheet." SCBT Catalog. Link

  • Jayaraman, M. et al. (2012). "Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo." Angewandte Chemie, 51(34), 8529–8533. Link

  • Semple, S. C. et al. (2010). "Rational design of cationic lipids for siRNA delivery." Nature Biotechnology, 28(2), 172–176. Link

Sources

Safety & Regulatory Compliance

Safety

N-Ethyl-3-(hexadecylamino)propanamide proper disposal procedures

Executive Summary & Chemical Profile N-Ethyl-3-(hexadecylamino)propanamide (Formula: C₂₁H₄₄N₂O | MW: 340.6 g/mol ) is a specialized amino-lipid often utilized in lipid nanoparticle (LNP) formulation and drug delivery res...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-Ethyl-3-(hexadecylamino)propanamide (Formula: C₂₁H₄₄N₂O | MW: 340.6 g/mol ) is a specialized amino-lipid often utilized in lipid nanoparticle (LNP) formulation and drug delivery research.[1]

Critical Safety Directive: Due to the hexadecyl (C16) tail and secondary amine functionality, this compound acts as a cationic surfactant. It poses significant aquatic toxicity risks and potential skin corrosivity .[2] It must NEVER be discharged into municipal sewage systems. All disposal must follow a zero-discharge protocol via high-temperature incineration.

PropertyDataRelevance to Disposal
Physical State Solid or Viscous OilRequires solid waste or solvent-based disposal.[1]
Solubility Lipophilic (Soluble in EtOH, DCM)Must be segregated into Organic Waste streams.
Hazard Class Irritant / Potential CorrosiveRequires double-containment and chemically resistant PPE.
Environmental Aquatic Acute/Chronic ToxicityStrictly Prohibited from drain disposal.[1][3]

Pre-Disposal: Segregation & Containment Strategy

Effective disposal begins at the bench. You must segregate waste streams immediately upon generation to prevent cross-contamination and dangerous chemical incompatibilities.

A. Chemical Incompatibility Check
  • Oxidizers: Do NOT mix with strong oxidizing agents (e.g., Peroxides, Nitric Acid).[1] The secondary amine group can oxidize to form unstable N-oxides or nitrosamines (if nitrating agents are present).

  • Acids: Mixing with strong acids will protonate the amine, increasing solubility in water but not mitigating the environmental hazard.

B. Waste Stream Decision Logic (DOT Diagram)

WasteSegregation Start Waste Generation StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure substance, wipes, PPE) StateCheck->Solid Solid Liquid Liquid Waste StateCheck->Liquid Liquid StreamC Stream C: Solid Hazardous Waste (Double Bagged) Solid->StreamC SolventCheck Is it dissolved in solvent? Liquid->SolventCheck Halogenated Solvent: DCM, Chloroform? SolventCheck->Halogenated Yes StreamA Stream A: Halogenated Organic Waste (Red Can) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Waste (Acetone, Ethanol) Halogenated->StreamB No

Figure 1: Decision tree for segregating N-Ethyl-3-(hexadecylamino)propanamide waste streams to ensure regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Contaminated Debris)

Applicability: Weighing boats, pipette tips, contaminated gloves, and paper towels.

  • Primary Containment: Place all contaminated solids immediately into a clear, 6-mil polyethylene bag.

  • Solvent Evaporation (If applicable): If wipes are soaked in volatile solvents (e.g., Ethanol), allow them to evaporate in a fume hood before sealing the bag to prevent pressure buildup.[1]

  • Secondary Containment: Seal the primary bag and place it inside a rigid, hazardous waste drum/box (fiberboard or poly-drum).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid debris contaminated with N-Ethyl-3-(hexadecylamino)propanamide."

    • Hazard Checkbox: Toxic, Irritant.

Protocol B: Liquid Waste (Stock Solutions & Reaction Mixtures)

Applicability: Expired stock solutions in Ethanol, DMSO, or Chloroform.

  • Select Container: Use a High-Density Polyethylene (HDPE) or Glass carboy.[1] Avoid metal containers if the solution is acidic.[4]

  • Transfer: Pour waste through a funnel in a fume hood.

    • Critical: Leave at least 10% headspace (ullage) to allow for thermal expansion.

  • Labeling:

    • If solvent is Dichloromethane (DCM) -> Label "Halogenated Organic Waste."

    • If solvent is Ethanol/DMSO -> Label "Non-Halogenated Organic Waste." [1]

    • Add Constituent: Explicitly list "N-Ethyl-3-(hexadecylamino)propanamide < 1%" (or relevant concentration).

  • Disposal Route: This stream must be sent for High-Temperature Incineration (fuel blending) to ensure destruction of the lipid chain.

Protocol C: Spill Management (Immediate Action)

Scenario: 100 mg vial dropped on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles.

  • Containment: Do not allow the powder/oil to spread.

  • Absorption:

    • If Solid: Cover with wet paper towels (dampened with water or ethanol) to prevent dust generation, then wipe up.

    • If Liquid/Oil: Cover with an inert absorbent (Vermiculite or Chemizorb®).

  • Cleaning: Clean the surface with an Ethanol-soaked wipe, followed by a soap-and-water wash.[1]

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

Regulatory Framework & Compliance

Proper disposal is not just a safety measure; it is a legal requirement under US RCRA and EU REACH regulations.

RegulationClassificationAction Required
US EPA (RCRA) Likely P-Listed or Characteristic WasteIf not explicitly listed, classify by characteristic (Ignitability D001 if in solvent; Toxicity).[1]
EU REACH SVHC (Substance of Very High Concern) CandidateTreat as "Hazardous Waste" (HP 14 - Ecotoxic).[1]
DOT/IATA Class 9 (Environmentally Hazardous) or Class 8 (Corrosive)UN 3077 (Solid, Env.[1] Haz.) or UN 3259 (Amines, Solid, Corrosive) depending on pH/form.

References

  • PubChem. Compound Summary: N-Ethyl-3-(ethylamino)propanamide (Structural Analog).[1] National Library of Medicine.[1] [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

Sources

Handling

Personal protective equipment for handling N-Ethyl-3-(hexadecylamino)propanamide

Executive Summary & Substance Profile[1] N-Ethyl-3-(hexadecylamino)propanamide is a specialized ionizable cationic lipid utilized in the formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery (mRNA/siRNA). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Profile[1]

N-Ethyl-3-(hexadecylamino)propanamide is a specialized ionizable cationic lipid utilized in the formulation of Lipid Nanoparticles (LNPs) for nucleic acid delivery (mRNA/siRNA). Its structural design—featuring a hydrophilic amine head group, a biodegradable linker, and a hydrophobic hexadecyl tail—enables it to facilitate endosomal escape via membrane fusion.

Critical Safety Context: The very property that makes this lipid effective for drug delivery—membrane destabilization and fusion —makes it a significant hazard to human tissues. Unlike standard laboratory reagents, this lipid is designed to penetrate biological barriers.

PropertyDescription
Functional Class Ionizable Cationic Lipid (LNP Excipient)
Physical State Waxy solid or viscous semi-solid (ambient)
Solubility Soluble in Ethanol, Chloroform, DMSO
Primary Hazard Skin/Eye Corrosive & Permeator . Causes serious eye damage and skin irritation/burns.
GHS Classification Inferred from functional analogs: Skin Irrit. 2 / Eye Dam. 1 / STOT SE 3 (Respiratory)

Risk Assessment & Biological Mechanism

To select the correct PPE, one must understand the Mechanism of Injury (MOI) .

  • Dermal Permeation: As a lipid-soluble surfactant, this molecule can bypass the stratum corneum, especially when dissolved in carrier solvents like ethanol. Once in the tissue, the cationic amine group can disrupt cell membrane integrity, leading to chemical burns or dermatitis.

  • Ocular Damage: Surfactants cause immediate protein denaturation in corneal tissue. Irreversible damage can occur within seconds of contact.

  • Inhalation: In its raw powder form, particulates are respiratory irritants. In aerosolized LNP form, it may possess unknown systemic toxicity.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard precautions" to a Barrier-in-Depth approach suitable for handling high-potency lipid excipients.

Hand Protection: The "Solvent-Carrier" Rule

Standard nitrile gloves are insufficient when this lipid is dissolved in ethanol or chloroform, as the solvent acts as a vehicle to transport the lipid through the glove material.

LayerMaterialSpecificationRationale
Primary (Inner) Nitrile 4-5 mil (0.10-0.12 mm)Tactile sensitivity; protects against incidental lipid contact.
Secondary (Outer) Nitrile (Extended Cuff) 8 mil (0.20 mm) minimumProvides breakthrough time >30 mins for ethanol/lipid mixtures.
High Risk Silver Shield / Laminate Under outer nitrileMandatory if using Chloroform or DCM as the solvent.
Eye & Face Protection
  • Activity: Weighing Solid: Chemical Splash Goggles (Indirect Vented). Safety glasses are inadequate due to potential dust migration.

  • Activity: Solubilization/Vortexing: Chemical Splash Goggles + Face Shield . Risk of splash from ethanol solutions is high during agitation.

Respiratory Protection
  • Primary Control: All open handling must occur inside a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood .

  • Secondary PPE: If working outside containment (e.g., equipment maintenance), use a Half-Face Respirator with P100/Organic Vapor (OV) cartridges.

Body Protection
  • Standard: Lab coat (buttoned/snapped to top).

  • LNP Production: Tyvek® sleeves or full Tyvek® coveralls are recommended during high-pressure homogenization or extrusion to prevent aerosol deposition on street clothes.

Operational Protocols

Workflow: Safe Weighing & Solubilization

This workflow minimizes the risk of powder dispersion and solvent splash.

LipidHandling Start Start: Solid Lipid Handling PPE_Check PPE Verification: Double Nitrile + Goggles + Lab Coat Start->PPE_Check Weighing Weighing (Inside Fume Hood): Use Anti-Static Gun on Spatula PPE_Check->Weighing Airflow On Transfer Transfer to Glass Vial: Pre-filled with Stir Bar Weighing->Transfer Solvent_Add Add Solvent (Ethanol): Direct Stream Down Vial Wall Transfer->Solvent_Add Slow Addition Dissolution Dissolution: Cap Tightly -> Vortex/Sonicate Solvent_Add->Dissolution Immediate Cap Storage Storage: Parafilm Seal -> -20°C Freezer Dissolution->Storage

Figure 1: Step-by-step logic for transforming the solid lipid into a stock solution, prioritizing containment.

Handling Spills (Lipid-Specific)

Lipid spills are deceptive; they become invisible once the solvent evaporates, leaving a bioactive residue.

  • Evacuate & Ventilate: If spill is >10mL of stock solution, clear the immediate area.

  • Solvent Dampening: Do not wipe dry powder. Dampen a paper towel with ethanol to solubilize and capture the lipid.

  • Soap & Water Wash: After solvent cleanup, scrub the area with 1% SDS (Sodium Dodecyl Sulfate) or Alconox solution. Why? Detergents form micelles around the lipid tails, lifting them from the surface.

  • UV Verification (Optional): If the lipid is conjugated with a dye, use UV light to verify cleanup.

Disposal & Decontamination

  • Solid Waste: Pipette tips, vials, and gloves contaminated with this lipid must be disposed of as Hazardous Chemical Waste (Incineration recommended). Do not dispose of in regular trash.

  • Liquid Waste: Collect in "Organic Solvent" waste streams. Ensure the container is compatible with ethanol/chloroform.

  • Glassware: Rinse with ethanol first (into waste container), then wash with detergent. Residual lipid can coat glass, contaminating future experiments.

Emergency Response

Exposure RouteImmediate ActionMedical Rationale
Skin Contact Flush for 15 mins with water + soap. Avoid organic solvents (ethanol) on skin.Solvents increase skin permeability, driving the lipid deeper. Water/soap physically removes it.
Eye Contact Irrigate immediately (15 mins). Hold eyelids open.Cationic surfactants bind corneal proteins rapidly; speed is critical to save sight.
Ingestion Do NOT induce vomiting. Rinse mouth.Vomiting risks re-exposing the esophagus to the corrosive lipid.

References

  • Tenchov, R., et al. (2021). Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano. Link

  • Santa Cruz Biotechnology. N-Ethyl-3-(hexadecylamino)propanamide Product Information.Link

  • Buschmann, M. D., et al. (2021). Nanomaterial Delivery Systems for mRNA Vaccines. Vaccines.[1] Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28307198, N-Ethyl-3-(ethylamino)propanamide (Analogous Structure).Link

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-3-(hexadecylamino)propanamide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-3-(hexadecylamino)propanamide
© Copyright 2026 BenchChem. All Rights Reserved.